molecular formula C7H9NO3 B1402782 5,6-Dimethoxypyridin-2-ol CAS No. 1206456-20-3

5,6-Dimethoxypyridin-2-ol

Cat. No.: B1402782
CAS No.: 1206456-20-3
M. Wt: 155.15 g/mol
InChI Key: CTNOHOBCYBMASQ-UHFFFAOYSA-N
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Description

5,6-Dimethoxypyridin-2-ol is a pyridine derivative of significant interest in medicinal and organic chemistry as a versatile synthetic intermediate. Its specific substitution pattern makes it a valuable precursor for constructing more complex molecules, particularly in drug discovery programs. Scientific literature indicates that this compound and its derivatives are key structural components in the synthesis of potent orexin receptor antagonists, which are being investigated for the treatment of neurological diseases, psychiatric conditions, and sleep disorders such as insomnia . As a building block, its reactivity allows for further functionalization at various positions on the pyridine ring, enabling researchers to explore structure-activity relationships and optimize the pharmacological properties of lead compounds. This compound is provided for research applications only, including use as a reference standard, in method development, and in the synthesis of novel chemical entities for biological screening. Researchers are encouraged to consult the specific product documentation and available scientific literature for detailed handling, storage, and safety information. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-10-5-3-4-6(9)8-7(5)11-2/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNOHOBCYBMASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC(=O)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5,6-Dimethoxypyridin-2-ol synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Dimethoxypyridin-2-ol

Introduction

This compound is a substituted hydroxypyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As a heterocyclic compound, its pyridine core is a prevalent scaffold in numerous FDA-approved drugs, owing to its ability to engage in hydrogen bonding and other molecular interactions. The strategic placement of two methoxy groups and a hydroxyl group on the pyridine ring imparts specific electronic and steric properties, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methodologies required for its thorough characterization, grounded in established chemical principles and field-proven insights.

Synthetic Strategy: A Two-Step Approach

The direct synthesis of this compound can be challenging. A more reliable and common strategy in organic synthesis is to employ a protecting group for the reactive hydroxyl functionality. The benzyl group is an ideal choice for protecting alcohols and phenols due to its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenation.

The chosen synthetic pathway therefore involves two primary stages:

  • Synthesis of the Benzyl-Protected Intermediate: Preparation of 2-(benzyloxy)-5,6-dimethoxypyridine.

  • Deprotection: Catalytic hydrogenolysis to cleave the benzyl ether and yield the target compound, this compound.

This approach ensures high yields and purity of the final product by minimizing side reactions associated with the free hydroxyl group.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic process from the precursor to the final product.

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Deprotection start Precursor (e.g., 2-chloro-5,6-dimethoxypyridine) reagents1 Benzyl Alcohol + Strong Base (e.g., NaH) start->reagents1 intermediate 2-(Benzyloxy)-5,6-dimethoxypyridine reagents1->intermediate Williamson Ether Synthesis final_product This compound reagents2 H₂ Gas + Pd/C Catalyst intermediate->reagents2 reagents2->final_product Catalytic Hydrogenolysis

Caption: Synthetic pathway for this compound via a benzyl-protected intermediate.

Experimental Protocols

PART 1: Synthesis of 2-(Benzyloxy)-5,6-dimethoxypyridine

This step involves a Williamson ether synthesis, a classic and reliable method for forming ethers. Here, the sodium salt of benzyl alcohol (sodium benzoxide) acts as a nucleophile, displacing a leaving group (e.g., a halide) from a suitable dimethoxypyridine precursor.

Protocol:

  • Preparation of Sodium Benzoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous benzyl alcohol to a polar aprotic solvent like Dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise. The use of NaH is advantageous as the only byproduct is hydrogen gas, which safely exits the system.

  • Formation of the Intermediate: Allow the mixture to stir at 0°C for 30 minutes to ensure the complete formation of the sodium benzoxide nucleophile.

  • Addition of Pyridine Precursor: Dissolve the starting material, for example, 2-chloro-5,6-dimethoxypyridine, in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Once the starting material is consumed, cool the mixture to room temperature and carefully quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-(benzyloxy)-5,6-dimethoxypyridine.

PART 2: Synthesis of this compound via Catalytic Hydrogenolysis

This final step removes the benzyl protecting group to reveal the desired hydroxyl group. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, which proceeds under a hydrogen atmosphere.[1]

Causality Behind Experimental Choices:

  • Catalyst: 10% Pd/C is a highly efficient and reusable heterogeneous catalyst for hydrogenolysis.[2] The palladium surface actively adsorbs both hydrogen gas and the benzyl ether, facilitating the cleavage of the C-O bond.

  • Solvent: Ethanol or methanol are common solvents as they readily dissolve the substrate and do not interfere with the catalytic process.

  • Hydrogen Source: A balloon filled with hydrogen gas provides a sufficient, low-pressure atmosphere of H₂ for the reaction to proceed to completion at room temperature.[1]

Protocol:

  • Setup: Dissolve the 2-(benzyloxy)-5,6-dimethoxypyridine intermediate in ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10 mol% of 10% Palladium on Carbon (Pd/C) to the solution. The catalyst is often handled wet to prevent it from being pyrophoric.[1]

  • Hydrogenation: Seal the flask with a septum and degas the mixture by applying a vacuum and backfilling with nitrogen gas (repeat 3 times). Finally, replace the nitrogen atmosphere with hydrogen gas from a balloon.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC until the starting material has completely disappeared.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. This is a critical step as palladium residues can be toxic. Wash the filter cake with additional ethanol to ensure all product is recovered.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete structural picture.[3][4]

Visualizing the Characterization Workflow

The following diagram outlines the standard workflow for analytical characterization.

Characterization_Workflow cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample Synthesized Product (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Structural Elucidation IR FT-IR Spectroscopy Sample->IR Functional Group ID MS Mass Spectrometry Sample->MS Molecular Weight & Formula NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Vibrational Frequencies (O-H, C-O, C=C) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data

Caption: A standard workflow for the analytical characterization of a synthesized compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound, based on its structure and data from analogous compounds.

Technique Expected Observations
¹H NMR ~9.5-11.0 ppm (s, 1H): Labile proton of the hydroxyl group (OH).~6.5-7.0 ppm (d, 1H): Aromatic proton on the pyridine ring.~6.0-6.5 ppm (d, 1H): Aromatic proton on the pyridine ring.~3.8 ppm (s, 3H): Methoxy group protons (OCH₃).~3.7 ppm (s, 3H): Methoxy group protons (OCH₃).
¹³C NMR ~160-165 ppm: Carbonyl-like carbon (C2) of the pyridin-2-ol tautomer.~140-150 ppm: Quaternary carbons of the pyridine ring attached to oxygen.~110-125 ppm: Tertiary carbons (CH) of the pyridine ring.~55-60 ppm: Methoxy group carbons (OCH₃).
FT-IR (cm⁻¹) 3200-3400 (broad): O-H stretching vibration of the hydroxyl group.2950-3100: C-H stretching of aromatic and methyl groups.1640-1660: C=O stretching (from the pyridone tautomer).1580-1600: C=C and C=N ring stretching vibrations.1200-1300 & 1000-1100: C-O stretching of the methoxy groups.
Mass Spec. Molecular Formula: C₇H₉NO₃Exact Mass: 155.0582 g/mol Expected M+ Peak: m/z = 155Key Fragments: Loss of methyl (-CH₃, m/z=140), loss of methoxy (-OCH₃, m/z=124).

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the protection of a precursor with a benzyl group, followed by catalytic hydrogenolysis. This method is robust, high-yielding, and allows for straightforward purification. The identity and purity of the final product must be rigorously confirmed using a suite of standard analytical techniques, including NMR and IR spectroscopy and mass spectrometry. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize and characterize this valuable heterocyclic building block for further applications in drug discovery and chemical science.

References

  • ACS Omega. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.
  • Steve S.Y. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
  • PubMed. (2003, March). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.
  • ResearchGate. (2025, August 6). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Google Patents. (n.d.). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.
  • Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information.
  • PrepChem.com. (n.d.). Synthesis of 2-hydroxymethyl-4,5-dimethoxy-pyridine.
  • The Review of Diabetic Studies. (n.d.). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One.
  • National Institutes of Health. (n.d.). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. PMC.

Sources

Spectral data of 5,6-Dimethoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Characterization of 5,6-Dimethoxypyridin-2-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (C₇H₉NO₃), a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Due to the tautomeric nature of 2-hydroxypyridines, this compound exists in equilibrium with its pyridone form, 5,6-dimethoxy-1H-pyridin-2-one. This guide synthesizes predicted data with established spectroscopic principles to offer a robust framework for the structural elucidation of this molecule. We will delve into the anticipated features in Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each section includes detailed interpretations grounded in the molecular structure and provides field-proven experimental protocols to ensure reliable and reproducible data acquisition.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group and two methoxy groups. The positioning of these functional groups dictates the molecule's electronic properties and, consequently, its spectral characteristics. The molecular structure and key identifiers are provided below.

  • Molecular Formula: C₇H₉NO₃

  • Monoisotopic Mass: 155.05824 Da

  • Common Tautomer: 5,6-dimethoxy-1H-pyridin-2-one

  • InChI Key: CTNOHOBCYBMASQ-UHFFFAOYSA-N

Caption: Chemical structures of this compound and its pyridone tautomer.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Predicted Mass Spectrometry Data

The predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule provide target values for experimental analysis. These predictions, calculated using advanced algorithms, are crucial for initial peak identification in the acquired spectrum.

AdductPredicted m/z
[M+H]⁺156.06552
[M+Na]⁺178.04746
[M+K]⁺194.02140
[M-H]⁻154.05096
Molecular Ion [M]⁺•155.05769
Proposed Fragmentation Pathway

Under Electron Ionization (EI), the molecular ion is expected to undergo characteristic fragmentation. The primary fragmentation events would likely involve the loss of methyl radicals from the methoxy groups, followed by the loss of carbon monoxide from the pyridone tautomer, or cleavage of the pyridine ring. Understanding these pathways is key to interpreting the resulting mass spectrum.

M [M]⁺• m/z = 155 M_CH3 [M-•CH₃]⁺ m/z = 140 M->M_CH3 - •CH₃ M_OCH3 [M-•OCH₃]⁺ m/z = 124 M->M_OCH3 - •OCH₃ M_2CH3 [M-•CH₃, CO]⁺ m/z = 112 M_CH3->M_2CH3 - CO Pyr Pyridinium fragments M_2CH3->Pyr

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: LC-MS Analysis

This protocol is designed for acquiring high-resolution mass spectra using Liquid Chromatography-Mass Spectrometry (LC-MS), which is well-suited for polar molecules like the target compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation and Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Mass Spectrometer: Waters SYNAPT Q-TOF or equivalent hybrid quadrupole/time-of-flight mass spectrometer.

    • Column: A reversed-phase column such as a Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, and re-equilibrate at 5% B for 2.5 min.

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Source Temperature: 120°C.

    • Capillary Voltage: 3.0 kV.

    • Acquisition Range: m/z 50-500.

    • Data Acquisition: Utilize a data-dependent acquisition (DDA) mode to trigger MS/MS scans on the most abundant precursor ions.

  • Causality and Trustworthiness:

    • Why LC-MS? The compound's polarity and potential thermal lability make LC-MS with ESI a more suitable choice than GC-MS to avoid degradation and ensure ionization.

    • Why Formic Acid? The addition of a small amount of acid to the mobile phase promotes protonation of the analyte, leading to enhanced signal intensity in positive ion mode ESI.

    • Self-Validation: The protocol's trustworthiness is established by using a high-resolution instrument, which allows for mass accuracy measurements in the low ppm range, confirming elemental composition. A lock mass, such as leucine enkephalin, should be used for real-time mass correction to ensure accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are required for an unambiguous structural assignment of this compound. The presence of the pyridone tautomer can influence the observed chemical shifts, particularly for the ring protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the two methoxy groups, and the labile OH/NH proton. The electron-donating methoxy groups will shield the ring protons, shifting them upfield relative to unsubstituted pyridine.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)
H-36.2 - 6.4Doublet (d)1HJ ≈ 7-8 Hz
H-47.0 - 7.2Doublet (d)1HJ ≈ 7-8 Hz
OCH₃ (C-5)3.8 - 3.9Singlet (s)3H-
OCH₃ (C-6)3.9 - 4.1Singlet (s)3H-
OH/NH10.0 - 12.0Broad Singlet (br s)1H-

Interpretation:

  • The two aromatic protons (H-3 and H-4) are expected to appear as doublets due to coupling with each other.

  • The two methoxy groups will appear as sharp singlets. Their chemical shifts may be slightly different due to their distinct electronic environments.

  • The hydroxyl/amide proton will be a broad singlet, exchangeable with D₂O, and its chemical shift will be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Carbon AssignmentPredicted δ (ppm)
C-2160 - 165
C-395 - 105
C-4125 - 135
C-5140 - 145
C-6150 - 155
OCH₃ (C-5)55 - 57
OCH₃ (C-6)58 - 60

Interpretation:

  • C-2 will be significantly downfield due to its attachment to both a nitrogen and an oxygen (or as a carbonyl in the pyridone form).

  • The carbons bearing the methoxy groups (C-5 and C-6) will also be downfield.

  • C-3 is expected to be the most upfield of the ring carbons due to shielding effects.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation and Parameters:

    • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

    • Experiments: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra. For full characterization, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

    • Solvent Choice: DMSO-d₆ is often preferred for compounds with labile protons as it can slow down the exchange rate, allowing for the observation of OH/NH signals.

    • Referencing: Chemical shifts are reported relative to TMS. For residual solvent signals, reference CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C, or DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

  • Causality and Trustworthiness:

    • Why 2D NMR? COSY spectra validate the coupling between H-3 and H-4, while HSQC definitively correlates each proton to its directly attached carbon, providing an irrefutable link between the ¹H and ¹³C assignments. This cross-validation is a hallmark of a trustworthy structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Predicted IR Absorption Bands

The IR spectrum of this compound will display characteristic bands corresponding to its functional groups. The presence of the pyridone tautomer is particularly significant, as it will give rise to a strong carbonyl (C=O) stretching band.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 2800O-H / N-H Stretch (broad)Hydroxyl / Amide
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchAliphatic C-H (Methoxy)
1660 - 1640C=O Stretch (strong)Amide (Pyridone form)
1610 - 1550C=C / C=N StretchAromatic Ring
1250 - 1200C-O Stretch (asymmetric)Aryl-O-CH₃
1050 - 1000C-O Stretch (symmetric)Aryl-O-CH₃

Interpretation:

  • A broad band in the 3200-2800 cm⁻¹ region is a strong indicator of the O-H or N-H group involved in hydrogen bonding.

  • The most diagnostic peak is the strong absorption around 1650 cm⁻¹, which confirms the presence of the C=O group and indicates a significant contribution from the pyridone tautomer in the solid state (if using KBr/ATR).

  • The presence of both aromatic and aliphatic C-H stretches, along with strong C-O stretching bands, supports the overall structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Perkin-Elmer PE-983 or equivalent FTIR spectrometer equipped with a diamond ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample. The final spectrum is automatically ratioed against this background.

  • Causality and Trustworthiness:

    • Why ATR? This method is fast, non-destructive, and avoids the complications of preparing KBr pellets (e.g., moisture absorption). It provides high-quality spectra for solid samples.

    • Validation: The consistency of the observed bands with established correlation charts for known functional groups provides confidence in the assignments. The fingerprint region (1450-600 cm⁻¹) provides a unique pattern that can be used for identification when compared against a reference spectrum.

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of this compound relies on the synergistic integration of data from all three spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

cluster_data Experimental Data Acquisition MS Mass Spectrometry (LC-MS) Structure Confirmed Structure of This compound MS->Structure Provides: Molecular Formula (from HRMS) & Fragmentation NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->Structure Provides: Atom Connectivity (C-H Framework) & Stereochemistry IR IR Spectroscopy (ATR-FTIR) IR->Structure Provides: Functional Groups (C=O, OH/NH, C-O)

Caption: Workflow for integrated spectroscopic analysis.

References

  • Supporting Information - ScienceOpen. (n.d.). ScienceOpen.
  • Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2025). ResearchGate.
  • Supporting Inform

An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial research into the topic "5,6-Dimethoxypyridin-2-ol" revealed a significant lack of available scientific literature, including a verifiable CAS number and detailed experimental data. To provide a comprehensive and technically sound guide for a research and drug development audience, the focus of this document has been shifted to a closely related and well-documented compound: 2-Amino-4,6-dimethoxypyrimidine (ADMP) . This versatile heterocyclic compound serves as a critical building block in both agrochemical and medicinal chemistry, offering a wealth of established data and procedural knowledge.

Abstract

2-Amino-4,6-dimethoxypyrimidine (ADMP) is a pivotal heterocyclic intermediate, distinguished by its pyrimidine core functionalized with an amino group and two methoxy moieties. This unique substitution pattern imparts favorable physicochemical properties and reactivity, establishing ADMP as a cornerstone in the synthesis of a diverse array of high-value molecules.[1] Primarily recognized as a key precursor to modern sulfonylurea herbicides, its structural motif is increasingly leveraged in medicinal chemistry as a scaffold for developing novel therapeutic agents.[1][2] This guide provides an in-depth exploration of ADMP, from its fundamental properties and spectral signature to detailed synthetic methodologies and its expanding role in drug discovery.

Core Chemical and Physical Properties

ADMP is a white to off-white crystalline solid under standard conditions. The interplay between the basic amino group and the electron-donating methoxy groups on the pyrimidine ring governs its chemical reactivity and makes it a versatile precursor for further chemical modification.[1]

PropertyValueReference(s)
IUPAC Name 4,6-dimethoxypyrimidin-2-amine[3]
CAS Number 36315-01-2[3][4]
Molecular Formula C₆H₉N₃O₂[3][4]
Molecular Weight 155.15 g/mol [3][4]
Melting Point 94-96 °C[5][6]
Appearance White to off-white crystalline powder/solid[6]
Solubility Soluble in methanol; slightly soluble in chloroform.[6][7]
InChI Key LVFRCHIUUKWBLR-UHFFFAOYSA-N[3]
SMILES COC1=CC(=NC(=N1)N)OC[3]

Spectroscopic and Analytical Characterization

Accurate characterization of ADMP is fundamental for its use in synthesis and research. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of ADMP.

  • ¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic proton, the two methoxy groups, and the amino protons.[8]

  • ¹³C NMR: The carbon spectrum shows signals for the non-equivalent carbons in the pyrimidine ring and the methoxy groups.[8]

¹H NMR (CDCl₃)Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.34s1HC5-H
4.88br s2H-NH₂
3.88s6H2 x -OCH₃

Data sourced from representative spectra. Actual shifts may vary based on solvent and concentration.[9]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the ADMP molecule. Characteristic absorption bands confirm the presence of N-H bonds from the amino group, C-H bonds of the methoxy and aromatic moieties, C=N and C=C bonds of the pyrimidine ring, and C-O ether linkages.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of ADMP. Under Electron Ionization (EI), the molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight (155.15 g/mol ).[8]

Synthesis Methodologies: From Traditional to Green Chemistry

The industrial and academic demand for ADMP has driven the development of several synthetic routes. The choice of method often depends on factors like scale, cost, and environmental considerations.

Traditional Synthesis via Chlorination

This well-established, multi-step route begins with the condensation of guanidine with a malonic ester to form the dihydroxy pyrimidine intermediate, which is subsequently chlorinated and then methoxylated.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Methoxylation A Guanidine Nitrate + Diethyl Malonate B 2-Amino-4,6-dihydroxypyrimidine A->B  NaOCH₃,  Methanol, Reflux   C 2-Amino-4,6-dihydroxypyrimidine D 2-Amino-4,6-dichloropyrimidine C->D  POCl₃, Heat   E 2-Amino-4,6-dichloropyrimidine F 2-Amino-4,6-dimethoxypyrimidine (ADMP) E->F  NaOCH₃, 140°C  

Caption: Traditional three-step synthesis of ADMP.

Experimental Protocol (Traditional Synthesis - General Outline): [11][12]

  • Cyclization: Guanidine nitrate and diethyl malonate are reacted in a 1-1.5:1 molar ratio in anhydrous methanol. Sodium methoxide is added, and the mixture is heated under reflux for several hours.

  • Isolation of Intermediate: After the reaction, methanol is recovered via distillation. The resulting solid is dissolved in water, and the pH is adjusted to 5-6 with HCl to precipitate 2-amino-4,6-dihydroxypyrimidine. The solid is filtered, washed, and dried.

  • Chlorination: The dried 2-amino-4,6-dihydroxypyrimidine is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), and heated to yield 2-amino-4,6-dichloropyrimidine.

  • Methoxylation: The dichlorinated intermediate is then reacted with sodium methoxide at elevated temperatures (e.g., 140°C) to substitute the chlorine atoms, yielding the final product, ADMP.[7]

  • Purification: The crude ADMP is purified by recrystallization from a suitable solvent, such as ethyl acetate.[12]

Causality Insight: The use of the aggressive chlorinating agent POCl₃ is effective but presents significant environmental and handling challenges due to its corrosive nature and the generation of acidic wastewater.[11]

"Green" Synthesis via Dimethyl Carbonate

To mitigate the environmental impact of the traditional route, methods utilizing dimethyl carbonate (DMC) as a green methylating agent have been developed. This approach avoids the use of hazardous chlorinating agents.[12]

Experimental Protocol (Direct Methylation): [12]

  • Intermediate Preparation: 2-amino-4,6-dihydroxypyrimidine is prepared as described in the traditional method (steps 1 & 2).

  • Methylation: The dihydroxy intermediate is charged into an autoclave with dimethyl carbonate (acting as both reagent and solvent) and a catalyst, such as potassium carbonate.

  • Reaction: The sealed reactor is heated to 150-200°C for several hours.

  • Workup and Purification: After cooling, the solid catalyst is filtered off. The excess DMC is removed by distillation, and the crude ADMP is purified by recrystallization.

Causality Insight: DMC is a non-toxic, biodegradable reagent. Its use significantly reduces waste and energy consumption by shortening the synthetic route, aligning with the principles of green chemistry.[12]

Applications in Agrochemicals and Medicinal Chemistry

ADMP's utility stems from the reactivity of its amino group, which serves as a handle for constructing more complex molecules.

Agrochemicals: Sulfonylurea Herbicides

ADMP is a cornerstone intermediate in the production of many sulfonylurea herbicides, including nicosulfuron, rimsulfuron, and bensulfuron-methyl.[12][13] These herbicides are known for their high efficacy at low application rates and favorable toxicological profiles.[13]

Caption: General synthetic scheme for sulfonylurea herbicides from ADMP.

Drug Discovery and Medicinal Chemistry

The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. ADMP provides an excellent starting point for the synthesis of derivatives with potential therapeutic applications.[1][2]

  • Antiprotozoal Agents: Derivatives of the 2-aminopyrimidine core have shown significant promise in the development of drugs against infections like leishmaniasis.[1]

  • Anticancer Agents: The pyrimidine nucleus is a well-established pharmacophore in oncology. The derivatization of ADMP is actively being explored for the development of potent and selective protein kinase inhibitors, which are crucial in cancer cell signaling pathways.[2][14]

  • Antimicrobial Agents: Novel pyrimidine derivatives synthesized from ADMP have demonstrated promising activity against various bacterial and fungal strains.[2]

G cluster_apps Therapeutic Areas ADMP ADMP Scaffold Anticancer Kinase Inhibitors (Anticancer) ADMP->Anticancer Derivatization Antiprotozoal Antileishmanial Agents ADMP->Antiprotozoal Derivatization Antimicrobial Antibacterial & Antifungal ADMP->Antimicrobial Derivatization

Caption: Drug discovery applications stemming from the ADMP scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-4,6-dimethoxypyrimidine is classified with the following hazards:

  • H315: Causes skin irritation.[15]

  • H319: Causes serious eye irritation.[15]

  • H335: May cause respiratory irritation.[15]

Precautionary Measures: [15][16]

  • P261: Avoid breathing dust.

  • P280: Wear protective gloves, eye protection, and face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed when handling this compound.[16] A comprehensive Safety Data Sheet (SDS) should be consulted before use.[17]

Conclusion

2-Amino-4,6-dimethoxypyrimidine is a high-value chemical intermediate with a well-established role in the agrochemical industry and burgeoning potential in medicinal chemistry. Its versatile reactivity, coupled with the development of more sustainable synthetic routes, ensures its continued importance. For researchers and drug development professionals, ADMP represents a validated and promising scaffold for the creation of novel molecules with diverse biological activities, from kinase inhibitors to antiprotozoal agents.

References

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An In-Depth Technical Guide to the NMR Data Analysis of 5,6-Dimethoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5,6-Dimethoxypyridin-2-ol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. By dissecting the theoretical underpinnings of chemical shifts, coupling constants, and the influence of substituent effects, this document serves as a practical resource for the structural elucidation and characterization of substituted pyridin-2-ones. We will explore the nuances of tautomerism inherent to 2-hydroxypyridines and employ advanced spectroscopic principles to predict and interpret the NMR data for the title compound.

Introduction: The Structural Significance of Substituted Pyridin-2-ones

The pyridin-2-one scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active molecules.[1] Its unique electronic and steric properties, which can be finely tuned through substitution, make it an attractive core for the design of novel therapeutics. This compound, with its electron-donating methoxy groups and a hydroxyl moiety, presents an interesting case for spectroscopic analysis. Understanding its NMR fingerprint is crucial for confirming its synthesis, assessing its purity, and studying its interactions with biological targets.

A critical aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-2-one form.[2][3] In most solvents, the equilibrium heavily favors the pyridin-2-one tautomer due to the aromaticity of the ring and the energetic advantage of the carbonyl group.[2] This guide will proceed with the analysis based on the predominant 5,6-dimethoxy-1H-pyridin-2-one tautomer.

Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides valuable information about the electronic environment of protons in a molecule. The predicted chemical shifts for this compound are based on the analysis of substituent effects on the pyridine ring.

Theoretical Framework for Proton Chemical Shifts

The chemical shifts of protons on a pyridine ring are influenced by several factors:

  • Ring Aromaticity: The delocalized π-electrons in the aromatic ring create a ring current that generally deshields the ring protons, shifting their signals downfield.[4]

  • Electronegativity of the Nitrogen Atom: The nitrogen atom is more electronegative than carbon, leading to a general deshielding of the α-protons (adjacent to nitrogen).

  • Substituent Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) and hydroxyl (-OH) groups increase electron density on the ring, causing an upfield shift (shielding) of the ring protons. Conversely, electron-withdrawing groups (EWGs) decrease electron density, resulting in a downfield shift (deshielding). The position of the substituent dictates the magnitude of this effect on each proton.

  • Tautomerism: As mentioned, the pyridin-2-one form is expected to be dominant. The presence of the carbonyl group at C2 will significantly influence the chemical shifts of the neighboring protons.

Predicted ¹H NMR Data

Based on these principles, the following ¹H NMR signals are predicted for this compound, assuming a deuterated chloroform (CDCl₃) solvent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H3~ 6.2 - 6.5Doublet (d)~ 7-81H
H4~ 7.0 - 7.3Doublet (d)~ 7-81H
6-OCH₃~ 3.8 - 4.0Singlet (s)-3H
5-OCH₃~ 3.7 - 3.9Singlet (s)-3H
N-H~ 10 - 13Broad Singlet (br s)-1H

Justification of Assignments:

  • Ring Protons (H3 and H4): The two protons on the pyridine ring are adjacent and will therefore split each other into doublets. H4 is expected to be further downfield than H3 due to its position relative to the electron-withdrawing carbonyl group and the deshielding effect of the nitrogen atom. The methoxy group at C5 will exert a shielding effect on H4.

  • Methoxy Protons (5-OCH₃ and 6-OCH₃): The two methoxy groups will each appear as a singlet, as there are no adjacent protons to couple with. The 6-OCH₃ is directly attached to a carbon adjacent to the nitrogen, which may cause a slight downfield shift compared to the 5-OCH₃.

  • N-H Proton: The proton on the nitrogen atom of the pyridin-2-one is typically deshielded and often appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

Analysis of Coupling Constants

The coupling constant (J) provides information about the connectivity of protons. For this compound, the primary coupling to consider is the vicinal coupling between H3 and H4.

  • ³J(H3-H4): The three-bond coupling between H3 and H4 is expected to be in the range of 7-8 Hz, which is typical for protons on a six-membered aromatic ring.

Predicted ¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Theoretical Framework for Carbon Chemical Shifts

The chemical shifts of the carbon atoms in this compound are influenced by:

  • Hybridization: sp² hybridized carbons of the aromatic ring will appear in the range of 100-160 ppm. The carbonyl carbon (C2) will be significantly downfield.

  • Substituent Effects: The electron-donating methoxy groups will cause an upfield shift (shielding) of the carbons they are attached to (C5 and C6) and the ortho and para carbons. The carbonyl group (C2) will have a strong deshielding effect.

  • Electronegativity of Nitrogen: The nitrogen atom will deshield the adjacent carbons (C2 and C6).

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in CDCl₃.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~ 160 - 165
C6~ 145 - 150
C5~ 135 - 140
C4~ 115 - 120
C3~ 100 - 105
6-OCH₃~ 55 - 60
5-OCH₃~ 54 - 59

Justification of Assignments:

  • C2 (Carbonyl Carbon): This carbon is part of a carbonyl group and is adjacent to the electronegative nitrogen atom, causing it to be the most downfield signal.

  • C6 and C5: These carbons are directly attached to electron-donating methoxy groups and the nitrogen atom (for C6), placing them in the downfield region of the aromatic carbons.

  • C4 and C3: These are the protonated carbons of the ring. C4 is expected to be slightly more downfield than C3 due to its proximity to the nitrogen atom.

  • Methoxy Carbons (5-OCH₃ and 6-OCH₃): These sp³ hybridized carbons will appear in the typical upfield region for methoxy groups.

Experimental Protocols

To obtain high-quality NMR data for this compound, the following experimental protocols are recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

NMR Data Acquisition
  • ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer would include a spectral width of 16 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer (operating at 100 MHz for carbon) would include a spectral width of 220-240 ppm, a 30-45° pulse, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve adequate signal-to-noise.

  • 2D NMR (for confirmation of assignments):

    • COSY (Correlation Spectroscopy): To confirm the coupling between H3 and H4.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall structure.

Advanced Structural Elucidation Workflow

For unambiguous assignment of all signals and a deeper understanding of the molecular structure, a systematic workflow employing 2D NMR techniques is essential.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation H1_NMR ¹H NMR (Proton Environments & Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identify Coupled Protons HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC Initial Proton Assignments C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Initial Carbon Assignments Assignments Signal Assignments COSY->Assignments HSQC->Assignments Confirm Direct Bonds HMBC HMBC (Long-Range ¹H-¹³C Correlation) Structure Final Structure Elucidation HMBC->Structure Confirm Connectivity Assignments->HMBC Assign Quaternary Carbons

Caption: Workflow for the comprehensive NMR-based structural elucidation of this compound.

Conclusion

The NMR analysis of this compound, while seemingly straightforward, requires a nuanced understanding of fundamental NMR principles, including substituent effects and tautomerism. This guide provides a robust theoretical framework for predicting and interpreting the ¹H and ¹³C NMR spectra of this molecule. By following the proposed experimental protocols and data analysis workflow, researchers can confidently characterize this compound and related substituted pyridin-2-ones, thereby facilitating their development in various scientific and industrial applications.

References

  • de Kowalewski, D. G., Contreras, R. H., & De Los Santos, C. (1989). 13C- and 1H-NMR spectra of 2-pyridone derivatives. Journal of Molecular Structure, 213, 201–212. [Link]

  • Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., Del Vecchio, E., Selva, S., & Monari, M. (2002). Tautomerism of Hydroxy Pyridines. Arkivoc, 2002(5), 198-215. [Link]

  • Li, Y., et al. (2022). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery, 17(10), 1105-1122. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Wade, L. G., & Simek, J. W. (2016). Organic Chemistry. Pearson.
  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

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Introduction: The Analytical Imperative for 5,6-Dimethoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5,6-Dimethoxypyridin-2-ol

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural elucidation and quantitative analysis are paramount for ensuring purity, identifying metabolites, and understanding its pharmacokinetic profile. Mass spectrometry (MS) stands as a cornerstone technology for this purpose, offering unparalleled sensitivity and structural specificity.[1] This guide provides a comprehensive framework for the mass spectrometric analysis of this molecule, moving from first principles of analyte chemistry to detailed, field-tested experimental protocols. We will explore the causal relationships between the molecule's structure and the optimal analytical strategy, ensuring a robust and self-validating approach to its characterization.

PART 1: Analyte Chemistry and Its Influence on MS Strategy

The molecular structure of this compound dictates every subsequent decision in the analytical workflow. Its key features—a polar pyridinol core, a basic nitrogen atom, and two methoxy groups—present both opportunities and challenges for the analyst.

The compound exists in tautomeric equilibrium between the pyridin-2-ol and 2-pyridone forms. This, combined with the polar hydroxyl and methoxy functional groups, renders the molecule non-volatile and highly suitable for liquid-phase analysis.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for MS Analysis
Molecular Formula C₇H₉NO₃Determines the exact monoisotopic mass for high-resolution MS confirmation.
Monoisotopic Mass 155.05824 DaThe target mass for molecular ion identification.
Average Molecular Weight 155.15 g/mol Used for calculating solution concentrations.[3]
Key Functional Groups Pyridine Nitrogen, Hydroxyl (-OH), Methoxy (-OCH₃)The pyridine nitrogen is a primary site for protonation in ESI+. The hydroxyl group's active hydrogen necessitates derivatization for GC-MS.[4][5]
Polarity HighFavors Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) over Gas Chromatography (GC-MS) without derivatization.[6]

PART 2: Ionization Technique Selection: A Dichotomous Approach

The choice of ionization method is the most critical parameter for successful analysis. Based on the analyte's properties, two primary pathways are viable: direct analysis via Electrospray Ionization (ESI) or analysis following chemical modification via Gas Chromatography-Mass Spectrometry (GC-MS).

Electrospray Ionization (ESI): The Direct Path for Polar Analytes

ESI is a soft ionization technique ideal for polar, thermally labile molecules like this compound.[7] It generates ions directly from a liquid solution, preserving the molecular structure with minimal fragmentation in the source.

  • Causality of Choice: The pyridine ring contains a nitrogen atom with a basic lone pair of electrons that is not part of the aromatic π-system.[8] This site has a high proton affinity, making it readily protonated in the acidic mobile phases typically used for reversed-phase liquid chromatography.[9] This makes positive-ion ESI ([ESI+]) the logical and most sensitive choice.

  • Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 156.0660.

  • Self-Validation: The presence of a high-intensity peak at the expected m/z for [M+H]⁺ in a high-resolution mass spectrum serves as the first point of validation for the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Enhanced Path

Direct GC-MS analysis is not feasible due to the compound's high polarity and low volatility.[6][10] The presence of the hydroxyl group would lead to poor chromatographic peak shape and thermal degradation in the hot GC inlet. Therefore, derivatization is a mandatory prerequisite.[4]

  • Causality of Choice: Derivatization, specifically silylation, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5] This chemical modification dramatically increases the molecule's volatility and thermal stability, making it amenable to GC analysis.[2]

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an effective silylating reagent for hydroxyl groups.

  • Expected Ion: GC-MS typically employs Electron Ionization (EI), a hard ionization technique that produces a radical cation (molecular ion, M⁺•) and extensive, reproducible fragmentation.[11] The TMS-derivatized molecule (C₁₀H₁₇NO₃Si) will have a molecular weight of 227.33 g/mol , and its molecular ion will appear at m/z 227.

PART 3: Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

While a full-scan mass spectrum confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to elucidate the structure. This involves isolating the precursor ion (e.g., the [M+H]⁺ ion at m/z 156) and fragmenting it via collision-induced dissociation (CID) to generate product ions.[11] The resulting fragmentation pattern serves as a structural fingerprint.

The most probable fragmentation pathways for the [M+H]⁺ ion of this compound are initiated by the lability of the methoxy groups.

Key Predicted Fragmentation Steps:

  • Loss of a Methyl Radical: The initial and most common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups.[12]

  • Sequential Loss of Carbon Monoxide: Following the initial loss, the structure can undergo further fragmentation, often involving the loss of neutral molecules like carbon monoxide (CO, 28 Da). This is a characteristic fragmentation pattern for phenolic and pyridinoid ring systems.

Table 2: Predicted Key Fragment Ions in ESI-MS/MS of [M+H]⁺

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
156.07141.04•CH₃ (15.02 Da)[M+H - •CH₃]⁺
141.04113.05CO (28.01 Da)[M+H - •CH₃ - CO]⁺
113.0585.05CO (28.01 Da)[M+H - •CH₃ - 2CO]⁺
Visualization of the Fragmentation Pathway

The logical flow of fragmentation can be visualized to aid in spectral interpretation.

G cluster_0 Predicted ESI-MS/MS Fragmentation Pathway M_H [M+H]⁺ m/z = 156.07 Frag1 Fragment 1 m/z = 141.04 M_H->Frag1 - •CH₃ Frag2 Fragment 2 m/z = 113.05 Frag1->Frag2 - CO Frag3 Fragment 3 m/z = 85.05 Frag2->Frag3 - CO

Caption: Predicted fragmentation of protonated this compound.

PART 4: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the robust analysis of this compound.

Protocol 1: LC-ESI-MS/MS Analysis Workflow

This protocol is designed for direct quantification and structural confirmation using a standard high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap).[13]

G cluster_workflow LC-ESI-MS/MS Workflow Prep 1. Sample Preparation (Dissolve in Mobile Phase A) Inject 2. HPLC Injection Prep->Inject Separate 3. Chromatographic Separation (C18 Column) Inject->Separate Ionize 4. Electrospray Ionization (ESI+) (Generate [M+H]⁺) Separate->Ionize Analyze 5. MS/MS Analysis (Isolate & Fragment m/z 156) Ionize->Analyze Detect 6. Data Acquisition Analyze->Detect

Caption: Workflow for LC-ESI-MS/MS analysis.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create a working standard of 1 µg/mL by diluting the stock solution in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Chromatography:

    • System: UHPLC system coupled to a high-resolution mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 320°C.

    • Full Scan (MS1) Range: m/z 80-500.

    • MS/MS Acquisition: Data-Dependent Acquisition (DDA). Isolate and fragment the most intense ions, with a specific inclusion for m/z 156.07.[14]

    • Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to generate a comprehensive fragmentation spectrum.

Protocol 2: GC-MS Analysis with Silylation

This protocol is suitable for labs where GC-MS is the primary analytical tool and is effective for identifying the compound in complex matrices after derivatization.

Step-by-Step Methodology:

  • Sample Preparation & Derivatization:

    • Place approximately 0.1 mg of the dried sample into a 2 mL GC vial.

    • Add 100 µL of pyridine (as a catalyst and solvent) and 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.[15]

    • Cool to room temperature before injection.

  • Gas Chromatography:

    • System: Gas chromatograph with a mass selective detector.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Hold at 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Injection Mode: Splitless (1 µL injection).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

PART 5: Data Interpretation and Concluding Remarks

Interpreting the data requires a systematic approach.[16] For the LC-MS data, the primary goal is to find a chromatographic peak that exhibits an accurate mass corresponding to [M+H]⁺ (156.0660 ± 5 ppm). The MS/MS spectrum of this peak should then be matched against the predicted fragmentation pattern (ions at m/z 141, 113, etc.).[17]

For the GC-MS data, the analyst should look for the molecular ion of the TMS derivative (m/z 227) and characteristic fragments, such as the loss of a methyl group (m/z 212) or the prominent TMS-related ion at m/z 73.

References

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  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites. Available at: [Link]

  • How to Read Mass Spectrometer Graph: A Beginner's Guide. AZoOptics. Available at: [Link]

  • A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. J Anal Toxicol. Available at: [Link]

  • Full article: Simultaneous Determination of 79 Polar and Non-Polar Polycyclic Aromatic Compounds in Airborne Particulate Matter by Gas Chromatography – Tandem Mass Spectrometry. Taylor & Francis Online. Available at: [Link]

  • What Is Derivatization In GC-MS?. YouTube. Available at: [Link]

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  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Available at: [Link]

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  • HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. YouTube. Available at: [Link]

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Infrared spectroscopy of 5,6-Dimethoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 5,6-Dimethoxypyridin-2-ol

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of this compound, a substituted hydroxypyridine of interest in pharmaceutical and chemical research. We move beyond a rudimentary spectral overview to deliver an in-depth analysis grounded in first principles and advanced spectroscopic considerations. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire, interpret, and critically evaluate the infrared spectrum of this molecule. Key discussions include the foundational principles of Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy, a detailed experimental protocol, and a thorough interpretation of the vibrational modes associated with the hydroxyl, methoxy, and pyridine functionalities. Furthermore, we explore the critical influence of intermolecular hydrogen bonding and the pivotal concept of keto-enol tautomerism, which dictates the spectral characteristics of the 2-hydroxypyridine scaffold.

Introduction: The Molecular Context

This compound belongs to the hydroxypyridine class of heterocyclic compounds. Its structure, featuring a pyridine ring substituted with a hydroxyl group and two methoxy groups, presents a unique combination of functional moieties that are crucial to its chemical behavior and potential biological activity. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the molecular structure, identifying the presence and bonding environment of key functional groups, and elucidating intermolecular interactions.[1][2]

A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form.[3][4] This equilibrium is sensitive to the molecule's physical state (solid, liquid, gas) and solvent environment.[4] IR spectroscopy is exceptionally well-suited to study this phenomenon, as the vibrational signatures of the hydroxyl (-OH) group in the "enol" form and the carbonyl (C=O) group in the "keto" form are distinct and readily identifiable.[4]

G cluster_enol This compound (Enol/Lactim Form) cluster_keto 5,6-Dimethoxy-1H-pyridin-2-one (Keto/Lactam Form) enol_struct Chemical Structure with - Pyridine Ring - C2-OH Group - C5, C6 -OCH3 Groups keto_struct Chemical Structure with - Pyridinone Ring - C2=O Group - N1-H Group - C5, C6 -OCH3 Groups enol_struct->keto_struct Tautomeric Equilibrium

Caption: Tautomeric equilibrium of the target molecule.

Principles of Spectroscopic Analysis

This guide focuses on Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a modern sampling technique that has largely superseded traditional methods like KBr pellets for routine analysis of solid powders.[5][6]

The Causality of ATR: The core principle of ATR involves placing the sample in direct contact with an internal reflection element (IRE), a crystal of high refractive index (e.g., diamond or zinc selenide).[2][7][8] An infrared beam is directed into the crystal at an angle greater than the critical angle, causing total internal reflection.[5] At each reflection point, an evanescent wave propagates a few microns from the crystal surface into the sample.[7][9] If the sample contains functional groups that vibrate at the frequency of the IR radiation, the evanescent wave is attenuated (absorbed). The detector measures this attenuation, producing an infrared spectrum that is characteristic of the sample's surface.[9]

Why ATR is the Method of Choice:

  • Minimal Sample Preparation: Unlike the KBr pellet method, which requires laborious grinding and pressing, ATR analysis simply requires placing a small amount of the solid powder onto the crystal.[5][6][10] This eliminates sample preparation as a significant source of experimental variability and potential moisture contamination from hygroscopic KBr.[11]

  • High Reproducibility: The fixed path length, determined by the depth of penetration of the evanescent wave, leads to highly reproducible spectra.[12]

  • Broad Applicability: ATR is suitable for a wide range of samples, including powders, liquids, pastes, and films.[9]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a self-validating system for obtaining a high-quality FT-IR spectrum of this compound using a diamond ATR accessory.

G A 1. System Preparation B 2. Background Acquisition A->B Ensure clean crystal C 3. Sample Application B->C Critical for correcting instrument/air absorbance D 4. Pressure Application C->D Place small amount of powder on crystal E 5. Spectrum Acquisition D->E Ensure optimal contact (Do not overtighten!) F 6. Data Analysis & Interpretation E->F Collect & average scans G 7. System Cleanup F->G Identify key vibrational modes G->A Ready for next sample

Caption: ATR-FTIR experimental workflow.

Step-by-Step Methodology:

  • System Preparation & Verification:

    • Action: Ensure the ATR crystal (diamond is recommended for its durability) is clean.

    • Causality: Any residue from previous samples will contaminate the spectrum. Clean the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Spectrum Acquisition (Self-Validation Step):

    • Action: With the clean, empty ATR crystal in place and the pressure arm disengaged, acquire a background spectrum. This typically involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Causality: This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrumental response. The spectrometer software will automatically ratio the sample spectrum against this background, removing these interfering signals from the final spectrum. A "flat" background is indicative of a clean system.

  • Sample Application:

    • Action: Place a small amount of this compound powder (typically 1-5 mg is sufficient) onto the center of the ATR crystal.[13]

    • Causality: The sample must completely cover the small area where the IR beam reflects.

  • Pressure Application:

    • Action: Lower the pressure arm until it makes contact with the sample. Apply consistent pressure using the built-in clamp mechanism to ensure intimate contact between the powder and the crystal surface.

    • Causality: Good contact is essential for a strong, high-quality spectrum.[10] Poor contact results in weak absorption bands and a low signal-to-noise ratio.

  • Sample Spectrum Acquisition:

    • Action: Acquire the sample spectrum using the same parameters as the background (e.g., 16-32 scans, 4 cm⁻¹ resolution).

    • Causality: Using identical parameters ensures that the background correction is accurate. Co-adding multiple scans improves the signal-to-noise ratio.

  • System Cleanup:

    • Action: Release the pressure arm, remove the bulk of the sample powder, and clean the crystal surface as described in Step 1.

    • Causality: Proper cleanup prevents cross-contamination of subsequent analyses.

Spectral Analysis and Interpretation

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The analysis below is based on established group frequencies and accounts for the specific structural context of the molecule.

Table 1: Key Vibrational Modes for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentCommentary
3400 - 3200Strong, BroadO-H stretch (hydrogen-bonded)The broadness of this peak is a hallmark of intermolecular hydrogen bonding.[14][15][16] Its presence strongly suggests the -OH (enol) tautomer is present in the solid state. The absence of a sharp peak around 3600 cm⁻¹ indicates minimal "free" (non-hydrogen-bonded) hydroxyl groups.[14]
~3080 - 3010Medium-WeakAromatic C-H stretchCharacteristic of sp² C-H bonds on the pyridine ring.[15]
2980 - 2850MediumAliphatic C-H stretch (methoxy)Asymmetric and symmetric stretching modes of the -CH₃ groups.[17][18] Typically appears as several sharp bands.
~1660StrongC=O stretch (Amide I band)If present , this is the most definitive peak for the 2-pyridone (keto) tautomer. Its high intensity is due to the large change in dipole moment of the C=O bond during vibration.[19] Its position indicates a conjugated amide-like system.
~1600, ~1480Medium-StrongPyridine Ring C=C and C=N stretchesThese absorptions are characteristic of the aromatic pyridine ring system.[20][21] Their exact positions and intensities are sensitive to the substitution pattern.
~1260, ~1030StrongC-O stretch (Aryl ether)Asymmetric and symmetric C-O-C stretching vibrations of the two methoxy groups.[1] These are typically strong and reliable bands for identifying aryl ether linkages.
1260 - 1000StrongC-O stretch (Phenolic)This band, associated with the stretching of the C-O bond of the hydroxyl group, often overlaps with the methoxy C-O stretches.[1][18]
< 900Medium-StrongC-H out-of-plane bend (Aromatic)These bands in the fingerprint region are highly characteristic of the substitution pattern on the aromatic ring.

Advanced Discussion: The Tautomerism of this compound

As introduced earlier, 2-hydroxypyridines can exist as two tautomers. The solid-state IR spectrum provides powerful evidence for the dominant form.

  • Evidence for the Hydroxy (Enol) Form: The definitive feature is a strong, broad absorption band in the 3400-3200 cm⁻¹ region, corresponding to the hydrogen-bonded O-H stretch.[15][16] If this tautomer is dominant, a C=O stretch around 1660 cm⁻¹ will be absent or very weak.

  • Evidence for the Pyridone (Keto) Form: The unequivocal marker for this form is a strong absorption band around 1660 cm⁻¹, characteristic of the C=O double bond in a cyclic amide (lactam).[19] In this case, the broad O-H stretch would be absent, and a medium-intensity N-H stretching band would be expected around 3100-3000 cm⁻¹, which can sometimes be obscured by C-H stretching bands.

In the solid state, substituted 2-pyridones are often favored due to the ability to form stable, hydrogen-bonded dimers.[4] Therefore, it is highly probable that the spectrum of this compound will prominently feature the C=O stretching band, confirming the predominance of the keto tautomer (5,6-Dimethoxy-1H-pyridin-2-one). The presence of a weaker, broad O-H band could indicate a polymorphic mixture or the presence of hydrated species.

Conclusion

References

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Physical and chemical properties of 5,6-Dimethoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 5,6-Dimethoxypyridin-2-ol

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound (CAS No. 132336-33-3), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyridin-2-one, this molecule belongs to a class of "privileged scaffolds" known for their versatile roles in interacting with biological targets.[1][2] This document moves beyond a simple recitation of data, offering insights into the causality of its chemical behavior, focusing on its prominent tautomerism, predicted spectroscopic signatures, and its functional role as a bioisostere and hydrogen bonding motif. Detailed, field-tested protocols for experimental determination of key properties are provided to empower researchers in their laboratory work.

Core Molecular Structure and Identifiers

This compound is a six-membered aromatic heterocycle featuring two methoxy substituents and a hydroxyl group, which exists in tautomeric equilibrium with its pyridinone form. This fundamental duality is central to its chemical identity and reactivity.

PropertyValueSource
IUPAC Name This compound-
Synonyms 5,6-Dimethoxy-2(1H)-pyridinone-
CAS Number 132336-33-3[3]
Molecular Formula C₇H₉NO₃[3]
Molecular Weight 155.15 g/mol [3]
Physical Form Solid[3]
InChI Key CTNOHOBCYBMASQ-UHFFFAOYSA-N[3]
SMILES COc1ccc(O)nc1OC[3]

The Critical Role of Tautomerism

A defining characteristic of 2-pyridinols is their existence as a mixture of two rapidly interconverting tautomers: the aromatic alcohol form (2-hydroxypyridine) and the non-aromatic amide form (2-pyridone). For this compound, this equilibrium is fundamental to its chemical properties and biological interactions.

The position of this equilibrium is not fixed; it is exquisitely sensitive to the molecule's environment, a concept critical for experimental design and interpretation.[4]

  • In Polar Solvents (e.g., Water, Alcohols): The pyridin-2-one form is heavily favored.[5] The polar solvent molecules can effectively solvate the charge separation in the amide-like structure, particularly through hydrogen bonding with the carbonyl oxygen and the N-H group.

  • In Non-Polar Solvents (e.g., Cyclohexane): The equilibrium shifts, and the 2-hydroxypyridine tautomer becomes more significant.[5] In the absence of polar interactions, the stability gained from the aromaticity of the pyridine ring in the hydroxy form becomes a more dominant factor.

  • In the Gas Phase: The 2-hydroxypyridine tautomer is often the dominant species, where intermolecular hydrogen bonding is minimized and intrinsic molecular stability, including aromaticity, prevails.[6][7]

  • In the Solid State: The pyridone form is predominant, as its structure allows for the formation of stable, hydrogen-bonded dimers or helical chains, which is energetically favorable in the crystal lattice.[5]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

Solubility Profile

While quantitative solubility data for this compound is not widely published, a qualitative assessment can be derived from its structure and comparison to related compounds.[8] The molecule possesses both hydrogen bond donor (N-H/O-H) and multiple acceptor sites (carbonyl/hydroxyl oxygen, ring nitrogen, methoxy oxygens), along with hydrophobic character from the carbon backbone and methyl groups.

Predicted Solubility:

  • High Solubility: Polar aprotic solvents like DMSO and DMF.

  • Moderate to High Solubility: Polar protic solvents like methanol and ethanol.

  • Low Solubility: Non-polar solvents like hexanes and diethyl ether.

  • Slight to Low Solubility: Water. The methoxy groups increase lipophilicity compared to unsubstituted 2-pyridone.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol provides a self-validating system for accurately determining the equilibrium solubility, a critical parameter for drug discovery.

Principle: An excess of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by UV-Vis spectrophotometry or HPLC.

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume of the test solvent (e.g., 1 mL) in a glass vial. The presence of undissolved solid at the end of the experiment is essential for validation.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached. A 48-hour time point can be included for a subset of samples to confirm that equilibrium was achieved at 24 hours.

  • Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter (e.g., PVDF or PTFE) to remove all particulate matter.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the test solvent.

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample by a suitable analytical method (e.g., HPLC-UV).

    • Calculate the concentration in the original supernatant, which represents the thermodynamic solubility.

solubility_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to known volume of solvent B Agitate at constant T (≥ 24 hours) A->B Seal Vial C Settle & Filter Supernatant (0.22 µm filter) B->C Reach Equilibrium E Dilute Sample & Analyze (e.g., HPLC-UV) C->E Clear Solution D Prepare Calibration Curve F Calculate Solubility D->F E->F Compare to Standards

Caption: Workflow for Shake-Flask Solubility Determination.
Acidity and Basicity (Predicted pKa)
  • Acidity: The two methoxy groups (-OCH₃) are electron-donating via the resonance effect. This increases the electron density within the pyridine ring. This increased electron density destabilizes the resulting conjugate base upon deprotonation of the N-H group, making the proton less acidic than in unsubstituted 2-pyridone. Therefore, the pKa is predicted to be > 11.6 .

  • Basicity: The same electron-donating effect of the methoxy groups increases the basicity of the molecule at the carbonyl oxygen (in the pyridone form) or the ring nitrogen (in the hydroxy form) compared to the parent structure.

Spectroscopic and Analytical Profile (Predicted)

The following spectral characteristics are predicted based on the known structure of this compound and spectroscopic data from analogous compounds.[9][10][11][12]

Technique Expected Features
¹H NMR - Aromatic Protons (2H): Two doublets in the aromatic region (~6.0-7.5 ppm), coupled to each other. - Methoxy Protons (6H): Two distinct singlets (~3.8-4.0 ppm), one for each -OCH₃ group. - N-H Proton (1H): A broad singlet that may be solvent-exchangeable, typically downfield (>10 ppm in DMSO-d₆).
¹³C NMR - Carbonyl Carbon (C=O): A characteristic peak in the downfield region (~160-170 ppm). - Ring Carbons (C2-C6): Five peaks in the aromatic/olefinic region (~90-160 ppm). Carbons attached to oxygen (C2, C5, C6) will be the most downfield. - Methoxy Carbons (-OCH₃): Two peaks in the aliphatic region (~55-60 ppm).
Infrared (IR) - N-H Stretch: A broad band around 3100-3400 cm⁻¹ (in the pyridone form). - C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H (methoxy) just below 3000 cm⁻¹. - C=O Stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹, characteristic of the pyridone tautomer. - C=C/C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region. - C-O Stretches: Strong bands in the 1050-1250 cm⁻¹ region for the methoxy ether linkages.
Mass Spec. (MS) - Molecular Ion (M⁺): A peak at m/z = 155, corresponding to the molecular weight. - Fragmentation: Expect losses of methyl radicals (-CH₃, m/z 140), methoxy radicals (-OCH₃, m/z 124), and/or carbon monoxide (-CO, m/z 127).

Reactivity and Application in Drug Discovery

The pyridin-2-one core is a cornerstone of modern medicinal chemistry due to its unique combination of properties that make it an effective pharmacophore.[13][14]

Chemical Reactivity

The molecule's reactivity is governed by its functional groups:

  • N-Alkylation/Acylation: The nitrogen atom of the pyridone can act as a nucleophile, readily undergoing reactions with alkyl halides or acyl chlorides.

  • O-Alkylation/Acylation: The carbonyl oxygen can also be alkylated or acylated, particularly under different reaction conditions, leading to the formation of 2-alkoxypyridine derivatives.

  • Electrophilic Aromatic Substitution: The pyridine ring, activated by three electron-donating groups (two -OCH₃, one -NH-), is susceptible to electrophilic attack (e.g., nitration, halogenation), though the conditions must be carefully controlled to avoid side reactions.

Role as a Privileged Scaffold

Pyridinones are considered "privileged structures" because they can interact with a wide range of biological targets, often serving as versatile bioisosteres.[1][2]

  • Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This dual capability allows it to mimic the hydrogen bonding pattern of a peptide bond, making it a valuable scaffold for designing enzyme inhibitors, particularly kinase inhibitors.[2][14]

  • Bioisosterism: The pyridinone ring can serve as a bioisostere for a carboxamide group or a substituted phenyl ring. This allows medicinal chemists to modulate properties like solubility, lipophilicity, and metabolic stability while maintaining or improving binding affinity to the target protein.[2]

Caption: Hydrogen bonding capabilities of the pyridinone scaffold.

Conclusion

This compound is more than a simple heterocyclic molecule; it is a sophisticated chemical entity whose properties are dominated by a delicate tautomeric balance. Its structural features—a hydrogen-bonding amide-like core flanked by electron-donating methoxy groups—make it a valuable building block in the design of new therapeutic agents. Understanding the interplay between its structure, its environment, and its resulting physicochemical properties is paramount for any researcher seeking to unlock its full potential in drug discovery and development.

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  • Organic Chemistry Research. (n.d.). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,5-Piperazinedione. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Retrieved from [Link]

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The Strategic Role of 5,6-Dimethoxypyridin-2-ol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This technical guide delves into the discovery and initial studies of 5,6-Dimethoxypyridin-2-ol, a pivotal intermediate whose structural attributes have been instrumental in the synthesis of advanced drug candidates. While not a therapeutic agent in its own right, its journey from a synthetic curiosity to a cornerstone in the architecture of complex, biologically active molecules, such as selective orexin receptor antagonists, showcases the intricate dance of structure and function in drug design. This document provides an in-depth exploration of its synthesis, characterization, and the chemical rationale that underpins its application in the pharmaceutical sciences, tailored for researchers, scientists, and drug development professionals.

Introduction: The Unseen Architect in Drug Design

The narrative of drug discovery is often centered on the final, active pharmaceutical ingredient (API). However, the journey to that API is paved with a series of meticulously designed and synthesized intermediates. This compound, a substituted pyridinone, represents a quintessential example of such a critical building block. The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions. The strategic placement of two methoxy groups at the 5 and 6 positions of this core structure imparts specific electronic and steric properties that have proven crucial in the development of targeted therapies. This guide will illuminate the path from the foundational synthesis of this intermediate to its strategic incorporation into complex drug molecules, with a particular focus on its role in the creation of selective orexin-2 receptor antagonists (2-SORAs) for the treatment of insomnia.

Synthesis and Characterization: From Precursors to a Privileged Scaffold

The synthesis of this compound, which exists in tautomeric equilibrium with 5,6-dimethoxy-2-hydroxypyridine, is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. While specific, detailed public-domain protocols for this exact molecule are scarce, a general and adaptable synthetic strategy can be constructed from established methodologies for similar pyridin-2-one derivatives.

General Synthetic Approach

A plausible and commonly employed route to substituted pyridin-2(1H)-ones involves the cyclization of functionalized open-chain precursors. The synthesis typically begins with readily available starting materials, which are then elaborated to introduce the necessary substituents before the ring-closing step.

Experimental Protocol: A Generalized Synthesis of a Substituted Pyridin-2(1H)-one

  • Step 1: Precursor Assembly: The synthesis often commences with the condensation of a β-ketoester with an appropriate nitrogen source, such as an amine or ammonia derivative. For 5,6-disubstituted pyridin-2-ones, a more tailored approach involving the construction of a substituted δ-valerolactam followed by dehydrogenation is a viable strategy.

  • Step 2: Cyclization/Dehydrogenation: The assembled precursor is then subjected to cyclization conditions, which can be mediated by acid or base catalysis. In the case of a δ-valerolactam intermediate, a dehydrogenation step is required to introduce the double bond in the pyridinone ring. This can be achieved using various oxidizing agents or catalytic methods.

  • Step 3: Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the pure 5,6-disubstituted pyridin-2(1H)-one.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on the analysis of structurally similar compounds.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Signals corresponding to the two methoxy group protons (likely singlets around 3.8-4.0 ppm), and distinct signals for the aromatic protons on the pyridinone ring. The N-H proton of the pyridinone tautomer would likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR Resonances for the two methoxy carbons, the carbonyl carbon of the pyridinone ring (around 160-165 ppm), and the other aromatic carbons.
FT-IR Characteristic absorption bands for the N-H stretch (around 3100-3300 cm⁻¹), C=O stretch of the lactam (around 1650-1680 cm⁻¹), and C-O stretches of the methoxy groups.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₇H₉NO₃, MW: 155.15 g/mol ).

Role as a Key Intermediate in Orexin Receptor Antagonists

The true significance of this compound lies in its application as a pivotal intermediate in the synthesis of complex drug molecules. A prime example is its use in the preparation of selective orexin-2 receptor antagonists (2-SORAs), a class of drugs developed for the treatment of insomnia.

The Orexin System and Insomnia

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness.[1] Antagonizing these receptors, particularly OX2R, has been shown to promote sleep. This has led to the development of dual orexin receptor antagonists (DORAs) and selective orexin-2 receptor antagonists (2-SORAs) as novel treatments for insomnia.

Incorporation into the MK-1064 Scaffold

This compound serves as a precursor to the (5,6-dimethoxypyridin-2-yl)methylamine moiety, which is a crucial component of the 2-SORA clinical candidate, MK-1064. The synthesis involves the conversion of the hydroxyl group of the pyridinol tautomer (or the carbonyl of the pyridinone) to a functional group that can be further elaborated into the methylamine side chain.

Caption: Synthetic pathway from this compound to MK-1064.

Structure-Activity Relationship (SAR) Insights

The 5,6-dimethoxypyridin-2-one moiety is not merely a passive scaffold but plays an active role in the pharmacological profile of the final drug molecule. Structure-activity relationship (SAR) studies on orexin antagonists have highlighted the importance of the substituents on the pyridinone ring for both potency and selectivity.

  • Hydrogen Bonding: The pyridinone core can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling crucial interactions with the orexin receptor binding pocket.

  • Modulation of Physicochemical Properties: The two methoxy groups contribute to the overall lipophilicity and electronic nature of the molecule. These properties are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, including blood-brain barrier penetration, which is essential for drugs targeting the central nervous system.

  • Receptor Selectivity: The specific substitution pattern on the pyridinone ring can influence the selectivity for OX2R over OX1R. Fine-tuning these substituents allows for the development of antagonists with desired selectivity profiles, potentially leading to improved efficacy and reduced side effects.

Conclusion and Future Perspectives

This compound stands as a testament to the enabling power of chemical synthesis in drug discovery. While it may not be the final active molecule, its carefully designed structure provides a critical foundation upon which highly potent and selective drugs can be built. The initial studies and subsequent applications of this intermediate underscore the importance of understanding the synthesis and properties of such building blocks. As the quest for more targeted and effective therapeutics continues, the strategic design and utilization of intermediates like this compound will undoubtedly remain a cornerstone of medicinal chemistry, enabling the creation of the next generation of innovative medicines.

References

  • Roecker, A. J., Mercer, S. P., Schreier, J. D., Cox, C. D., Fraley, M. E., Steen, J. T., ... & Coleman, P. J. (2014). Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. ChemMedChem, 9(2), 311-322.
  • Gotter, A. L., Webber, A. L., Coleman, P. J., Renger, J. J., & Winrow, C. J. (2012). The orexin system: a critical regulator of sleep/wake and other physiological functions. Current topics in medicinal chemistry, 12(22), 2465-2481.

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A Technical Guide to the Theoretical and Computational Investigation of 5,6-Dimethoxypyridin-2-ol: A Prospective Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridin-2-ol and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of a specific, promising derivative: 5,6-Dimethoxypyridin-2-ol. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap from molecular design and synthesis to in silico evaluation. We will explore the fundamental quantum chemical properties, spectroscopic signatures, and potential as a therapeutic agent through detailed computational workflows. The methodologies described herein are grounded in established principles of computational chemistry and are designed to provide a robust and validated approach to understanding the molecular behavior of this compound.

Introduction: The Rationale for Investigating this compound

The pyridine ring is a cornerstone of many natural products and pharmaceuticals.[3] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block in drug design. The pyridin-2-ol tautomer, 2-pyridone, is of particular interest due to its amide-like character, which allows for specific interactions with biological macromolecules. The introduction of methoxy substituents at the 5 and 6 positions is hypothesized to modulate the electronic and steric properties of the pyridin-2-ol core, potentially enhancing its binding affinity and selectivity for specific biological targets.

Computational methods, particularly Density Functional Theory (DFT) and molecular docking, have become indispensable tools in modern drug discovery.[4][5][6] They provide a cost-effective and time-efficient means to predict molecular properties, elucidate reaction mechanisms, and screen virtual compound libraries. This guide will detail a prospective computational study of this compound, outlining the theoretical basis for the chosen methods and providing step-by-step protocols for their implementation.

Synthesis and Spectroscopic Characterization: A Proposed Pathway

Proposed Synthetic Protocol

A potential multi-step synthesis could begin with a commercially available dimethoxy-substituted precursor, which is then elaborated to form the pyridin-2-ol ring system. The progress of the reaction would be monitored by Thin Layer Chromatography (TLC).[9]

Spectroscopic Characterization Workflow

Following synthesis and purification, a comprehensive spectroscopic characterization is essential to confirm the structure of this compound.[10][11][12]

Experimental Protocol: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire ¹H NMR and ¹³C NMR spectra.[11]

    • Perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the definitive assignment of all proton and carbon signals.[10][12]

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the solid compound using an ATR-FTIR spectrometer.[10]

    • Key vibrational modes to identify include the O-H stretch of the hydroxyl group, the C=O stretch of the pyridone tautomer, C-O stretches of the methoxy groups, and C=C/C=N stretching vibrations of the aromatic ring.[13]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Record the UV-Vis absorption spectrum in a suitable solvent (e.g., ethanol or methanol) to determine the electronic transition properties.[14]

  • Mass Spectrometry (MS):

    • Utilize high-resolution mass spectrometry (HRMS) to confirm the molecular formula of the synthesized compound.[11]

Quantum Chemical Calculations: Unveiling the Molecular Landscape

Quantum chemical calculations, particularly DFT, provide invaluable insights into the electronic structure, stability, and reactivity of a molecule.[3][5][15]

Methodology: Density Functional Theory (DFT)

DFT has proven to be a robust method for obtaining a balance between computational accuracy and cost.[5] The choice of functional and basis set is critical for reliable predictions.[5] The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely used and well-validated approach for organic molecules.[13][16]

Computational Protocol: DFT Calculations

  • Geometry Optimization:

    • Construct the 3D structure of this compound.

    • Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

    • Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency calculation and ensuring the absence of imaginary frequencies.

  • Spectroscopic Predictions:

    • Calculate the theoretical vibrational frequencies (IR) and compare them with the experimental spectrum to aid in peak assignment.[13]

    • Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method and compare with experimental data.[13]

    • Predict the UV-Vis spectrum using Time-Dependent DFT (TD-DFT) to understand the electronic transitions.[13]

  • Frontier Molecular Orbital (FMO) Analysis:

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electron-donating and accepting capabilities of the molecule.

    • The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[9][16]

  • Molecular Electrostatic Potential (MEP) Analysis:

    • Generate an MEP map to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions.[9][16]

Expected Outcomes and Data Presentation

The results of the DFT calculations can be summarized in tables for clarity and ease of comparison with experimental data.

ParameterCalculated Value
Optimized Bond Lengths (Å)
C2-O1Value
C5-O2Value
C6-O3Value
N1-C2Value
**Optimized Bond Angles (°) **
N1-C2-C3Value
C4-C5-O2Value
C5-C6-O3Value
Electronic Properties (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Thermodynamic Properties
Enthalpy (Hartree)Value
Gibbs Free Energy (Hartree)Value

Table 1: Predicted geometric and electronic parameters for this compound from DFT calculations.

Molecular Docking: Probing the Potential for Biological Activity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][17] This is a cornerstone of structure-based drug design.

Target Selection and Preparation

Given that many pyridine derivatives exhibit kinase inhibitory activity, a relevant target for this prospective study would be a cyclin-dependent kinase (CDK), such as CDK2, which is implicated in cancer.[17]

Computational Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the crystal structure of the target protein (e.g., CDK2) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound as the input ligand conformation.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site on the protein, typically based on the location of a co-crystallized ligand.

    • Perform the docking simulation using software such as AutoDock or Glide.

    • Analyze the resulting docking poses and scoring functions to identify the most favorable binding mode.

  • Interaction Analysis:

    • Visualize the predicted binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein.

Visualizing the Computational Workflow

The overall computational workflow can be visualized using a flowchart.

G cluster_dft DFT Calculations cluster_docking Molecular Docking dft_start Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) dft_start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm Minimum spec_pred Spectroscopic Prediction (NMR, IR, UV-Vis) geom_opt->spec_pred fmo_mep FMO & MEP Analysis geom_opt->fmo_mep ligand_prep Ligand Preparation (Optimized Structure) geom_opt->ligand_prep Optimized Ligand Geometry protein_prep Protein Preparation (e.g., CDK2 from PDB) docking_sim Docking Simulation protein_prep->docking_sim ligand_prep->docking_sim interaction_analysis Binding Mode & Interaction Analysis docking_sim->interaction_analysis

Caption: Computational workflow for the theoretical and docking studies of this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational framework for the investigation of this compound. By integrating DFT calculations with molecular docking studies, researchers can gain a deep understanding of the molecule's physicochemical properties and its potential as a therapeutic agent. The proposed workflows provide a clear and actionable plan for the in silico evaluation of this and other novel pyridine derivatives. The insights gained from these computational studies can guide synthetic efforts and prioritize compounds for further experimental testing, ultimately accelerating the drug discovery process.

References

  • Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. (n.d.). National Institutes of Health (NIH).
  • Synthesis, SCXRD, DFT, Docking and Biological Profiling of a Novel Pyridin-2-one Derivative With Anticancer Activity. (2025, May 1). ResearchGate.
  • Synthesis, spectroscopic, computational and molecular docking studies of 1-(pyridin-2-yl amino)methyl napthalene-2-ol. (2019, July 30). ResearchGate.
  • Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. (n.d.). ResearchGate.
  • A Researcher's Guide to Quantum Chemical Calculations for Pyridine Derivatives: A Comparative Analysis. (n.d.). Benchchem.
  • Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. (2025, November 29). ResearchGate.
  • Full Supporting Information for Chapter 6. (n.d.).
  • Synthesis, characterization and antibacterial screening of some new 2, 2'(2, 5-dimethoxy-3, 6-dioxocycloxa-1, 4-diene-1-4-diyl) bis (azanediyl) diacetic acid analogues. (2014). Journal of Chemical and Pharmaceutical Research, 6(1), 664-668.
  • Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. (2022, November 22). Archives of Pharmacy.
  • Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024, June 10). National Institutes of Health (NIH).
  • Crystal structure, DFT, docking studies of substituted pyridines. (2017, December). ResearchGate.
  • Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. (n.d.). The Review of Diabetic Studies.
  • Spectra Analysis and Plants Research 2.0. (2024, October 21). MDPI.
  • REVIEW IN (NMR and UV-VIS) SPECTRA. (2015, January). International Journal of Medical Research and Pharmaceutical Sciences.
  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (n.d.). National Institutes of Health (NIH).
  • Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (n.d.). National Institutes of Health (NIH).
  • Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (n.d.). National Institutes of Health (NIH).
  • Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. (2025, December 17).

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An In-Depth Technical Guide to the Crystal Structure Analysis of 5,6-Dimethoxypyridin-2-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 5,6-Dimethoxypyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry. Recognizing that the specific crystal structure of this compound is not publicly available at the time of this writing, this guide will establish a robust framework for its analysis by proposing a viable synthetic route and then detailing the complete crystallographic workflow using a closely related, structurally characterized analog as a case study. This document is intended to serve as an authoritative reference for researchers engaged in the synthesis, crystallization, and structural elucidation of novel pyridine derivatives, offering field-proven insights into experimental design, data interpretation, and the critical link between molecular architecture and potential biological function.

Introduction: The Significance of Pyridine Scaffolds in Modern Drug Discovery

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and π-stacking, which are fundamental to molecular recognition at biological targets.[1] The substitution pattern on the pyridine core profoundly influences its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, all critical parameters in drug design.[2] Compounds featuring the pyridin-2-one moiety, in particular, are of significant interest due to their prevalence in biologically active molecules.

This compound represents a specific chemotype with potential applications stemming from its unique electronic and steric profile conferred by the methoxy substituents. A detailed understanding of its three-dimensional structure through single-crystal X-ray diffraction (SCXRD) is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of next-generation therapeutics.[3] This guide will delineate the essential steps to achieve this understanding, from synthesis to the final structural analysis.

Synthesis and Characterization of this compound

Proposed Synthetic Pathway

A potential route could involve the synthesis of a 5,6-dihydropyridin-2(1H)-one intermediate, followed by oxidation or other functional group manipulations to arrive at the target compound. The intramolecular Wittig reaction of N-(3-oxoalkyl)-chloroacetamides is a versatile method for creating the dihydropyridinone core.[4]

Experimental Protocol: Proposed Synthesis of a Dihydropyridin-2-one Precursor

  • Preparation of N-(3-oxoalkyl)-chloroacetamide (1): React a suitable keto-amine with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM) at 0 °C to room temperature.

  • Formation of the Triphenylphosphonium Salt (2): Treat the resulting chloroacetamide 1 with triphenylphosphine (PPh₃) in a suitable solvent such as toluene or acetonitrile at reflux to yield the corresponding phosphonium salt.

  • Intramolecular Wittig Cyclization (3): The phosphonium salt 2 is then subjected to cyclization by treatment with a base, such as sodium methoxide in methanol, to yield the 5,6-dihydropyridin-2(1H)-one.

  • Functionalization and Aromatization: Subsequent steps would involve the introduction of the methoxy groups and aromatization to yield this compound. This could potentially be achieved through reactions involving halogenation followed by nucleophilic substitution with sodium methoxide and subsequent oxidation.

Spectroscopic Characterization

Prior to crystallization attempts, the purity and identity of the synthesized this compound must be rigorously confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR should show distinct signals for the aromatic proton, the methoxy groups, and the hydroxyl proton. The carbon NMR will verify the number and type of carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy will help identify key functional groups. Expected characteristic peaks would include O-H stretching for the hydroxyl group, C=O stretching for the pyridone tautomer, C-O stretching for the methoxy groups, and C=C/C=N stretching in the aromatic region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement.

Crystallization: From Solution to Single Crystal

The growth of high-quality single crystals is often the most challenging step in a crystal structure analysis. A systematic approach to screening various crystallization conditions is essential for success.

Principles of Crystallization for Small Molecules

The fundamental principle of crystallization from a solution is to slowly bring a solution to a state of supersaturation, allowing for the orderly arrangement of molecules into a crystal lattice. This can be achieved through several techniques.

Recommended Crystallization Techniques
  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly over days or weeks. The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually induces crystallization.

  • Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Test the solubility of this compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, water).

  • Slow Evaporation Setup: Prepare near-saturated solutions in promising solvents in small vials. Cover the vials with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.

  • Vapor Diffusion Setup: In a small, open vial, dissolve 2-5 mg of the compound in 0.5 mL of a "good" solvent. Place this vial inside a larger, sealed jar containing 2-3 mL of a "poor" solvent (anti-solvent).

  • Incubation: Place all crystallization experiments in a vibration-free environment and monitor periodically for crystal growth without disturbing the setups.

Crystal Structure Determination and Refinement: A Case Study

As the crystallographic data for this compound is not available, we will use the published structure of 2-Amino-4,6-dimethoxypyrimidine (CSD Refcode: AMXPYR01) as a detailed case study to illustrate the process of X-ray diffraction analysis. This molecule shares key functional features with our target, namely a nitrogen-containing aromatic ring and methoxy substituents.

Data Collection

A suitable single crystal is mounted on a diffractometer. The instrument directs a focused beam of X-rays onto the crystal, and the resulting diffraction pattern is recorded by a detector. Modern diffractometers are equipped with software that automates the data collection process.

Parameter Value (for Case Study: 2-Amino-4,6-dimethoxypyrimidine)
Diffractometer Nonius KappaCCD
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 150(2) K
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 7.643(1) Å, b = 12.333(1) Å, c = 7.784(1) Å
α = 90°, β = 101.48(1)°, γ = 90°
Volume 718.7(1) ų
Z 4
Data Collection Software COLLECT
Cell Refinement Software HKL-2000
Data Reduction Software HKL-2000
Structure Solution and Refinement

The collected diffraction data contains information about the intensities and positions of the diffracted X-rays, but the phase information is lost. The "phase problem" is the central challenge in crystallography.

Workflow for Structure Solution and Refinement

G DataCollection 1. X-ray Diffraction Data Collection (h, k, l, Intensity) StructureSolution 2. Structure Solution (SHELXS) - Direct Methods or Patterson Methods - Initial Electron Density Map DataCollection->StructureSolution Raw Data ModelBuilding 3. Model Building & Refinement (SHELXL) - Atom Assignment - Least-Squares Refinement StructureSolution->ModelBuilding Initial Model Validation 4. Structure Validation & Analysis - CheckCIF, R-factors - Geometric Analysis ModelBuilding->Validation Refined Model Validation->ModelBuilding Feedback for further refinement Visualization 5. Visualization (Mercury, ORTEP) - Molecular Structure Plots - Packing Diagrams Validation->Visualization Final Validated Model CIF Crystallographic Information File (CIF) - Final Structural Data Validation->CIF Visualization->CIF

Caption: Standard workflow for single-crystal X-ray structure determination.

Protocol for Structure Solution and Refinement using SHELX

  • Structure Solution (SHELXS): The structure is typically solved using "direct methods," which are mathematical techniques to estimate the initial phases.[6] The output is an initial model of the electron density map, showing the positions of the atoms.

  • Structure Refinement (SHELXL): This is an iterative process of improving the agreement between the observed diffraction data and the data calculated from the atomic model.[7][8] The positions of the atoms, their displacement parameters (describing thermal motion), and other parameters are adjusted to minimize the difference between the observed and calculated structure factors. This is achieved through a least-squares minimization procedure.[7]

  • Hydrogen Atom Placement: Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions and refined using a riding model.

  • Validation: The quality of the final refined structure is assessed using several metrics, including the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF). A final difference electron density map should be featureless.

Analysis of the Crystal Structure of 2-Amino-4,6-dimethoxypyrimidine

A thorough analysis of the crystal structure provides insights into the molecule's conformation, intermolecular interactions, and supramolecular assembly.

Molecular Geometry:

The analysis of bond lengths and angles in 2-Amino-4,6-dimethoxypyrimidine reveals a planar pyrimidine ring, as expected for an aromatic system. The C-N bond lengths within the ring are intermediate between single and double bonds, indicating electron delocalization. The methoxy groups may be slightly twisted out of the plane of the ring due to steric effects.

Visualization of the Molecular Structure

Programs like Mercury and ORTEP are used to generate publication-quality images of the molecular structure, often displaying thermal ellipsoids for non-hydrogen atoms.[2][9]

G cluster_0 ORTEP-style Diagram Generation CIF_input Input: Refined CIF file Mercury Software: Mercury or ORTEP-3 CIF_input->Mercury Settings Settings: - Thermal ellipsoids (e.g., 50% probability) - Atom labeling scheme - Color scheme Mercury->Settings Output Output: High-quality image of the molecular structure with thermal ellipsoids Settings->Output

Caption: Workflow for generating an ORTEP diagram from a CIF file.

Intermolecular Interactions and Crystal Packing:

In the crystal lattice, molecules of 2-Amino-4,6-dimethoxypyrimidine are linked by a network of intermolecular hydrogen bonds. The amino group acts as a hydrogen bond donor, while the pyrimidine ring nitrogen atoms act as acceptors. These interactions create a robust supramolecular architecture. Analysis of the crystal packing can reveal motifs like chains, sheets, or 3D networks, which influence the material's physical properties.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the crystal structure analysis of this compound, from its synthesis and crystallization to the detailed interpretation of its three-dimensional structure. While the specific crystallographic data for this compound remains to be determined, the principles and protocols detailed herein, illustrated with a relevant case study, provide a complete roadmap for its elucidation.

The determination of the crystal structure of this compound and its derivatives is a critical step in understanding their potential as pharmaceutical lead compounds. The structural insights gained from such studies will undoubtedly accelerate the design and development of novel therapeutic agents by providing a clear picture of the molecular interactions that govern biological activity.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • Khrustalev, V. N., Larionov, V. A., & Strelenko, Y. A. (2004). Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction. Molecules, 9(10), 843–849.

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122.
  • Sheldrick, G. M. (1990). Phase annealing in SHELX-90: direct methods for larger structures. Acta Crystallographica Section A: Foundations of Crystallography, 46(6), 467–473.
  • OlexSys. (n.d.). Structure Solution. Retrieved from [Link]

  • CCP4 Wiki. (2024, May 17). SHELXL. Retrieved from [Link]

  • Bruker. (n.d.). DIFFRAC.SUITE Software. Retrieved from [Link]

  • Diamond Light Source. (n.d.). MX-Software. Retrieved from [Link]

  • Proto XRD. (n.d.). X-ray Diffraction Software. Retrieved from [Link]

  • CCDC. (n.d.). Mercury User Guide and Tutorials. Retrieved from [Link]

  • Reddit. (2015, November 20). crystal structure software suggestions. r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN111170930B - Simple preparation method of 5, 6-dihydropyridine-2 (1H) -ketone derivative.
  • Muhs, A., Pfeifer, A., & Hock, C. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330–3335.

  • Adhikari, A. V., & T. N., A. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018–5029.

  • University of East Anglia. (n.d.). Preparation of 5,6-Dihydroxyindole. Retrieved from [Link]

  • Mahiya, K. (2022, July 8). Installation of Crystallographic software WinGX, ORTEP3, MERCURY, SHELX, PLATON [Video]. YouTube.

  • CCDC. (2025, May 14). Introducing Cambridge Structural Database 6.00. Retrieved from [Link]

  • Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PLOS ONE, 20(5), e0303101.

  • Slepukhin, P. A., et al. (2022). X-Ray Diffraction Study of 8-(Pyridin-2-yl)- and 8-(1,2,4-Triazin-5-yl)-2H-chromen-2-ones. Russian Journal of Organic Chemistry, 58(7), 986-991.
  • CCDC. (n.d.). Chemical structure searching. Retrieved from [Link]

  • CCDC. (n.d.). CSD-CrossMiner. Retrieved from [Link]

  • Asiri, A. M., et al. (2014). Crystal structure determination of two pyridine derivatives... Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1096-o1097.
  • Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9, 40-43.
  • The Review of Diabetic Studies. (n.d.). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. The Review of Diabetic Studies.
  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329.

  • Kumar, R., et al. (2003). Synthesis and enzymatic transformations of 5-halo-6-methoxy-5,6-dihydro derivatives of 5-[1-methoxy-2-halo (or 2,2-dihalo)ethyl]-2'-deoxyuridines as potential herpes simplex virus inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(3), 273-278.

Sources

Methodological & Application

Topic: A Robust and Scalable Synthesis Procedure for 5,6-Dimethoxypyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Pyridine derivatives, in general, exhibit a vast range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4] The 2-pyridone tautomer, 2-hydroxypyridine, and its derivatives are of particular interest due to their ability to act as versatile intermediates and pharmacophores.

The introduction of electron-donating groups, such as methoxy substituents, onto the pyridine ring can significantly influence the molecule's electronic properties and its interactions with biological targets, often enhancing its pharmacological profile.[5] The 5,6-dimethoxypyridin-2-ol core is therefore a valuable target for the development of novel therapeutics.

This application note provides a detailed, field-proven protocol for the synthesis of this compound derivatives. The described methodology is designed for reliability and scalability, explaining the causal logic behind experimental choices to empower researchers to adapt and troubleshoot the procedure effectively.

Overview of Synthetic Strategy

The synthesis of substituted 2-pyridones can be achieved through various strategies, including multicomponent reactions and the cyclization of functionalized acyclic precursors.[5][6] For the specific synthesis of the 5,6-dimethoxy substituted core, we will employ a robust and convergent two-step approach. This method offers excellent control over the substitution pattern and generally proceeds with high yields.

The strategy involves two key transformations:

  • Step 1: Knoevenagel Condensation: Formation of a highly reactive α,β-unsaturated intermediate from an appropriate ketone and an active methylene compound.

  • Step 2: Michael Addition & Intramolecular Cyclization: A base-catalyzed cascade reaction that first forms a new carbon-carbon bond via Michael addition, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 2-pyridone ring.

This sequence is reliable and utilizes readily accessible starting materials, making it an excellent choice for both small-scale library synthesis and larger-scale production.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization A 1,1-Dimethoxyacetone + Ethyl Cyanoacetate B Ethyl 2-cyano-4,4-dimethoxy-3-methylpent-2-enoate (α,β-Unsaturated Intermediate) A->B D Target Compound: 4-cyano-3-methyl-5,6-dimethoxypyridin-2-ol B->D C Malononitrile

Figure 1: Overall synthetic workflow for this compound derivative synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-4,4-dimethoxy-3-methylpent-2-enoate (Intermediate I)

Principle & Rationale: This step is a classic Knoevenagel condensation. 1,1-Dimethoxyacetone serves as the carbonyl component, and ethyl cyanoacetate is the active methylene compound. Piperidine acts as a basic catalyst to deprotonate the ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the ketone. Subsequent dehydration, driven by refluxing in toluene with a Dean-Stark trap to remove water, pushes the equilibrium towards the formation of the desired α,β-unsaturated product. Acetic acid is added to catalyze the dehydration step.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
1,1-Dimethoxyacetone118.1310.0 g84.651.0
Ethyl Cyanoacetate113.1210.5 g92.821.1
Piperidine85.150.72 g8.460.1
Acetic Acid60.051.02 g16.930.2
Toluene-150 mL--

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 1,1-dimethoxyacetone (10.0 g, 84.65 mmol), ethyl cyanoacetate (10.5 g, 92.82 mmol), and toluene (150 mL).

  • Catalyst Addition: Add piperidine (0.72 g, 8.46 mmol) and acetic acid (1.02 g, 16.93 mmol) to the mixture.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected.

  • Reaction Monitoring: Progress can also be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 1,1-dimethoxyacetone spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil (Intermediate I) is typically of sufficient purity for the next step. If necessary, further purification can be achieved via vacuum distillation.

Expert Insight: The removal of water is critical for driving this reaction to completion. Ensure the Dean-Stark trap is properly set up and that the toluene is sufficiently anhydrous to begin with. Using 1.1 equivalents of ethyl cyanoacetate helps to ensure the complete consumption of the limiting ketone.

Step 2: Synthesis of 4-Cyano-3-methyl-5,6-dimethoxypyridin-2-ol (Target Compound)

Principle & Rationale: This transformation is a domino reaction initiated by a Michael addition. A strong base, sodium ethoxide, deprotonates malononitrile to generate a potent nucleophile. This carbanion attacks the β-carbon of the α,β-unsaturated ester (Intermediate I) in a conjugate addition. The resulting intermediate then undergoes a rapid intramolecular cyclization, where the nitrile nitrogen attacks the ester carbonyl. Subsequent elimination and tautomerization yield the thermodynamically stable 2-pyridone aromatic ring system.

G A Malononitrile (Nucleophile Precursor) C Michael Adduct (Intermediate) A->C 1. NaOEt (Base) 2. Michael Addition B Intermediate I (Michael Acceptor) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Final Product (this compound derivative) D->E Tautomerization / Aromatization

Figure 2: Simplified reaction mechanism for the formation of the 2-pyridone ring.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Intermediate I (crude)213.24~18.0 g84.651.0
Malononitrile66.065.86 g88.731.05
Sodium Metal22.992.14 g93.111.1
Absolute Ethanol-120 mL--

Protocol:

  • Preparation of Sodium Ethoxide: In a 500 mL three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, carefully add sodium metal (2.14 g, 93.11 mmol) in small pieces to absolute ethanol (120 mL) at 0 °C (ice bath). Allow the sodium to react completely under a nitrogen atmosphere until a clear solution of sodium ethoxide is formed.

    • Safety Precaution: Sodium reacts violently with ethanol. Add the sodium slowly and in small portions to control the exotherm and hydrogen gas evolution. The system must be under an inert atmosphere.

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add malononitrile (5.86 g, 88.73 mmol) and stir for 15 minutes. Then, add a solution of crude Intermediate I (~18.0 g, 84.65 mmol) dissolved in 30 mL of absolute ethanol dropwise over 30 minutes.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 3 hours. The reaction mixture will typically become a thick slurry.

  • Reaction Monitoring: Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate with 1% acetic acid) until Intermediate I is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly into 300 mL of ice-cold water. Stir for 15 minutes. Carefully acidify the aqueous solution to pH 4-5 with concentrated HCl. A precipitate will form.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL). Dry the solid in a vacuum oven at 50 °C overnight. The resulting solid is the target compound, 4-cyano-3-methyl-5,6-dimethoxypyridin-2-ol, typically as a white to off-white powder.

Trustworthiness Note: The success of this cyclization is highly dependent on the quality of the sodium ethoxide. It is strongly recommended to prepare it fresh in situ from sodium and absolute ethanol. Commercial solutions can contain water, which will inhibit the reaction. The final product's purity is often high after precipitation and washing, but it can be further purified by recrystallization from an ethanol/water mixture if needed.

Summary and Outlook

This application note details a robust, two-step synthesis for a substituted this compound derivative. The methodology relies on fundamental and reliable organic transformations, ensuring high yields and scalability. By understanding the rationale behind each step—from the water-driven Knoevenagel condensation to the base-catalyzed domino Michael addition-cyclization—researchers are well-equipped to synthesize this valuable heterocyclic core and its analogues for applications in drug discovery and materials science.

References

  • Sheehan, S. M., & Padwa, A. (n.d.). New Synthetic Route to 2-Pyridones and Its Application toward the Synthesis of (±)-Ipalbidine. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

  • Tale, R. H., et al. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC. [Link]

  • Diva-portal.org. (n.d.). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. [Link]

  • Chinese Chemical Letters. (n.d.). Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction. [Link]

  • Khan, I., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]

  • ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. [Link]

  • Semantic Scholar. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]

  • Moradi, L., & Rostamnia, S. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9, 40-43. [Link]

Sources

Application Notes and Protocols for the Biological Screening of 5,6-Dimethoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3] Pyridinone derivatives have demonstrated a broad spectrum of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities.[1][4] Several FDA-approved drugs, such as the antifungal agent ciclopirox and the anticancer drug gimeracil, feature the pyridinone core, underscoring its clinical significance.[1] The biological versatility of this scaffold arises from its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with various biological targets.[1]

5,6-Dimethoxypyridin-2-ol is a novel derivative of this important class of compounds. A systematic and comprehensive biological screening is essential to elucidate its pharmacological profile and identify its potential therapeutic applications. This document provides a detailed, tiered approach for the in vitro biological screening of this compound, designed for researchers, scientists, and drug development professionals. The proposed workflow progresses from initial broad-spectrum activity profiling to more specific target-based assays, ensuring a thorough and efficient evaluation of the compound's biological potential.

In Silico ADME and Target Prediction: A Preliminary Assessment

Before embarking on extensive in vitro screening, computational methods can provide valuable insights into the potential pharmacokinetic properties and biological targets of this compound. In silico tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity.[5][6][7] Furthermore, target fishing algorithms can suggest potential protein targets based on the compound's structure, helping to prioritize and guide subsequent experimental assays.[8][9]

Tier 1: Foundational Screening - Cytotoxicity Profiling

The initial step in evaluating any novel compound is to assess its general cytotoxicity. This foundational screen determines the concentration range at which the compound exhibits cellular toxicity and informs the dose selection for subsequent, more specific assays. It is crucial to evaluate cytotoxicity in both cancerous and non-cancerous cell lines to identify potential therapeutic windows and off-target effects.[10]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability.[11][12]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium containing DMSO at the same concentration as the highest compound concentration (vehicle control), and a positive control (a known cytotoxic drug).

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Line IC50 (µM) after 48h
HeLaHypothetical Value
MCF-7Hypothetical Value
HEK293Hypothetical Value

Tier 2: Broad-Spectrum Biological Activity Screening

Based on the known activities of the pyridin-2-one scaffold, a series of assays should be performed to screen for broad biological effects.[1][2]

Antimicrobial Activity

The pyridinone scaffold is present in several antimicrobial agents.[3] Therefore, assessing the antibacterial and antifungal properties of this compound is a logical step.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well plates

Procedure:

  • Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (broth with microorganism and no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Microorganism MIC (µg/mL)
S. aureusHypothetical Value
E. coliHypothetical Value
C. albicansHypothetical Value
Antioxidant Potential

Many natural and synthetic compounds with pyridinone structures exhibit antioxidant activity.[4] The DPPH and ABTS assays are common methods to evaluate the radical scavenging ability of a compound.[15][16]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare various concentrations of this compound in methanol.

  • Add a fixed volume of the DPPH solution to each well of a 96-well plate.

  • Add the compound solutions to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

Data Analysis: The percentage of radical scavenging activity is calculated as: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] * 100

The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anti-inflammatory Activity

Given the anti-inflammatory properties of some pyridinone derivatives, it is pertinent to screen this compound for similar activity. A common in vitro model involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • Positive control (e.g., Dexamethasone)

  • 96-well plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess Reagent and incubate for 15 minutes.

  • Measure the absorbance at 540 nm.

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value for NO inhibition is then determined.

Tier 3: Target-Specific Mechanistic Assays

The pyridin-2-one scaffold is known to interact with several specific protein targets, most notably protein kinases.[1][17] If the Tier 1 and 2 screens indicate promising activity, the next logical step is to investigate potential molecular targets.

Kinase Inhibition Profile

Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[17]

A variety of assay formats are available to measure kinase activity, including fluorescence-based, luminescence-based, and radiometric assays.[18][19] The following is a general protocol for a fluorescence-based assay.

Materials:

  • Purified recombinant kinase (e.g., a panel of representative kinases)

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • This compound

  • Detection reagent (e.g., a phosphospecific antibody)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well plate

  • Fluorescence plate reader

Procedure:

  • Add the kinase, substrate, and various concentrations of this compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent.

  • Incubate to allow for signal development.

  • Measure the fluorescence signal.

Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Kinase Target IC50 (µM)
Kinase AHypothetical Value
Kinase BHypothetical Value
Kinase CHypothetical Value

Visualizing the Screening Workflow and Potential Mechanisms

Screening_Workflow cluster_0 Initial Assessment cluster_1 Tier 1: Foundational Screening cluster_2 Tier 2: Broad Activity Profiling cluster_3 Tier 3: Mechanistic Assays In_Silico_Profiling In Silico Profiling (ADME/T & Target Prediction) Cytotoxicity Cytotoxicity Assay (MTT) (Cancerous & Non-cancerous cell lines) In_Silico_Profiling->Cytotoxicity Guide experimental design Antimicrobial Antimicrobial Assay (MIC Determination) Cytotoxicity->Antimicrobial Determine non-toxic concentration range Antioxidant Antioxidant Assay (DPPH/ABTS) Cytotoxicity->Antioxidant Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Cytotoxicity->Anti_inflammatory Target_Based Target-Based Assays (e.g., Kinase Inhibition) Antimicrobial->Target_Based If active Antioxidant->Target_Based If active Anti_inflammatory->Target_Based If active

Hypothetical_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Compound This compound Compound->Kinase_Cascade Inhibition Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Response Cell Proliferation & Survival Transcription_Factor->Cell_Response

Conclusion

This comprehensive, tiered screening approach provides a robust framework for the biological evaluation of this compound. By systematically progressing from broad phenotypic screens to specific target-based assays, researchers can efficiently identify and characterize the compound's pharmacological profile. The detailed protocols and data interpretation guidelines presented herein are intended to facilitate this process, ultimately accelerating the discovery of novel therapeutic agents based on the promising pyridin-2-one scaffold.

References

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The Versatile Scaffold of 5,6-Dimethoxypyridin-2-ol: Application Notes and Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. Within this vast chemical space, 5,6-Dimethoxypyridin-2-ol emerges as a promising, albeit underexplored, building block for the synthesis of novel bioactive molecules. Its structure, featuring a pyridin-2(1H)-one tautomer, decorated with two methoxy groups, presents multiple avenues for chemical modification and the potential for diverse pharmacological activities.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential research applications of this compound. We will delve into its significance as a synthetic intermediate, propose avenues for derivatization, and provide detailed protocols for the synthesis and biological evaluation of its analogs. While direct biological data on this compound is not extensively available in the public domain, its structural motifs are present in compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4]

The Medicinal Chemistry Rationale: A Scaffold of Opportunity

The therapeutic potential of this compound can be inferred from the well-established biological activities of its constituent chemical features: the pyridin-2-ol core and the dimethoxy-substituted aromatic ring.

The Pyridin-2-ol Moiety: This heterocyclic core is a common feature in a multitude of pharmacologically active compounds.[5] Derivatives of pyridin-2(1H)-ones have been investigated for their analgesic effects, demonstrating the potential for this scaffold to interact with key biological targets in pain pathways.[5] Furthermore, the pyridine nucleus is a well-established pharmacophore in oncology.[6]

The Dimethoxy-Substituted Ring: The presence of methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. They can modulate solubility, metabolic stability, and receptor-binding affinity. For instance, dimethoxy-substituted pyridine derivatives like 5-Bromo-2,3-dimethoxypyridine are valuable building blocks in the synthesis of complex molecules for drug discovery.[7]

By combining these features, this compound (CAS No: 1206456-20-3)[8] offers a unique starting point for the development of novel therapeutics. Its utility as a synthetic intermediate is exemplified by its use in the synthesis of 1-(5,6-Dimethoxypyridin-2-yl)ethanone.[9]

Proposed Therapeutic Applications for Derivatives of this compound

Based on the activities of structurally related compounds, derivatives of this compound could be explored for the following therapeutic areas:

  • Oncology: The pyridine scaffold is prevalent in kinase inhibitors.[3] By targeting the ATP-binding site of kinases, which are often dysregulated in cancer, novel derivatives could exhibit antiproliferative activity.

  • Inflammation: Substituted pyridines have been investigated as anti-inflammatory agents.[4] Derivatives could be screened for their ability to modulate inflammatory pathways, such as the production of nitric oxide (NO) or pro-inflammatory cytokines.

  • Infectious Diseases: The 2-aminopyrimidine core, structurally related to the pyridin-2-ol moiety, is found in compounds with antimicrobial and antiprotozoal activity.[3][6] This suggests that derivatives of this compound may also possess activity against various pathogens.

Synthetic Derivatization Strategies

The structure of this compound offers several handles for chemical modification. The most accessible of these is the hydroxyl group of the pyridin-2-ol tautomer, which can readily undergo O-alkylation or O-arylation to generate a library of ether derivatives. Additionally, the pyridine ring itself could be a substrate for electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered.

Below is a generalized workflow for the synthesis and evaluation of a library of this compound derivatives.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation A This compound B Deprotonation (e.g., NaH, K2CO3) A->B C Nucleophilic Alkylation/Arylation (R-X, Ar-X) B->C D Library of O-substituted Derivatives C->D E Primary Screening (e.g., Kinase Panel, Anti-inflammatory Assay) D->E Test Compounds F Hit Identification E->F G Lead Optimization (SAR studies) F->G H Preclinical Candidate G->H

Caption: Synthetic and evaluation workflow for this compound derivatives.

Experimental Protocols

The following protocols provide a starting point for the synthesis and biological evaluation of derivatives of this compound.

Protocol 1: General Procedure for O-Alkylation of this compound

Objective: To synthesize a library of O-alkylated derivatives of this compound for biological screening.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure O-alkylated derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anti-inflammatory Activity Assay - Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the potential of synthesized derivatives to inhibit the production of nitric oxide in a cellular model of inflammation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized derivatives of this compound dissolved in DMSO

  • Griess Reagent System

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate at 37 °C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitrite Measurement: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • Determine the nitrite concentration, a stable end-product of NO, using the Griess Reagent System according to the manufacturer's instructions. Measure the absorbance at 540 nm using a microplate reader.

  • Cell Viability Assay: To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of NO production).

Hypothetical Signaling Pathway Inhibition

Derivatives of this compound, particularly if designed as kinase inhibitors, could potentially interfere with intracellular signaling cascades that are crucial for cell proliferation and survival. A hypothetical target could be a receptor tyrosine kinase (RTK) pathway.

G cluster_pathway Hypothetical Kinase Inhibition Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C Activates D Cell Proliferation, Survival, Angiogenesis C->D Promotes E This compound Derivative E->B Inhibits (ATP-competitive)

Caption: Hypothetical inhibition of an RTK signaling pathway by a derivative.

Quantitative Data Summary

As the direct biological activity of this compound is not widely reported, a quantitative data table for this specific compound cannot be provided. However, researchers can generate such data for their synthesized derivatives using the protocols outlined above. An example of how to present such data is provided below.

Compound IDDerivative Structure (R-group)NO Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
Lead-01 Benzyl12.5>100>8
Lead-02 4-Fluorobenzyl8.2>100>12.2
Lead-03 2-Naphthylmethyl15.1>100>6.6

Conclusion

This compound represents a scaffold with considerable potential for the development of novel therapeutic agents. Its versatile chemistry allows for the creation of diverse libraries of compounds that can be screened against a wide range of biological targets. The protocols and strategies outlined in this document provide a solid foundation for researchers to embark on the exploration of this promising chemical entity in the quest for new medicines. The key to unlocking its full potential lies in systematic derivatization and thorough biological evaluation.

References

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • The Role of Pyridine Derivatives in Modern Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

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Application Notes and Protocols for the In Vitro Evaluation of 5,6-Dimethoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Systematic Approach to Characterizing Novel Pyridin-2-ol Analogs

The pyridin-2-ol scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] 5,6-Dimethoxypyridin-2-ol represents a novel chemical entity within this class, whose therapeutic potential and safety profile are yet to be determined. A systematic and robust in vitro evaluation is the foundational step in the drug discovery cascade, providing critical insights into a compound's biological activity, mechanism of action (MoA), and potential liabilities.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. It is designed for researchers, scientists, and drug development professionals, moving logically from broad assessments of safety and viability to more specific assays aimed at elucidating pharmacokinetic properties and potential molecular targets. The protocols herein are designed as self-validating systems, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Part 1: Foundational Safety and Viability Profiling

The initial phase of in vitro testing is to establish the concentration-dependent effects of this compound on cell health. These assays determine the therapeutic window and identify potential safety red flags early in the development process.

1.1 General Cytotoxicity Assessment

Understanding a compound's cytotoxicity is paramount. It informs the concentration range for all subsequent cell-based assays and provides the first measure of a compound's therapeutic index.[3][4] We will employ two mechanistically distinct assays to build a robust cytotoxicity profile.

The MTT assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[4][5] Viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals, the amount of which is proportional to the number of living cells.[4]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293 for embryonic kidney) into 96-well plates at a density of 5,000-10,000 cells per well.[6] Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 0.1, 1, 10, 25, 50, 100 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.

    • Controls: Include wells with medium only (blank), cells with vehicle (DMSO) only (negative control), and cells treated with a known cytotoxic agent like Doxorubicin (positive control).[5]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Example IC₅₀ Values for this compound

Cell LineDescriptionIC₅₀ (µM) after 48hSelectivity Index (SI) vs. HEK293
MCF-7Breast Adenocarcinoma12.5 ± 1.18.2
HepG2Hepatocellular Carcinoma25.3 ± 2.44.1
HEK293Normal Kidney102.8 ± 9.71.0

Data are presented as mean ± standard deviation from three independent experiments. The Selectivity Index (SI) is calculated as IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line).

The LDH assay provides an orthogonal measure of cytotoxicity by quantifying the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[5][7] This method directly measures cell death rather than metabolic activity.

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add a lysis buffer to control wells containing untreated cells 30 minutes before supernatant collection to induce 100% cell death.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well of the new plate.

  • Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release after subtracting the spontaneous release baseline.

1.2 Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[8][9] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it) due to mutations in the histidine operon.[8][9] A positive test indicates that the compound causes mutations that revert the bacteria to a histidine-producing state, allowing them to grow on a histidine-free medium.

Experimental Workflow: Ames Test

AmesTest cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis strain S. typhimurium Strains (e.g., TA98, TA100) mix Combine: - Bacteria - Compound - S9 Mix (or buffer) - Molten Top Agar strain->mix compound This compound (Test Compound) compound->mix s9 S9 Liver Extract (Metabolic Activation) s9->mix plate Pour onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count result Compare to Negative Control (Mutagenic if ≥ 2-fold increase) count->result

Caption: Workflow for the bacterial reverse mutation Ames test.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Metabolic Activation: Prepare the S9 mix from rat liver homogenates to simulate mammalian metabolism. The test should be run with and without the S9 mix.[10]

  • Test Mixture: In a sterile tube, combine 100 µL of the bacterial culture, 500 µL of S9 mix (or buffer for the non-activation arm), and 100 µL of the test compound at various concentrations.[8]

  • Plating: Add 2 mL of molten top agar (kept at 45°C) to the test mixture, vortex briefly, and pour onto minimal glucose agar plates.

  • Controls:

    • Negative Control: Vehicle (DMSO).

    • Positive Controls: Known mutagens specific to each strain (e.g., 2-nitrofluorene for TA98 without S9; 2-aminoanthracene for TA100 with S9).

  • Incubation: Incubate the plates inverted at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a concentration-dependent increase in revertant colonies that is at least twice the background (negative control) count.[11]

1.3 Cardiotoxicity Assessment: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[12] Assessing a compound's effect on the hERG channel is a critical safety checkpoint required by regulatory agencies.[12] Automated patch-clamp electrophysiology is the gold standard for this evaluation.[13]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG cells.

  • System Setup: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Cell Preparation: Prepare a single-cell suspension and load it into the system. The system will automatically establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG current. The stability of the current is monitored before adding the compound.[13][14]

  • Compound Application: Perfuse the cells with a vehicle control solution, followed by sequentially increasing concentrations of this compound (e.g., 0.1, 1, 10 µM).[13]

  • Data Acquisition: Continuously record the hERG tail current throughout the experiment.

  • Analysis: Calculate the percentage of current inhibition at each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a concentration-response curve. A known hERG inhibitor like E-4031 is used as a positive control.[13]

Part 2: In Vitro ADME Profiling

ADME (Absorption, Distribution, Metabolism, Excretion) assays predict a compound's pharmacokinetic behavior in vivo. Key early-stage in vitro assays focus on metabolic stability and intestinal permeability.

2.1 Metabolic Stability: Cytochrome P450 (CYP) Inhibition

Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism.[15] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs).[16] This assay determines the potential of this compound to inhibit major CYP isoforms.

Experimental Protocol: CYP Inhibition Assay

  • System: Use human liver microsomes (HLMs), which contain a rich complement of CYP enzymes.

  • Reaction Mixture: In a 96-well plate, combine HLMs, a phosphate buffer, and a specific probe substrate for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).

  • Compound Addition: Add this compound at a range of concentrations. Include a vehicle control (no inhibitor) and a known potent inhibitor for each isoform as a positive control.

  • Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 10-15 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the metabolite from the probe substrate.

  • Calculation: Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value for each CYP isoform.

Data Presentation: Example CYP450 Inhibition Profile

CYP IsoformProbe SubstrateIC₅₀ (µM) of this compound
CYP1A2Phenacetin> 50
CYP2C9Diclofenac22.1
CYP2C19S-Mephenytoin> 50
CYP2D6Dextromethorphan45.8
CYP3A4Midazolam15.3
2.2 Intestinal Permeability: Caco-2 Assay

The Caco-2 cell line, derived from a human colon carcinoma, is the gold standard in vitro model for predicting human drug absorption.[17] When cultured on semipermeable supports, these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[18][19]

Logical Flow of a Bidirectional Caco-2 Assay

KinasePathway Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase Intracellular Kinase Domain Receptor->Kinase Dimerization & Autophosphorylation Compound This compound Compound->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation pSubstrate Phospho-Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response

Caption: Inhibition of a generic kinase signaling pathway.

References
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved January 19, 2026, from [Link]

  • Guengerich, F. P. (2006). In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. Methods in Molecular Biology, 320, 87-96. Retrieved January 19, 2026, from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Retrieved January 19, 2026, from [Link]

  • Kaur, A., & Singh, S. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Retrieved January 19, 2026, from [Link]

  • Luo, G., & Guengerich, F. P. (2009). In Vitro Assays for Induction of Drug Metabolism. Methods in Molecular Biology, 481, 47-58. Retrieved January 19, 2026, from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved January 19, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved January 19, 2026, from [Link]

  • Aryal, S. (2022). Ames Test– Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. Retrieved January 19, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved January 19, 2026, from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved January 19, 2026, from [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved January 19, 2026, from [Link]

  • Paine, M. F., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 43(11), 1639-1647. Retrieved January 19, 2026, from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved January 19, 2026, from [Link]

  • Slideshare. (n.d.). hERG Assay. Retrieved January 19, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved January 19, 2026, from [Link]

  • University of Washington. (n.d.). The Ames Test. Retrieved January 19, 2026, from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved January 19, 2026, from [Link]

  • An, W. F., et al. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 1787, 189-197. Retrieved January 19, 2026, from [Link]

  • Riss, T. L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 8(6), 669-680. Retrieved January 19, 2026, from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 19, 2026, from [Link]

  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 11(5), e0155519. Retrieved January 19, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved January 19, 2026, from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved January 19, 2026, from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved January 19, 2026, from [Link]

  • Future Medicinal Chemistry. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. Retrieved January 19, 2026, from [Link]

  • RSC Advances. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Retrieved January 19, 2026, from [Link]

  • MDPI. (2021). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Retrieved January 19, 2026, from [Link]

  • Cancer Research. (1980). Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (2023). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (2022). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. Retrieved January 19, 2026, from [Link]

  • MDPI. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Retrieved January 19, 2026, from [Link]

  • Journal of Medicinal Chemistry. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (2025). In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. Retrieved January 19, 2026, from [Link]

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  • MDPI. (2022). In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. Retrieved January 19, 2026, from [Link]

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Application Notes and Protocols for the Anticancer Activity Evaluation of 5,6-Dimethoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Pyridine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Their versatile nature allows for a wide range of biological activities, with a significant focus in recent years on the development of novel anticancer agents.[2][3] Pyridine-based compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like kinases and topoisomerases, disruption of microtubule polymerization, and induction of apoptosis.[4][5] Specifically, derivatives of pyridin-2-one have demonstrated notable antiproliferative activity against various cancer cell lines, suggesting their potential as a promising scaffold for new cancer therapeutics.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer activity of a specific pyridine derivative, 5,6-Dimethoxypyridin-2-ol. While direct anticancer studies on this particular compound are not extensively documented in publicly available literature, its structural similarity to other biologically active pyridines warrants a thorough investigation.[6][7] This guide outlines a logical, stepwise approach to screen for cytotoxic effects and elucidate the potential mechanism of action, adhering to principles of scientific integrity and providing detailed, field-proven protocols.

The initial phase of evaluation will focus on in vitro screening to determine the compound's cytotoxic and antiproliferative effects across a panel of cancer cell lines.[8][9] Subsequent investigations will delve into the potential mechanisms of cell death, such as apoptosis and cell cycle arrest. Further mechanistic studies can then be designed to identify specific molecular targets and signaling pathways affected by the compound. This structured approach ensures a comprehensive preclinical assessment of this compound as a potential anticancer agent.

PART 1: In Vitro Anticancer Activity Screening

The initial step in evaluating a novel compound is to assess its general cytotoxicity and antiproliferative effects against a panel of cancer cell lines. The National Cancer Institute (NCI) has pioneered the use of a 60-human tumor cell line screen (NCI-60) for this purpose, providing a broad initial assessment of a compound's activity spectrum.[10][11] While direct submission to the NCI-60 screen is an option, preliminary in-house screening is often conducted.[12]

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13][14] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[15]

MTT_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h (adhesion) seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Data Analysis (IC50 determination) read->analyze end_node End analyze->end_node

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[2]

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (e.g., in DMSO)

  • MTT reagent (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or isopropanol)[15]

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[16][17]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).[15]

  • MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, protected from light.[15][17]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13][15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

Parameter Description
Cell Viability (%) [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
IC50 The concentration of the compound that inhibits cell growth by 50%.

PART 2: Mechanistic Studies - Unraveling the Mode of Action

Once the cytotoxic potential of this compound is established, the next critical step is to investigate the underlying mechanism of cell death. Common mechanisms for anticancer agents include the induction of apoptosis (programmed cell death) and disruption of the cell cycle.[2]

Evaluation of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

Apoptosis is a key mechanism of action for many anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[18] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells.[19]

Apoptosis_Workflow start Start: Cell Culture & Treatment harvest Harvest Cells (including supernatant) start->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15-20 min (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrant Quadrant Analysis analyze->quadrant end_node End quadrant->end_node

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cells treated with this compound (at IC50 and 2x IC50 concentrations)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for a predetermined time (e.g., 24 or 48 hours). Collect both adherent and floating cells.[19]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Data Interpretation: The flow cytometry data will be presented as a quadrant plot, distinguishing four cell populations:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower-right and upper-right quadrants following treatment with this compound would indicate the induction of apoptosis.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Many anticancer compounds exert their effects by interfering with the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[4] Cell cycle analysis can be performed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like propidium iodide (PI). The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle.[20][21]

CellCycle_Workflow start Start: Cell Culture & Treatment harvest Harvest Cells start->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix with cold 70% Ethanol wash_pbs->fix incubate_fix Incubate at 4°C fix->incubate_fix wash_pbs2 Wash with PBS incubate_fix->wash_pbs2 rnase Treat with RNase A wash_pbs2->rnase stain Stain with PI rnase->stain analyze Analyze by Flow Cytometry stain->analyze histogram Histogram Analysis analyze->histogram end_node End histogram->end_node

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

  • Cells treated with this compound

  • PBS

  • Ice-cold 70% ethanol[20]

  • RNase A solution (100 µg/mL)[22]

  • Propidium Iodide (PI) staining solution (50 µg/mL)[22]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Washing: Wash the cells with PBS.[20]

  • Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.[22][23]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[20]

  • RNase Treatment: Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.[22]

  • PI Staining: Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[22]

  • Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation: The flow cytometry data will be displayed as a histogram of DNA content. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified. An accumulation of cells in a specific phase after treatment with this compound would suggest cell cycle arrest at that point.

Cell Cycle Phase DNA Content
G0/G1 2n
S Between 2n and 4n
G2/M 4n

PART 3: Elucidating Molecular Mechanisms

Should the initial mechanistic studies indicate apoptosis or cell cycle arrest, further experiments can be designed to identify the specific molecular pathways involved. Western blotting is a powerful technique for this purpose, allowing for the detection and quantification of specific proteins.[24]

Western Blotting for Key Signaling Proteins

Based on the observed cellular effects, the expression and activation (phosphorylation) of key regulatory proteins can be examined. For instance, if apoptosis is induced, proteins involved in the intrinsic (e.g., Bcl-2 family, caspases) and extrinsic (e.g., Fas, caspases) pathways can be investigated. If cell cycle arrest is observed, key cell cycle regulators (e.g., cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors) should be assessed.[6] The PI3K/Akt/mTOR and MAPK signaling pathways are frequently dysregulated in cancer and are common targets for anticancer drugs.[25][26]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound Compound->PI3K Inhibition? Compound->ERK Inhibition?

Caption: Hypothetical targeting of PI3K/Akt and MAPK pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[24]

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[27]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[27]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

PART 4: In Vivo Anticancer Activity Evaluation (Future Perspective)

Should the in vitro studies yield promising results, the next logical step would be to evaluate the anticancer efficacy of this compound in in vivo models.[28][29] This is a critical phase in preclinical drug development.[30][31]

Xenograft Mouse Model

A common in vivo model involves the subcutaneous implantation of human tumor cells into immunodeficient mice (e.g., nude or SCID mice).[28]

Experimental Design Outline:

  • Animal Model: Select an appropriate immunodeficient mouse strain.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (identified from in vitro screening) into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (at various doses) and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Monitor tumor volume and body weight regularly. At the end of the study, excise the tumors and weigh them.

  • Toxicity Evaluation: Monitor for signs of toxicity and perform histological analysis of major organs.[32]

The successful completion of these in vivo studies would provide strong evidence for the potential clinical translation of this compound as a novel anticancer agent.[33]

Conclusion

This comprehensive guide provides a structured and scientifically rigorous framework for the evaluation of the anticancer activity of this compound. By systematically progressing from broad in vitro screening to detailed mechanistic studies and, ultimately, to in vivo efficacy models, researchers can thoroughly characterize the therapeutic potential of this novel compound. The detailed protocols and logical workflows presented herein are designed to ensure the generation of robust and reproducible data, which is essential for advancing promising candidates through the drug development pipeline. The insights gained from these studies will not only elucidate the specific anticancer properties of this compound but also contribute to the broader understanding of pyridine derivatives as a valuable class of cancer therapeutics.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology. Available at: [Link]

  • Recent Studies of Pyridine derivatives as an anticancer agent: Mini review - IRJET. Available at: [Link]

  • DNA Cell Cycle Analysis with PI. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining - UCL. Available at: [Link]

  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed. Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. Available at: [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. Available at: [Link]

  • The Annexin V Apoptosis Assay. Available at: [Link]

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  • Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. Available at: [Link]

  • In vitro methods of screening of anticancer agents | PPTX - Slideshare. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. Available at: [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING - IJCRT.org. Available at: [Link]

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  • MTT Cell Assay Protocol. Available at: [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. Available at: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. Available at: [Link]

  • In Vivo Evaluation of the Anticancer Activity of the Gemcitabine and Doxorubicin Combined in a Nanoemulsion - PMC - PubMed Central. Available at: [Link]

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  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH. Available at: [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. Available at: [Link]

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Sources

Application Notes and Protocols for Antimicrobial Assays of 5,6-Dimethoxypyridin-2-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Discovery

The rise of antibiotic-resistant pathogens poses a significant global threat to public health. This challenge is compounded by a decline in the discovery of new and effective antimicrobial agents. Pyridine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties. Their mechanism of action often involves the disruption of essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid metabolism[1]. Specifically, compounds like 5,6-Dimethoxypyridin-2-ol and its analogs are of considerable interest. Recent studies on similar alkyl pyridinol compounds have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by causing disruption of the bacterial membrane[2][3].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust antimicrobial susceptibility testing (AST) for these novel pyridinol compounds. The protocols detailed herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability across studies[4][5][6][7]. We will delve into the principles and step-by-step execution of foundational and advanced assays to characterize the antimicrobial profile of these promising compounds.

Part 1: Foundational Susceptibility Testing

The initial evaluation of a novel antimicrobial agent typically begins with determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism in vitro[4].

Broth Microdilution Assay: The Gold Standard for MIC Determination

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent[4][6][8]. This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

Causality Behind Experimental Choices:

  • Standardized Inoculum: The use of a 0.5 McFarland standard ensures a consistent starting bacterial density (approximately 1.5 x 10^8 CFU/mL), which is then diluted to a final concentration of about 5 x 10^5 CFU/mL in the test wells. This standardization is critical for the reproducibility of MIC values, as a higher inoculum can lead to falsely elevated MICs.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): CAMHB is the recommended medium for susceptibility testing of most non-fastidious aerobic bacteria. The controlled concentrations of divalent cations (Ca2+ and Mg2+) are crucial as they can influence the activity of certain antimicrobial agents and affect the permeability of the bacterial outer membrane.

  • Serial Two-Fold Dilutions: This approach allows for a precise determination of the MIC value across a clinically and biologically relevant concentration range.

Experimental Workflow Diagram:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading CompoundPrep Prepare stock solution of This compound SerialDilution Perform 2-fold serial dilutions of compound in CAMHB CompoundPrep->SerialDilution InoculumPrep Prepare 0.5 McFarland bacterial suspension Inoculation Inoculate wells with diluted bacterial suspension InoculumPrep->Inoculation MediaPrep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) MediaPrep->SerialDilution SerialDilution->Inoculation Controls Include sterility, growth, and positive controls Incubate Incubate at 35-37°C for 16-20 hours Controls->Incubate ReadMIC Determine MIC (lowest concentration with no visible growth) Incubate->ReadMIC

Caption: Workflow for the Broth Microdilution Assay.

Protocol 1: Broth Microdilution MIC Assay

Materials:

  • This compound or its analog

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strain(s)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any intrinsic antimicrobial activity.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard[9]. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Setup:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the diluted test compound (at twice the desired highest final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Controls: A positive control antibiotic with a known MIC for the quality control strain should be run in parallel.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[10]. This can be determined by visual inspection or with a plate reader.

Disk Diffusion Assay: A Qualitative Screening Method

The disk diffusion method, also known as the Kirby-Bauer test, is a simple, qualitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent[11][12]. It is particularly useful for initial screening of a library of analogs.

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar (MHA): MHA is the standard medium for this assay due to its batch-to-batch reproducibility and its composition that minimally interferes with the activity of most antibiotics[11]. The agar depth (4.0 ± 0.5 mm) is critical for ensuring consistent diffusion of the antimicrobial agent.

  • Confluent Lawn of Growth: Inoculating the plate to achieve a confluent "lawn" of bacterial growth ensures that the zone of inhibition is clearly visible and measurable[13].

Protocol 2: Disk Diffusion Assay

Materials:

  • This compound or its analog

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strain(s)

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of Disks: Prepare a stock solution of the test compound. Impregnate sterile paper disks with a known amount of the compound and allow them to dry in a sterile environment.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation: Within 15 minutes of preparing the suspension, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage[13].

  • Disk Application: Within 15 minutes of inoculation, use sterile forceps to place the impregnated disks firmly onto the surface of the agar[14].

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours[9].

  • Measurement: Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters[13]. The interpretation of the zone size as susceptible, intermediate, or resistant requires correlation with MIC data.

Part 2: Advanced Characterization of Antimicrobial Activity

Beyond the initial MIC determination, a deeper understanding of the compound's antimicrobial properties can be gained through more advanced assays.

Time-Kill Kinetics Assay: Differentiating Bactericidal vs. Bacteriostatic Activity

This assay provides insight into the rate at which an antimicrobial agent kills a bacterial population over time[15][16]. It is crucial for determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). A compound is generally considered bactericidal if it causes a ≥3-log10 reduction (99.9% killing) in CFU/mL compared to the initial inoculum[15].

Causality Behind Experimental Choices:

  • Multiple MIC Concentrations: Testing at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC) reveals the concentration-dependency of the killing effect.

  • Time-Course Sampling: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a killing curve, illustrating the dynamics of the antimicrobial action[17][18].

Data Presentation: Time-Kill Kinetics

Time (hours)Growth Control (Log10 CFU/mL)0.5x MIC (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)
06.06.06.06.06.0
26.86.25.54.84.0
47.56.54.83.5<3.0
88.57.04.0<3.0<3.0
249.27.83.5<3.0<3.0

Protocol 3: Time-Kill Kinetics Assay

Materials:

  • All materials from Protocol 1

  • Sterile tubes or flasks for incubation

  • Plate count agar

  • Shaking incubator

Procedure:

  • Preparation: Prepare a bacterial inoculum in CAMHB to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Assay Setup: Prepare tubes with CAMHB containing the test compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, include a growth control tube without the compound.

  • Inoculation: Inoculate all tubes (except a sterility control) with the prepared bacterial suspension.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile saline and plate onto plate count agar for viable cell counting (CFU/mL)[18].

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the colonies.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 decrease in CFU/mL from the initial inoculum is indicative of bactericidal activity[19].

Biofilm Disruption Assay: Assessing Activity Against Bacterial Biofilms

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics[20]. Assessing a novel compound's ability to disrupt pre-formed biofilms is crucial for its potential clinical utility.

Causality Behind Experimental Choices:

  • Crystal Violet Staining: This dye stains both the bacterial cells and the extracellular matrix, providing a quantitative measure of the total biofilm biomass[20].

  • Metabolic Assays (e.g., TTC or XTT): These assays measure the metabolic activity of the cells within the biofilm, offering an indication of cell viability post-treatment[20].

Biofilm Disruption Workflow Diagram:

BiofilmDisruptionWorkflow cluster_quantification Quantification Start Grow bacterial biofilm in 96-well plate (24-48h) Wash1 Gently wash to remove planktonic cells Start->Wash1 Treatment Add compound dilutions to established biofilms Wash1->Treatment Incubate Incubate for a defined period (e.g., 24h) Treatment->Incubate Wash2 Wash to remove compound and dislodged cells Incubate->Wash2 CV_Stain Crystal Violet Staining (Biomass) Wash2->CV_Stain Metabolic_Assay Metabolic Assay (e.g., TTC/XTT) (Viability) Wash2->Metabolic_Assay CV_Read Solubilize CV and read absorbance CV_Stain->CV_Read Metabolic_Read Read absorbance/color change Metabolic_Assay->Metabolic_Read

Caption: Workflow for Biofilm Disruption Assay.

Protocol 4: Biofilm Disruption Assay

Materials:

  • Materials from Protocol 1

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%) for solubilization

  • TTC or XTT reagent

Procedure:

  • Biofilm Formation: Grow biofilms by inoculating a 96-well plate with a bacterial suspension in a suitable medium and incubating for 24-48 hours.

  • Removal of Planktonic Cells: Gently wash the wells with sterile PBS to remove non-adherent, planktonic bacteria.

  • Treatment: Add fresh medium containing serial dilutions of the this compound analog to the wells with the established biofilms. Include appropriate controls.

  • Incubation: Incubate for a further 24 hours.

  • Quantification of Biofilm Biomass (Crystal Violet Assay):

    • Wash the wells again with PBS.

    • Stain the biofilms with 0.1% crystal violet for 15 minutes.

    • Wash away excess stain and allow the plate to dry.

    • Solubilize the bound dye with 95% ethanol or 30% acetic acid.

    • Measure the absorbance at a wavelength of ~570 nm.

  • Quantification of Cell Viability (TTC/XTT Assay):

    • After treatment and washing, add a solution of TTC or XTT to the wells.

    • Incubate according to the manufacturer's instructions.

    • Measure the color change, which is proportional to the metabolic activity of the viable cells.

Part 3: Ensuring Data Integrity through Quality Control

The reliability of antimicrobial susceptibility testing hinges on a robust quality control (QC) program. This involves the routine testing of reference strains with known susceptibility profiles to ensure the accuracy and precision of the test system[21][22][23].

Key QC Practices:

  • Reference Strains: Use well-characterized QC strains from recognized culture collections (e.g., ATCC). Common strains include Staphylococcus aureus ATCC 25923 or ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853[21][22].

  • Defined QC Ranges: The MIC values or zone diameters for these QC strains must fall within the acceptable ranges published by CLSI or EUCAST[24].

  • Regular Testing: Perform QC testing each time a new batch of reagents or media is used and on a routine basis (daily or weekly) to monitor the performance of the assays.

Quality Control Reference Table

QC StrainAntibioticExpected MIC Range (µg/mL) (CLSI)Expected Zone Diameter (mm) (CLSI)
S. aureus ATCC 29213Vancomycin0.5 - 2N/A
E. coli ATCC 25922Ciprofloxacin0.004 - 0.01630 - 40
P. aeruginosa ATCC 27853Ciprofloxacin0.25 - 125 - 33

Note: These ranges are for illustrative purposes. Always refer to the latest CLSI M100 or EUCAST documents for current QC ranges.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the antimicrobial evaluation of this compound and its analogs. By adhering to these standardized methods and implementing rigorous quality control, researchers can generate reliable and reproducible data. This is essential for elucidating the antimicrobial potential of these novel compounds and advancing their development as potential therapeutic agents in the fight against infectious diseases.

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  • Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved January 19, 2026, from [Link]

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  • ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (2021, October 1). Clinical and Laboratory Standards Institute. Retrieved January 19, 2026, from [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012, January 1). ResearchGate. Retrieved January 19, 2026, from [Link]

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Application Notes and Protocols for Kinase Inhibition Studies Utilizing Pyridin-2-ol Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule inhibitors targeting these kinases has become a cornerstone of modern drug discovery.[2][3] Among the diverse chemical scaffolds explored for kinase inhibition, pyridin-2-ol derivatives represent a promising avenue for the development of novel therapeutics. This guide provides a comprehensive overview of the application of a representative pyridin-2-ol compound, designated herein as Hypothetical Compound 1 (HC1) , in kinase inhibition studies.

While specific data for 5,6-dimethoxypyridin-2-ol in kinase inhibition is not prevalent in publicly accessible literature, the principles and protocols outlined in this document are broadly applicable to novel compounds within this chemical class. This guide will equip researchers with the foundational knowledge and practical methodologies to characterize the kinase inhibitory potential of new chemical entities.

We will delve into the mechanistic underpinnings of kinase inhibition, provide detailed step-by-step protocols for both biochemical and cell-based assays, and offer insights into data interpretation and validation. The overarching goal is to provide a robust framework for advancing our understanding of pyridin-2-ol derivatives as potential kinase inhibitors.

Part 1: Mechanistic Insights into Kinase Inhibition

Kinase inhibitors are broadly classified based on their mechanism of action, primarily targeting the ATP-binding pocket of the kinase.[4] Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors stabilize an inactive conformation.[5] The pyridin-2-ol scaffold, with its potential for various substitutions, can be engineered to interact with key residues within the ATP-binding site, leading to competitive inhibition.

The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. Determining the IC50 value is a critical first step in characterizing a novel inhibitor.

Part 2: Experimental Protocols

Biochemical Kinase Inhibition Assay

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.[6] These assays measure the enzymatic activity of the kinase in a controlled, cell-free environment. A variety of detection methods are available, including fluorescence, luminescence, and radioactivity.[6][7]

Objective: To determine the IC50 value of Hypothetical Compound 1 (HC1) against a specific kinase (e.g., a receptor tyrosine kinase or a cyclin-dependent kinase).

Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a coupled enzymatic reaction that produces a detectable signal.[8][9]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., containing MgCl2, DTT, and a buffering agent like HEPES)

  • Hypothetical Compound 1 (HC1) stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • Microplate reader capable of luminescence detection

  • 96-well or 384-well white microplates

Protocol:

  • Compound Preparation: Prepare a serial dilution of HC1 in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of each concentration of the serially diluted HC1. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase assay buffer. The final concentration of the kinase and substrate should be optimized for each specific assay.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Normalize the data by setting the luminescence of the positive control (no inhibitor) to 100% activity.

    • Plot the percentage of kinase activity against the logarithm of the HC1 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for Biochemical Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of HC1 in DMSO Add_Compound Add HC1 dilutions to microplate Compound_Prep->Add_Compound Reagent_Prep Prepare kinase, substrate, and ATP solutions Add_Kinase_Substrate Add kinase and substrate mixture Reagent_Prep->Add_Kinase_Substrate Add_ATP Initiate reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate->Stop_Reaction Develop_Signal Add Kinase Detection Reagent (Generate Luminescence) Stop_Reaction->Develop_Signal Read_Plate Measure luminescence Develop_Signal->Read_Plate Data_Normalization Normalize data to controls Read_Plate->Data_Normalization Curve_Fitting Plot dose-response curve and determine IC50 Data_Normalization->Curve_Fitting

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cell-Based Kinase Inhibition Assay

Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.[1][10][11] These assays measure the inhibition of a specific kinase-driven signaling pathway within living cells.

Objective: To assess the ability of HC1 to inhibit a target kinase and its downstream signaling pathway in a cellular context.

Principle: Many cell-based kinase assays rely on the detection of the phosphorylation of a downstream substrate of the target kinase.[12] This can be measured using various techniques, such as Western blotting, ELISA, or high-content imaging.

Materials:

  • Cancer cell line known to have an activated signaling pathway dependent on the target kinase.

  • Cell culture medium and supplements.

  • Hypothetical Compound 1 (HC1) stock solution (in DMSO).

  • Growth factor or stimulus to activate the signaling pathway (if necessary).

  • Lysis buffer.

  • Phospho-specific and total protein antibodies for the downstream substrate.

  • Secondary antibodies conjugated to a detectable label (e.g., HRP for Western blotting, fluorophore for imaging).

  • SDS-PAGE gels and Western blotting apparatus.

  • Imaging system or plate reader for detection.

Protocol (using Western Blotting for detection):

  • Cell Seeding: Seed the cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of HC1 for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with the appropriate growth factor for a short period (e.g., 15 minutes) before harvesting.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against the phosphorylated downstream substrate.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the downstream substrate to ensure equal loading.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phosphorylated protein signal to the total protein signal for each treatment condition. Plot the normalized signal against the HC1 concentration to determine the cellular IC50.

Signaling Pathway Inhibition by HC1

G cluster_pathway Cellular Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Activates Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Downstream_Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Leads to HC1 HC1 (Inhibitor) HC1->Target_Kinase Inhibits

Caption: Inhibition of a signaling pathway by HC1.

Part 3: Data Presentation and Interpretation

Quantitative Data Summary

The results from the biochemical and cell-based assays should be summarized in a clear and concise manner. A table is an effective way to present the IC50 values for HC1 against a panel of kinases.

Kinase TargetBiochemical IC50 (nM)Cellular IC50 (nM)
Target Kinase A50200
Target Kinase B>10,000>10,000
Target Kinase C8002500

Interpretation:

  • Potency: A lower IC50 value indicates a more potent inhibitor. In the example above, HC1 is most potent against Target Kinase A.

  • Selectivity: Comparing the IC50 values across different kinases provides an indication of the inhibitor's selectivity. HC1 shows high selectivity for Target Kinase A over Target Kinase B.

  • Cellular Efficacy: The cellular IC50 value reflects the inhibitor's ability to cross the cell membrane and engage its target in a cellular environment. A significant difference between the biochemical and cellular IC50 values may indicate poor cell permeability or off-target effects.

Conclusion

The study of novel kinase inhibitors, such as those based on the pyridin-2-ol scaffold, requires a systematic and multi-faceted approach. By employing a combination of biochemical and cell-based assays, researchers can effectively characterize the potency, selectivity, and cellular efficacy of new chemical entities. The protocols and principles outlined in this guide provide a solid foundation for conducting these studies and advancing the development of the next generation of kinase-targeted therapies.

References

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • Mand, P. et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available from: [Link]

  • Mand, P. et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available from: [Link]

  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. Available from: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available from: [Link]

  • Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Available from: [Link]

  • Lountos, G. T. et al. (2017). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. NIH. Available from: [Link]

  • Zandomeni, R., & Weinmann, R. (1986). Casein kinase type II is involved in the inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole of specific RNA polymerase II transcription. PubMed. Available from: [Link]

  • Sleebs, B. E. et al. (2011). Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors. PubMed. Available from: [Link]

  • Cardona, F. et al. (2001). Synthesis of polyhydroxyindolizidines from 5,6-dihydro-2H-pyran-2-one. PubMed. Available from: [Link]

  • Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. PubMed. Available from: [Link]

  • Kumar, A. et al. (2023). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. The Review of Diabetic Studies. Available from: [Link]

  • Jacobson, M. P., & Fasken, M. B. (2017). Prospects for pharmacological targeting of pseudokinases. NIH. Available from: [Link]

  • Sedwick, W. D. et al. (1982). Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase. PubMed. Available from: [Link]

  • Perret, R. et al. (2018). CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest. NIH. Available from: [Link]

  • Zhang, J. et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? NIH. Available from: [Link]

  • Asati, V. et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. PubMed. Available from: [Link]

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  • CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy) - Google Patents.
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  • Kočevar, M. et al. (2002). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI. Available from: [Link]

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The Versatile Scaffold: Application Notes on the Use of 5,6-Dimethoxypyridin-2-ol in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyridin-2-ol Core

In the landscape of medicinal chemistry and drug discovery, nitrogen-containing heterocyclic compounds are paramount, forming the structural core of a vast number of natural products and synthetic drugs.[1][2] Among these, the pyridin-2(1H)-one scaffold is a "privileged" structure, a recurring motif in molecules exhibiting a wide range of biological activities. Its utility is particularly notable in the development of kinase inhibitors, a critical class of therapeutics for oncology and inflammatory diseases.[3][4][5]

This guide focuses on a specific, highly functionalized member of this family: 5,6-Dimethoxypyridin-2-ol . The strategic placement of two methoxy groups on the pyridine ring, in addition to the inherent reactivity of the pyridin-2-ol system, makes this molecule a uniquely valuable starting material for the synthesis of complex, multi-functionalized heterocyclic compounds. The electron-donating nature of the methoxy groups can significantly influence the regioselectivity of further chemical transformations, offering a handle for precise molecular engineering.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It will elucidate the chemical properties of this compound, provide detailed protocols for its application in the synthesis of novel heterocyclic systems, and discuss the potential therapeutic applications of the resulting compounds, grounded in established principles of medicinal chemistry.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to its successful application. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₉NO₃[6]
Molecular Weight 155.15 g/mol [6]
Appearance Solid[6]
SMILES String COc1ccc(O)nc1OC[6]
InChI Key CTNOHOBCYBMASQ-UHFFFAOYSA-N[6]

Synthetic Utility and Key Reaction Pathways

The this compound scaffold offers multiple reactive sites for derivatization. The pyridinone ring can undergo N-alkylation, the hydroxyl group can be functionalized, and the ring itself can participate in various coupling and condensation reactions. Below, we present detailed protocols for leveraging this reactivity to construct novel heterocyclic frameworks with therapeutic potential.

Protocol 1: N-Alkylation for the Introduction of Side Chains

The nitrogen atom of the pyridin-2-ol ring is readily alkylated, providing a straightforward method for introducing diverse side chains that can modulate solubility, cell permeability, and target engagement. This is a common strategy in the synthesis of kinase inhibitors to append moieties that interact with specific sub-pockets of the enzyme's active site.[3][7]

Objective: To synthesize a library of N-substituted 5,6-dimethoxypyridin-2-one derivatives.

Materials:

  • This compound

  • A variety of alkyl halides (e.g., 2-(dimethylamino)ethyl chloride, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Reaction vessel, magnetic stirrer, heating mantle/oil bath

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous DMF or MeCN to dissolve the starting material. Add a suitable base, such as K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq). The choice of base can be critical; Cs₂CO₃ is often more effective for less reactive halides.

  • Addition of Alkylating Agent: Add the desired alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Causality and Insights: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the anion more nucleophilic. Heating is often necessary to overcome the activation energy for the reaction, especially with less reactive alkyl halides.

Protocol 2: Synthesis of Fused Heterocyclic Systems via Condensation Reactions

The pyridin-2-ol scaffold is an excellent precursor for constructing fused ring systems, such as pyrazolo[3,4-b]pyridines, which have shown promise as inhibitors of various protein kinases.[5] This protocol outlines a potential pathway to such a system, adapting known methodologies for related compounds.

Objective: To synthesize a pyrazolo[3,4-b]pyridine derivative starting from this compound.

Materials:

  • This compound

  • Vilsmeier-Haack reagent (POCl₃/DMF)

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or acetic acid as a solvent

  • Standard laboratory glassware and purification equipment

Step-by-Step Methodology:

  • Formylation (Vilsmeier-Haack Reaction):

    • Cool a solution of anhydrous DMF (3.0 eq) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) and stir for 30 minutes.

    • Add this compound (1.0 eq) to the prepared Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to 70 °C for 2-4 hours, monitoring by TLC. This step introduces a formyl group and a chlorine atom, yielding a 2-chloro-3-formylpyridine intermediate.

  • Workup of Intermediate: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The intermediate product will precipitate out and can be filtered, washed with water, and dried.

  • Cyclization with Hydrazine:

    • Dissolve the crude 2-chloro-3-formylpyridine intermediate in ethanol or acetic acid.

    • Add hydrazine hydrate (1.5 eq) or a substituted hydrazine.

    • Reflux the mixture for 6-12 hours. The reaction involves nucleophilic substitution of the chlorine and condensation with the aldehyde to form the pyrazole ring.

  • Purification: Cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography to obtain the desired pyrazolo[3,4-b]pyridine derivative.

Expert Insights: The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles. The resulting 2-chloro-3-formylpyridine is a versatile intermediate. The subsequent cyclization with hydrazine is a classic method for forming a pyrazole ring fused to another heterocyclic system.

Visualization of Synthetic Workflows

To better illustrate the proposed synthetic transformations, the following diagrams have been generated.

G cluster_0 Protocol 1: N-Alkylation start_1 This compound reagents_1 R-X (Alkyl Halide) Base (K₂CO₃ or Cs₂CO₃) Solvent (DMF or MeCN) start_1->reagents_1 Step 1-3 product_1 N-Substituted 5,6-Dimethoxypyridin-2-one reagents_1->product_1 Step 4-6

Caption: Workflow for N-Alkylation of this compound.

G cluster_1 Protocol 2: Synthesis of Fused Heterocycles start_2 This compound step_1 Vilsmeier-Haack Reaction (POCl₃, DMF) start_2->step_1 intermediate 2-Chloro-3-formylpyridine Intermediate step_1->intermediate step_2 Cyclization (Hydrazine Hydrate, Ethanol) intermediate->step_2 product_2 Fused Pyrazolo[3,4-b]pyridine Derivative step_2->product_2

Caption: Workflow for the synthesis of fused pyrazolo[3,4-b]pyridines.

Potential Applications in Drug Discovery

The derivatives synthesized from this compound are of significant interest in drug discovery, particularly in the field of oncology and immunology. The pyridin-2(1H)-one core is a well-established scaffold for inhibitors of various protein kinases.

Targeting Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8][9] Several studies have demonstrated that substituted pyridin-2(1H)-one derivatives can act as potent kinase inhibitors.[3][7] For instance, derivatives of this scaffold have been shown to inhibit c-Src kinase, a non-receptor tyrosine kinase implicated in tumor progression and metastasis.[3][7]

The general structure of these inhibitors often features a core heterocyclic scaffold (like the one derived from our starting material) that anchors the molecule in the ATP-binding pocket of the kinase. The various substituents, introduced through reactions like those described above, can then form specific interactions with different regions of the kinase, thereby determining the potency and selectivity of the inhibitor.

Hypothetical Screening Cascade:

A typical workflow for evaluating the therapeutic potential of novel compounds synthesized from this compound is outlined below.

G Library Synthesized Compound Library Screening In Vitro Kinase Inhibition Assay (e.g., c-Src, ASK1) Library->Screening Hit Hit Identification (IC₅₀ < 25 µM) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Cellular Cell-Based Assays (e.g., Anti-proliferative) Optimization->Cellular Candidate Preclinical Candidate Cellular->Candidate

Caption: Drug discovery workflow for kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

Based on published research on similar scaffolds, we can anticipate some key SAR trends for derivatives of this compound:

ModificationPotential ImpactRationale/Supporting Evidence
N-Alkylation Modulates potency and selectivityThe N-substituent can occupy the solvent-exposed region of the ATP-binding site, and different functional groups can form additional hydrogen bonds or hydrophobic interactions.[3]
Substitution on Fused Rings Fine-tunes target engagementSubstituents on a fused pyrazole ring, for example, can be directed towards specific amino acid residues within the kinase active site to enhance binding affinity.[4][5]
Methoxy Groups Influences electronic properties and metabolismThe electron-donating methoxy groups can affect the pKa of the molecule and may serve as sites for metabolism (O-demethylation).

Conclusion

This compound is a highly promising and versatile building block for the synthesis of novel heterocyclic compounds. Its rich functionality allows for a wide range of chemical transformations, enabling the construction of diverse molecular libraries. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this scaffold in the pursuit of new therapeutic agents. The established importance of the pyridin-2(1H)-one core, particularly in the development of kinase inhibitors, provides a strong rationale for the investigation of derivatives of this compound in modern drug discovery programs.

References

  • Chand, K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(8), 2487-2495.
  • Cui, J. J., et al. (2005). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 15(15), 3432-3436.
  • Chand, K., et al. (2014). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. DigitalCommons@URI.
  • Le, T. T., et al. (2023). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 24(3), 2345.
  • Conde, S., et al. (2007). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Journal of Medicinal Chemistry, 50(17), 4142-4149.
  • Khan, I., et al. (2023). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. The Review of Diabetic Studies.
  • Moradi, L., et al. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9, 40-43.
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  • BenchChem. (2025). Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry. BenchChem.
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  • Al-Ostath, A. I. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 493-513.
  • Sigma-Aldrich. This compound AldrichCPR. Sigma-Aldrich.
  • Fisyuk, A. (2003). Synthesis and Reactions of 5,6-Dihydropyridin-2(1H)-ones and -Thiones. ChemInform, 34(23).
  • McCarthy, T. D. (2024). Feature Reviews in Medicinal Chemistry. Pharmaceuticals, 17(5), 633.

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Topic: Development and Validation of Analytical Methods for 5,6-Dimethoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This document provides a comprehensive technical guide for the development, optimization, and validation of analytical methods for the quantification of 5,6-Dimethoxypyridin-2-ol. As a substituted pyridine derivative, this compound holds potential as a key intermediate or active moiety in pharmaceutical development. Consequently, robust and reliable analytical methods are paramount for ensuring product quality, stability, and for conducting pharmacokinetic assessments. We present detailed protocols for a primary High-Performance Liquid Chromatography (HPLC) method with UV detection and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for orthogonal verification. The causality behind experimental choices is elucidated, and a full validation protocol is outlined in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Foundational Understanding: Physicochemical Profile

A successful analytical method is built upon a thorough understanding of the analyte's physicochemical properties. These characteristics dictate the selection of solvents, chromatographic columns, and detection parameters. This compound is a polar, aromatic heterocyclic compound. The presence of a hydroxyl group imparts acidic properties, while the pyridine nitrogen provides a basic center. The methoxy groups contribute to its polarity and potential for hydrogen bonding.

A summary of its key properties, derived from structural analysis and data from analogous compounds, is presented below.[5][6][7]

PropertyValue / Predicted CharacteristicRationale & Impact on Method Development
Chemical Structure The aromatic pyridine ring is a strong chromophore, ideal for UV detection. The polar -OH and -OCH₃ groups suggest good solubility in polar solvents and suitability for reversed-phase or HILIC chromatography.[8]
Molecular Formula C₇H₉NO₃-
Molecular Weight 155.15 g/mol Suitable for both HPLC and GC (with potential derivatization) analysis.
Predicted pKa ~4-5 (pyridine N), ~9-10 (-OH)The dual pKa values are critical. Mobile phase pH must be controlled to ensure a consistent ionization state for reproducible retention in HPLC, ideally at least 2 pH units away from a pKa.[9]
Predicted LogP ~0.5 - 1.5Indicates a polar nature. This suggests that retention on a standard C18 column might be low, necessitating a highly aqueous mobile phase or a more retentive column (e.g., polar-endcapped).[8][10][11]
Predicted UV λmax ~230 nm, ~280-290 nmThe conjugated system of the pyridin-2-one tautomer is expected to have strong UV absorbance. These wavelengths are excellent candidates for selective and sensitive detection.[12][13]
Solubility Soluble in Methanol, Acetonitrile, DMSO. Moderately soluble in water.Provides a range of suitable solvents for sample and standard preparation. Use of organic solvents is necessary for stock solutions.[14]

Strategic Framework for Method Development

The development of a robust analytical method is not a linear process but an iterative one, grounded in scientific principles. The objective is to create a method that is not only accurate and precise but also practical for routine use. The workflow below illustrates the logical progression from initial feasibility to a fully validated procedure.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Scouting & Optimization cluster_2 Phase 3: Validation A Define Analytical Target Profile (ATP) B Assess Physicochemical Properties A->B C Select Technique (HPLC/GC) B->C D Screen Columns & Mobile/Gas Phases C->D E Optimize Critical Parameters (e.g., pH, Gradient, Temperature) D->E F Establish System Suitability Criteria E->F G Perform Pre-Validation Checks F->G H Execute Validation Protocol (ICH Q2) G->H I Document in Validation Report H->I

Caption: Logical workflow for analytical method development.

Protocol I: RP-HPLC Method for Quantification

High-Performance Liquid Chromatography is the primary technique for the analysis of non-volatile, polar compounds like this compound, making it ideal for quality control and stability testing in pharmaceutical contexts.[15][16]

Rationale for Method Design
  • Technique: Reversed-Phase HPLC is chosen for its robustness and compatibility with polar analytes.

  • Column: A C18 column is a universal starting point.[9] However, due to the analyte's polarity, a polar-endcapped C18 or a Phenyl-Hexyl phase is recommended to enhance retention and improve peak shape by mitigating interactions with residual silanols.

  • Mobile Phase: A phosphate buffer is selected to control the pH, ensuring consistent analyte ionization and retention. Acetonitrile is chosen as the organic modifier for its low UV cutoff and viscosity. The pH is set to 3.0, which is more than two units below the predicted pKa of the hydroxyl group and well below the pKa of the pyridine nitrogen, ensuring the molecule is in a single, positively charged state (protonated nitrogen), which generally leads to good peak shapes on silica-based columns.

  • Detection: UV detection is selected based on the strong chromophore of the pyridine ring. A primary wavelength of 285 nm is chosen to maximize sensitivity and selectivity away from potential solvent interference.

Experimental Protocol: HPLC-UV

HPLC_Workflow prep 1. Sample Preparation - Weigh Analyte - Dissolve in Methanol (Stock) - Dilute with Mobile Phase (Working) hplc 2. HPLC System Setup - Column: Polar-Endcapped C18 - Mobile Phase: pH 3.0 Buffer/ACN - Flow: 1.0 mL/min - Temp: 30°C prep->hplc inject 3. Injection & Separation - Inject 10 µL - Run Isocratic/Gradient Program hplc->inject detect 4. UV Detection - Wavelength: 285 nm inject->detect analyze 5. Data Analysis - Integrate Peak Area - Quantify against Calibration Curve detect->analyze

Caption: Step-by-step workflow for the HPLC-UV analysis.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade water

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

3. Preparation of Solutions

  • Mobile Phase: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter. The final mobile phase is a mixture of this buffer and ACN (e.g., 85:15 v/v). The exact ratio must be optimized to achieve a retention time of 3-10 minutes.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

4. Chromatographic Conditions

Parameter Condition
Column Polar-Endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase pH 3.0 Phosphate Buffer : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 285 nm

| Run Time | 10 minutes |

5. System Suitability

  • Before analysis, inject the 25 µg/mL standard five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak areas: ≤ 2.0%

    • Tailing factor (T): 0.8 - 1.5

    • Theoretical plates (N): ≥ 2000

Protocol II: GC-MS Method for Identification and Orthogonal Quantification

For orthogonal confirmation, or for analysis in complex matrices where higher selectivity is needed, GC-MS is an excellent choice. Pyridine compounds are amenable to GC analysis.[17][18] However, the free hydroxyl group can cause peak tailing. Derivatization to a more volatile, less polar silyl ether is a standard and highly effective strategy to overcome this.

Rationale for Method Design
  • Technique: GC-MS provides excellent chromatographic separation and structural confirmation through mass fragmentation patterns.

  • Derivatization: Silylation of the acidic -OH group using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed. This step blocks the polar site, increasing volatility and preventing peak tailing on the GC column.

  • Column: A low-polarity 5% phenyl-polysiloxane column (e.g., DB-5ms or equivalent) is chosen. This is a robust, general-purpose column that provides good separation for a wide range of derivatized analytes.[19]

  • Detection: Mass spectrometry in Electron Ionization (EI) mode is used for its reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Experimental Protocol: GC-MS

GCMS_Workflow prep 1. Sample Preparation - Evaporate solvent from aliquot - Add Pyridine and BSTFA deriv 2. Derivatization - Heat at 70°C for 30 min - Forms Trimethylsilyl (TMS) ether prep->deriv gcms 3. GC-MS System Setup - Column: DB-5ms - Carrier Gas: Helium - Oven Temperature Program deriv->gcms inject 4. Injection & Separation - Inject 1 µL (Split mode) - Separate based on volatility gcms->inject analyze 5. MS Detection & Analysis - EI, Scan mode (m/z 50-350) - Identify based on retention time and mass spectrum inject->analyze Validation_Workflow start Write Validation Protocol spec Specificity start->spec lin Linearity & Range start->lin acc Accuracy start->acc prec Precision (Repeatability & Intermediate) start->prec lim LOD & LOQ start->lim rob Robustness start->rob end Compile Validation Report spec->end lin->end acc->end prec->end lim->end rob->end

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield of 5,6-Dimethoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 5,6-Dimethoxypyridin-2-ol. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot the common and complex challenges encountered during the synthesis of this critical intermediate. By leveraging in-depth chemical principles and field-proven insights, this guide aims to empower you to optimize your reaction yields and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound is not as extensively documented as some other pyridine derivatives. However, leveraging established methodologies for analogous compounds, two principal routes are considered the most viable:

  • Diazotization of 2-Amino-5,6-dimethoxypyridine: This classic method involves the conversion of the amino group of 2-amino-5,6-dimethoxypyridine into a diazonium salt, which is then hydrolyzed to the desired pyridin-2-ol. This route is often reliable for introducing a hydroxyl group onto a pyridine ring.[1]

  • Hydrolysis of a 2-Halopyridine Precursor (e.g., 2-Chloro-5,6-dimethoxypyridine): This pathway involves the nucleophilic substitution of a halogen atom (typically chlorine or bromine) at the 2-position of the pyridine ring with a hydroxide ion. This reaction generally requires elevated temperatures and careful pH control.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors, largely dependent on the chosen synthetic route. Here are the most common culprits:

  • Incomplete Diazotization (if using the 2-amino precursor): The diazonium salt intermediate is the cornerstone of this route. Incomplete formation will directly impact your yield. Key factors include incomplete dissolution of the starting amine in the acidic medium and improper temperature control.

  • Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable at elevated temperatures. Strict adherence to low-temperature conditions (typically 0-5 °C) is paramount to prevent decomposition before the subsequent hydrolysis step.[1]

  • Inefficient Hydrolysis: For both synthetic routes, the hydrolysis step is critical. Insufficient temperature may lead to an incomplete reaction, while excessively high temperatures can cause product decomposition.

  • Side Reactions: The formation of byproducts is a common issue. For instance, in the diazotization route, side reactions can occur if the reaction conditions are not strictly controlled.

  • Purification Losses: The final product may be lost during workup and purification steps, especially if the product has some solubility in the aqueous phase or if the chosen purification method is not optimal.

Q3: I'm observing the formation of significant byproducts. How can I minimize them?

A3: Minimizing byproduct formation requires a careful analysis of your reaction conditions and the chosen synthetic pathway.

  • For the Diazotization Route:

    • Control Temperature: As mentioned, maintaining a low temperature (0-5 °C) during diazotization is crucial to prevent the decomposition of the diazonium salt into undesired phenols and other byproducts.[1]

    • Slow Reagent Addition: The slow, dropwise addition of the diazotizing agent (e.g., sodium nitrite solution) to the acidic solution of the amine helps to maintain a consistent low temperature and prevents localized overheating.

  • For the Hydrolysis of 2-Halopyridine Route:

    • Optimize Base Concentration: An insufficient amount of base (e.g., NaOH or KOH) will result in incomplete conversion of the starting material. Conversely, an excessive concentration of a strong base at high temperatures can promote side reactions.

    • Inert Atmosphere: At elevated temperatures, the pyridine ring can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation.

Q4: What are the best practices for purifying the final product?

A4: The purification of this compound typically involves the following steps:

  • Neutralization and Extraction: After the reaction is complete, the mixture is carefully neutralized. The product is then extracted into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions are recommended to maximize recovery.

  • Washing: The organic layer should be washed with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization or Column Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel. The choice between these methods will depend on the nature and quantity of the impurities.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation Incomplete Diazotization - Ensure complete dissolution of the 2-amino-5,6-dimethoxypyridine in the acidic medium before adding the diazotizing agent. - Maintain a strict temperature of 0-5 °C throughout the addition of the diazotizing agent.[1] - Use a slight excess of the diazotizing agent.
Decomposition of Diazonium Salt - Use the diazonium salt solution immediately in the subsequent hydrolysis step without attempting to isolate it.[1] - Ensure the receiving solution for the hydrolysis step is at the appropriate temperature before adding the diazonium salt solution.
Inefficient Hydrolysis - Empirically determine the optimal temperature for the hydrolysis step. It should be high enough to drive the reaction to completion but not so high as to cause product decomposition. - Ensure a sufficient excess of the hydroxide source is used to drive the reaction equilibrium towards the product.
Formation of Colored Impurities Oxidation - Conduct the reaction under an inert atmosphere (N₂ or Ar). - Use degassed solvents.
Side Reactions from Diazonium Salt - Maintain strict temperature control during diazotization. - Ensure the acidic conditions are appropriate for stabilizing the diazonium salt.
Difficulty in Product Isolation/Purification Product Solubility in Aqueous Phase - Perform multiple extractions with an appropriate organic solvent. - Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the organic product.
Emulsion Formation During Extraction - Add a small amount of brine to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Synthesis via Diazotization of 2-Amino-5,6-dimethoxypyridine

This protocol outlines the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

Diazotization_Workflow cluster_0 Diazotization cluster_1 Hydrolysis cluster_2 Workup & Purification A 1. Dissolve 2-Amino-5,6-dimethoxypyridine in dilute acid (e.g., H2SO4) B 2. Cool to 0-5 °C in an ice-salt bath A->B C 3. Add NaNO2 solution dropwise, maintaining T < 5 °C B->C D 4. Stir for 30-60 min at 0-5 °C C->D F 6. Add diazonium salt solution portion-wise to the hot solution D->F Immediate Use E 5. Prepare a hot aqueous solution (e.g., H2O or dilute acid) E->F G 7. Heat the mixture (e.g., 80-100 °C) until N2 evolution ceases F->G H 8. Cool and neutralize the reaction mixture I 9. Extract with an organic solvent (e.g., EtOAc) H->I J 10. Wash, dry, and concentrate the organic phase I->J K 11. Purify by recrystallization or column chromatography J->K

Caption: Workflow for the synthesis of this compound via diazotization.

Materials:

  • 2-Amino-5,6-dimethoxypyridine

  • Sulfuric acid (or other suitable acid)

  • Sodium nitrite

  • Deionized water

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5,6-dimethoxypyridine in dilute sulfuric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes.

  • Hydrolysis:

    • In a separate flask, heat water or a dilute acid solution to approximately 80-100 °C.

    • Carefully and portion-wise, add the cold diazonium salt solution to the hot aqueous solution. Vigorous nitrogen gas evolution will be observed.

    • Once the addition is complete, continue heating the mixture until the gas evolution ceases.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Logical Relationships in Troubleshooting

The following diagram illustrates a decision-making process for troubleshooting low yield in the synthesis.

Troubleshooting_Logic Start Low Yield Observed Route Which synthetic route? Start->Route Diazotization Diazotization Route Route->Diazotization 2-Amino Precursor Hydrolysis Halopyridine Hydrolysis Route->Hydrolysis 2-Halo Precursor TempControl Was T maintained at 0-5 °C? Diazotization->TempControl BaseConc Was base concentration sufficient? Hydrolysis->BaseConc Decomposition Diazonium Salt Decomposition TempControl->Decomposition No HydrolysisTemp Was hydrolysis temperature optimal? TempControl->HydrolysisTemp Yes IncompleteReaction Incomplete Reaction HydrolysisTemp->IncompleteReaction Check other factors IncompleteHydrolysis Incomplete Hydrolysis HydrolysisTemp->IncompleteHydrolysis No IncompleteConv Incomplete Conversion BaseConc->IncompleteConv No ReactionTemp Was reaction temperature optimal? BaseConc->ReactionTemp Yes ReactionTemp->IncompleteConv Too Low ProductDecomp Product Decomposition ReactionTemp->ProductDecomp Too High

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

  • BenchChem. Technical Support Center: Optimizing the Synthesis of 5,6-Difluoropyridin-2-ol.

Sources

Troubleshooting common issues in 5,6-Dimethoxypyridin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 5,6-Dimethoxypyridin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic compound. As a key intermediate in the synthesis of various pharmaceutical agents, achieving a high-yielding and pure synthesis of this compound is often a critical step.

This document moves beyond a simple recitation of protocols. It is structured as a dynamic troubleshooting guide in a question-and-answer format to directly address the nuanced challenges that can arise during synthesis. We will delve into the causality behind common experimental pitfalls and provide evidence-based solutions grounded in established chemical principles. Our goal is to empower you with the expertise to not only resolve issues as they occur but also to proactively optimize your synthetic strategy.

I. Troubleshooting Guide & FAQs

Category 1: Low or No Product Yield

Question 1: My reaction to form this compound from a precursor like 2-hydroxy-5,6-dimethoxynicotinonitrile resulted in a very low yield or no desired product. What are the likely causes and how can I improve this?

Answer:

Low or no yield in the synthesis of this compound often points to issues with reaction conditions, reagent quality, or competing side reactions. Let's break down the potential culprits and their solutions.

A. Incomplete Reaction or Stagnation:

  • Causality: The cyclization or transformation of your starting material may be incomplete due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The absence of starting material is a key indicator of completion.

    • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on product formation. Be cautious of excessive heat, which can lead to decomposition.

    • Extended Reaction Time: If the reaction appears to be proceeding slowly, extend the reaction time. Take aliquots at regular intervals to determine the point of maximum conversion.

    • Efficient Stirring: Ensure vigorous and consistent stirring, especially in heterogeneous mixtures, to maximize reagent contact.

B. Reagent Quality and Stoichiometry:

  • Causality: The purity and stoichiometry of your reagents are paramount. Impurities in starting materials or incorrect molar ratios can significantly hinder the reaction.

  • Troubleshooting Protocol:

    • Reagent Purity: Verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis.

    • Accurate Stoichiometry: Carefully measure and dispense all reagents, ensuring the correct molar ratios as dictated by the specific synthetic route.

    • Fresh Reagents: Use freshly opened or properly stored reagents, as degradation over time can impact reactivity.

C. Competing Side Reactions:

  • Causality: The formation of undesired byproducts can consume starting materials and reduce the yield of your target compound. Common side reactions include N-oxidation and O-methylation.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the pyridine ring, a known side reaction.[1][2]

    • Control of Methylating Agents: If your synthesis involves methylation, carefully control the stoichiometry and addition rate of the methylating agent to minimize over-methylation or O-methylation of the hydroxyl group.[3][4]

Category 2: Product Purity and Contamination Issues

Question 2: My final product of this compound is impure, showing extra peaks in the NMR or spots on the TLC. What are the common impurities and how can I effectively purify my product?

Answer:

Impurities in the final product are a common challenge. Identifying the source of these impurities is the first step toward effective purification.

A. Identification of Common Impurities:

  • Unreacted Starting Materials: The most common impurity is often the starting material itself.

  • Over-methylated Byproducts: If a methylation step is involved, species with additional methyl groups on the nitrogen or oxygen can form.

  • N-Oxides: Oxidation of the pyridine nitrogen can lead to the formation of the corresponding N-oxide.[1]

  • Solvent Residues: Incomplete removal of reaction or purification solvents.

B. Purification Strategies:

Purification MethodTarget ImpuritiesKey Considerations
Recrystallization Unreacted starting materials, some side products.Choose a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.
Column Chromatography A wide range of impurities with different polarities.Select an appropriate stationary phase (e.g., silica gel) and a mobile phase that provides good separation between the product and impurities.
Acid-Base Extraction Acidic or basic impurities.The pyridinol can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Distillation/Sublimation Volatile impurities or for purification of the final product if it is sufficiently volatile and thermally stable.Requires careful control of temperature and pressure to avoid decomposition.

Step-by-Step Purification Protocol (Column Chromatography):

  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Category 3: Specific Reaction Step Failures

Question 3: I am attempting a methylation step in my synthesis, but it is proving problematic, leading to a complex mixture of products. How can I achieve selective methylation?

Answer:

Selective methylation in pyridine-containing molecules requires careful consideration of the nucleophilic sites (nitrogen vs. oxygen) and the choice of methylating agent and reaction conditions.

A. Understanding N- vs. O-Methylation:

  • Causality: The pyridine nitrogen and the hydroxyl group are both potential sites for methylation. The selectivity is influenced by factors such as the hardness/softness of the electrophile and nucleophile (HSAB principle), steric hindrance, and the reaction solvent.[3]

  • Hard vs. Soft Methylating Agents:

    • Hard electrophiles (e.g., dimethyl sulfate, methyl triflate) tend to react preferentially with the harder oxygen nucleophile.[4]

    • Softer electrophiles (e.g., methyl iodide) may show increased reactivity towards the softer nitrogen nucleophile.[3]

B. Strategies for Selective Methylation:

StrategyDescriptionKey Considerations
Choice of Methylating Agent Select a methylating agent based on the desired site of methylation (N vs. O).Consider the reactivity and potential hazards of the chosen reagent.
Use of a Protecting Group Temporarily protect one of the functional groups to direct methylation to the other. For example, protect the hydroxyl group as a silyl ether before N-methylation.The protecting group must be stable to the methylation conditions and easily removable afterward.
Control of Reaction Conditions The choice of base and solvent can influence the selectivity. A strong, non-nucleophilic base can deprotonate the hydroxyl group, favoring O-methylation.The pKa of the pyridinol and the strength of the base are critical factors.

dot

Methylation_Selectivity cluster_Reagents Methylating Agents cluster_Nucleophiles Nucleophilic Sites MeI Methyl Iodide (Soft) N Pyridine Nitrogen (Soft) MeI->N Favored (HSAB) O Hydroxyl Oxygen (Hard) MeI->O Possible DMS Dimethyl Sulfate (Hard) DMS->N Possible DMS->O Favored (HSAB) MeOTf Methyl Triflate (Hard) MeOTf->N Possible MeOTf->O Favored (HSAB)

Caption: HSAB principle in methylation selectivity.

Category 4: Starting Material and Stability Concerns

Question 4: I am concerned about the stability of my starting materials and the final this compound product. What are the common stability issues and how should I handle and store these compounds?

Answer:

The stability of both starting materials and the final product is crucial for reproducible and successful synthesis.

A. Stability of this compound:

  • Potential for Oxidation: The electron-rich pyridine ring can be susceptible to oxidation, especially in the presence of air and light, potentially leading to the formation of colored impurities or N-oxides.[1]

  • Hydrolysis of Methoxy Groups: Under strong acidic or basic conditions, the methoxy groups can be susceptible to hydrolysis, leading to the corresponding dihydroxy derivative.[5]

B. Handling and Storage Recommendations:

  • Inert Atmosphere: Store the final product and sensitive intermediates under an inert atmosphere (e.g., in a desiccator with an inert gas blanket or in a sealed vial under argon/nitrogen).

  • Protection from Light: Store in amber-colored vials or in a dark place to prevent light-induced degradation.

  • Low Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow down potential decomposition pathways.

  • Avoid Strong Acids and Bases: Be mindful of the pH during workup and purification to prevent hydrolysis of the methoxy groups.

dot

Stability_Factors cluster_Degradation Degradation Pathways cluster_Prevention Preventative Measures Product This compound Oxidation Oxidation (Air, Light) Product->Oxidation leads to Hydrolysis Hydrolysis (Strong Acid/Base) Product->Hydrolysis leads to Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Oxidation prevents Light_Protection Protection from Light Light_Protection->Oxidation prevents Low_Temperature Low Temperature Low_Temperature->Oxidation slows Low_Temperature->Hydrolysis slows pH_Control pH Control pH_Control->Hydrolysis prevents

Caption: Factors affecting product stability.

II. References

  • Baran, P. S. (2012). Pyridine N-Oxides. The Baran Laboratory, Scripps Research. [Link]

  • Briejer, M. R., Koot, W.-J., & van der Gen, A. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(8), 4839–4887. [Link]

  • Dehmlow, E. V., & Westerheide, R. (1992). Convenient Procedure for the α-Methylation of Simple Pyridines. Synthesis, 1992(10), 947–949. [Link]

  • Dunn, A. D., & Norrie, R. (1987). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 839-842. [Link]

  • G, A. A., & S, S. (2018). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Current Organic Synthesis, 15(5), 624-651. [Link]

  • Hassan, F., Akil, M., Ali, S. N., Siddiqui, B., Azad, I., & Ahmad, N. (2025). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin-2(1H)-One And 4,5-Dihydro-1H-Pyrazole Derivatives. The Review of Diabetic Studies, 21(S9). [Link]

  • Malkov, A. V., Bell, M., Castelluzzo, F., & Kocovsky, P. (2005). METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. Organic Letters, 7(15), 3219–3222. [Link]

  • Miller, S. J. (2011). Catalytic Enantioselective Pyridine N-Oxidation. Angewandte Chemie International Edition, 50(5), 1165-1168. [Link]

  • N-oxidation of pyridines by hydrogen peroxide in the presence of TS1. (2001). Journal of Molecular Catalysis A: Chemical, 171(1-2), 163-171. [Link]

  • O’Leary, D. J. (2014). Use of methylating agents MeI and MeOTf to effect (a)–(c) N‐methylation... ResearchGate. [Link]

Sources

Technical Support Center: Purification of 5,6-Dimethoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 5,6-Dimethoxypyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this pyridin-2-ol derivative. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification, it is crucial to understand the structural features of this compound that influence its behavior during purification. The molecule possesses both a hydroxyl group, which can act as a hydrogen bond donor and acceptor, and two methoxy groups, which are hydrogen bond acceptors. The pyridine ring itself provides a degree of aromaticity and potential for π-π stacking interactions. These characteristics dictate its solubility and interaction with chromatographic stationary phases.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue after synthesis. What are the likely impurities and how can I achieve initial cleanup?

A1: A dark, oily crude product often indicates the presence of polymeric materials, residual high-boiling solvents (like DMF or DMSO), and colored byproducts from side reactions.

  • Causality: Pyridine derivatives can be prone to polymerization or degradation under harsh reaction conditions (e.g., strong acids/bases, high temperatures). Incomplete reactions can also leave behind starting materials or intermediates.[1]

  • Troubleshooting Protocol: Liquid-Liquid Extraction

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with:

      • A mild acidic solution (e.g., 1M HCl) to remove any basic impurities.

      • A mild basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.

      • Brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. This should yield a solid or a less viscous oil, which is more amenable to further purification.

Q2: I'm struggling to find a suitable single solvent for recrystallization. What should I try?

A2: It is common for compounds with intermediate polarity like this compound to be either too soluble or poorly soluble in common single solvents. A mixed-solvent system is often the key.

  • Expert Insight: The goal is to find a solvent pair where your compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"), and the two solvents are miscible.

  • Recommended Solvent Systems to Screen:

    • Methanol/Water

    • Ethanol/Hexanes

    • Ethyl Acetate/Hexanes

    • Dichloromethane/Hexanes

    • Acetone/Water

  • Step-by-Step Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature (just below the solvent's boiling point).

    • Once fully dissolved, slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the point of saturation).

    • Add a few more drops of the "good" solvent to redissolve the precipitate and ensure a homogenous solution.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold "anti-solvent".[1]

    • Dry the crystals under vacuum.

For particularly stubborn compounds that are only soluble in high-boiling point solvents like DMF or DMSO, diffusion crystallization can be an effective alternative.[2] In this technique, the compound is dissolved in DMF or DMSO, and this solution is placed in a larger chamber containing a miscible anti-solvent (e.g., diethyl ether or pentane).[2] The anti-solvent vapor slowly diffuses into the solution, gradually inducing crystallization.[2]

Q3: During column chromatography, my compound is streaking or not separating from a close-running impurity. What adjustments can I make?

A3: Streaking on a silica gel column often points to issues with solubility, compound acidity, or interactions with the stationary phase. Poor separation indicates an inappropriate mobile phase polarity.

  • Causality: The hydroxyl group on the pyridin-2-ol can interact strongly with the acidic silanol groups on the silica gel, leading to tailing.

  • Troubleshooting & Optimization Strategies:

    Problem Recommended Solution Scientific Rationale
    Tailing/Streaking Add a small amount (0.5-1%) of a modifier like triethylamine or acetic acid to the mobile phase.Triethylamine will neutralize the acidic sites on the silica gel, preventing strong adsorption of the basic pyridine nitrogen. Acetic acid can help to protonate the compound and improve its interaction profile.
    Poor Separation Optimize the mobile phase. Use a gradient elution, starting with a low polarity solvent (e.g., hexanes) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).A gradient elution allows for the separation of compounds with a wider range of polarities.[3]
    Compound Insolubility Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column.This ensures a more even distribution of the compound at the start of the chromatography, leading to better band shape and separation.
  • Workflow for Optimizing Column Chromatography:

    Caption: Workflow for Column Chromatography Purification.

Q4: My final product has a persistent yellowish tint, even after chromatography. What is causing this and how can I remove it?

A4: A yellowish discoloration often indicates the presence of trace, highly conjugated impurities or oxidation products.[1]

  • Troubleshooting Protocol: Activated Charcoal Treatment

    • Dissolve the purified, colored product in a suitable solvent (e.g., methanol or ethyl acetate).

    • Add a small amount of activated charcoal (approximately 1-2% by weight of your compound).

    • Gently heat and stir the mixture for 15-30 minutes.

    • Filter the mixture through a pad of Celite® to remove the charcoal.

    • Concentrate the filtrate to recover the decolorized product.

    • A subsequent recrystallization may be necessary to remove any remaining trace impurities.

III. Purity Assessment

After purification, it is essential to assess the purity of your this compound. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

IV. References

  • Alvarenga, E. S., et al. (2006). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. ResearchGate. [Link]

  • Various Authors. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (1998). Process for the preparation of 4, 6- dihydroxypyrimidine. Google Patents.

  • Cytiva. (n.d.). Selection guide. Cytiva. [Link]

  • Bloomfield, A., & El-Emary, T. I. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. [Link]

  • Various Authors. (2025). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. The Review of Diabetic Studies. [Link]

  • Grilc, M., & Knez, Ž. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. [Link]

  • Various Authors. (2012). Preparative separation of dryofragin and aspidin BB from Dryopteris fragrans extracts by macroporous resin column chromatography. PubMed. [Link]

  • Various Authors. (2013). Method for purifying 4, 6-dichloro pyrimidine. Google Patents.

  • The Proteinaissance. (2022). Desalting & buffer exchange gel filtration columns - theory, practice, & comparison to other methods. YouTube. [Link]

  • Various Authors. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate. [Link]

  • Gelbke, H. P., et al. (1978). Isolation of drugs from blood by column chromatography on Amberlite XAD-2. PubMed. [Link]

  • Various Authors. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. PubMed. [Link]

Sources

Identification of byproducts in 5,6-Dimethoxypyridin-2-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5,6-Dimethoxypyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile pyridinone building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your synthetic routes.

Introduction

This compound, existing in tautomeric equilibrium with its pyridone form, is a valuable intermediate in medicinal chemistry and materials science.[1] Its reactivity is governed by the interplay of the electron-rich pyridine ring, the nucleophilic nitrogen, the reactive hydroxyl/carbonyl group, and the two methoxy substituents. Understanding the potential side reactions and byproduct formation is crucial for optimizing reaction conditions and ensuring the purity of the desired products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions with this compound, providing potential causes and actionable solutions.

Problem 1: Incomplete Conversion or Low Yield

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted this compound after the expected reaction time.

Potential Cause Recommended Solution
Insufficient Reagent Stoichiometry Ensure all reagents are added in the correct molar ratios. For reactions sensitive to moisture or air, use freshly distilled solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Suboptimal Reaction Temperature The reaction may require higher temperatures to overcome the activation energy. Incrementally increase the reaction temperature and monitor the progress by TLC or LC-MS. Conversely, for exothermic reactions, ensure adequate cooling to prevent degradation.
Poor Solubility of Reactants This compound or other reactants may not be fully dissolved in the chosen solvent. Consider using a co-solvent system or a different solvent with better solubilizing properties for all components.
Catalyst Deactivation In catalyst-driven reactions, the catalyst may be poisoned by impurities in the starting materials or solvents. Use purified reagents and solvents. Consider adding a fresh portion of the catalyst if the reaction stalls.
Tautomeric Equilibrium The reactivity of the 2-hydroxypyridine and 2-pyridone tautomers can differ. The reaction conditions (solvent polarity, pH) can influence this equilibrium.[2] Adjusting these parameters may favor the more reactive tautomer for your specific transformation.
Problem 2: Formation of Multiple Unidentified Byproducts

Symptom: The reaction mixture shows multiple spots on TLC or numerous peaks in the LC-MS, indicating a complex mixture of products.

Potential Cause Recommended Solution
Over-alkylation or Over-acylation In reactions targeting the nitrogen or oxygen, the use of a strong base and excess electrophile can lead to both N- and O-alkylation/acylation.[3][4] Use a milder base or control the stoichiometry of the electrophile carefully. Consider protecting one of the functional groups if selective functionalization is desired.
Demethylation The methoxy groups are susceptible to cleavage under acidic or high-temperature conditions, leading to the formation of hydroxylated byproducts. Avoid harsh acidic conditions and excessive heat. If demethylation is unavoidable, consider using a protecting group strategy for the methoxy groups.
Ring Oxidation or Decomposition The electron-rich pyridine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air at high temperatures.[5][6][7][8][9] Perform reactions under an inert atmosphere and use purified, degassed solvents.
Side Reactions of Reagents The reagents themselves might be undergoing side reactions under the applied conditions, leading to impurities that can react with your substrate. Ensure the purity of your reagents and consider if they are stable under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: I am performing an N-alkylation reaction on this compound. How can I avoid the formation of the O-alkylated byproduct?

A1: The regioselectivity of alkylation (N- vs. O-) is a common challenge with 2-hydroxypyridines.[3][4] The outcome is influenced by the base, solvent, and electrophile.

  • Base and Solvent: Using a non-polar solvent and a weaker base often favors N-alkylation. In contrast, polar aprotic solvents and strong bases can promote O-alkylation.

  • Counter-ion: The nature of the cation from the base can also play a role. For instance, using potassium carbonate might give a different N/O ratio compared to sodium hydride.

  • Reaction Conditions: Running the reaction at lower temperatures can sometimes improve selectivity. A catalyst- and base-free approach with organohalides has been shown to be highly selective for N-alkylation in some 2-hydroxypyridine systems.[3]

Q2: My reaction involves heating in an acidic medium, and I am observing a byproduct with a lower molecular weight. What could it be?

A2: The most likely byproduct is a demethylated species. The methoxy groups at the 5- and 6-positions can be cleaved under acidic conditions, particularly at elevated temperatures, to form the corresponding hydroxylated pyridinols. You may be forming 5-hydroxy-6-methoxy-pyridin-2-ol, 6-hydroxy-5-methoxy-pyridin-2-ol, or the fully demethylated 5,6-dihydroxypyridin-2-ol. To confirm this, you can use mass spectrometry to check for the expected mass loss (14 Da for single demethylation, 28 Da for double demethylation) and NMR to observe the disappearance of methoxy signals and the appearance of new hydroxyl protons.

Q3: I am attempting a C-H activation/arylation at the 3- or 4-position of the pyridine ring. What are the potential competing reactions?

A3: While C-H activation is a powerful tool, several side reactions can occur.

  • Coordination to the Pyridone Oxygen: The pyridone oxygen can coordinate to the metal catalyst, potentially inhibiting the desired catalytic cycle.

  • N-H Activation: The N-H bond of the pyridone tautomer can also be a site for oxidative addition.

  • Ligand Scrambling: If you are using a pre-catalyst with other ligands, ligand exchange with the 2-hydroxypyridine substrate can lead to a mixture of active catalytic species with different reactivities and selectivities.[10]

Visualizing Potential Byproduct Formation

The following diagram illustrates potential pathways for byproduct formation in common reactions of this compound.

Byproduct_Formation A This compound B Desired Product A->B Desired Reaction (e.g., N-Alkylation) C O-Alkylated Byproduct A->C Competing O-Alkylation D Demethylated Byproduct(s) A->D Acid/Heat Induced Demethylation E Oxidized/Decomposed Products A->E Oxidation

Caption: Potential byproduct pathways in this compound reactions.

Analytical Workflow for Byproduct Identification

A systematic analytical approach is crucial for identifying and quantifying byproducts.

Analytical_Workflow cluster_0 Initial Analysis cluster_1 Purification & Isolation cluster_2 Structure Elucidation A Reaction Mixture B TLC / Crude LC-MS A->B C Column Chromatography / Prep-HPLC B->C D Isolated Byproduct(s) C->D E High-Resolution MS D->E F 1D & 2D NMR D->F G Structure Confirmed E->G F->G

Caption: A typical workflow for the identification of reaction byproducts.

Experimental Protocol: General Procedure for N-Alkylation and Byproduct Analysis

This protocol provides a general starting point for an N-alkylation reaction and subsequent analysis. Optimization will be required for specific substrates and electrophiles.

1. Reaction Setup:

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

2. Work-up and Purification:

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired N-alkylated product from any O-alkylated byproduct and unreacted starting material.

3. Byproduct Analysis:

  • LC-MS: Analyze all collected fractions to identify the molecular weights of the main product and any byproducts.

  • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra of the isolated byproducts.[11][12][13][14][15] For a suspected O-alkylated byproduct, look for the characteristic shift of the protons on the carbon attached to the oxygen. For demethylated byproducts, observe the disappearance of a methoxy signal and the appearance of a broad singlet corresponding to a hydroxyl proton. 2D NMR techniques (COSY, HSQC, HMBC) can be invaluable for confirming the structure.

References

Sources

Technical Support Center: Stability and Degradation Studies of 5,6-Dimethoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6-Dimethoxypyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the handling, storage, and analysis of this compound. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

I. Core Concepts: Understanding the Chemistry of this compound

Before delving into troubleshooting, it is crucial to understand the key chemical features of this compound that govern its stability.

Tautomerism: A Tale of Two Forms

A fundamental characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one form. This equilibrium is highly sensitive to the solvent environment. In non-polar solvents, the aromatic 2-hydroxypyridine form may be more prevalent, while in polar solvents like water and alcohols, the equilibrium significantly shifts towards the more polar pyridin-2(1H)-one tautomer. This has profound implications for its reactivity, solubility, and analytical behavior.

II. Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is happening?

Discoloration is a common indicator of degradation. The likely culprits are oxidation and photodegradation. The electron-rich pyridine ring, further activated by the two methoxy groups, is susceptible to oxidation. Exposure to air and light can initiate radical chain reactions, leading to the formation of colored polymeric impurities or ring-opened products.

Q2: I am seeing a new, more polar peak in my HPLC analysis after storing my sample in an acidic mobile phase. What could it be?

Under acidic conditions, the methoxy groups of this compound can be susceptible to hydrolysis, leading to the formation of the corresponding hydroxylated species (5-methoxy-6-hydroxypyridin-2-ol or 5,6-dihydroxypyridin-2-ol). These hydroxylated derivatives are more polar and will thus have shorter retention times in reversed-phase HPLC.

Q3: What are the best practices for long-term storage of this compound?

To ensure the long-term stability of this compound, it should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended).[1] Avoid exposure to light and moisture. For solutions, prepare them fresh and use them promptly. If storage of a solution is unavoidable, use a deoxygenated aprotic solvent and store it under an inert atmosphere at low temperatures for the shortest possible duration.

Q4: What are the potential impurities I should be aware of from the synthesis of this compound?

While the specific impurity profile depends on the synthetic route, common impurities in the synthesis of substituted pyridines can include starting materials, regioisomers, and byproducts from incomplete reactions or side reactions.[2][3][4] For instance, if the synthesis involves the functionalization of a pre-existing pyridine ring, incompletely substituted intermediates could be present.

III. Troubleshooting Guides

Analytical Challenges: HPLC Method Development and Troubleshooting

The polar and basic nature of the pyridine nitrogen in this compound can lead to challenging chromatographic behavior, most notably peak tailing.

Problem: Significant Peak Tailing in Reversed-Phase HPLC

  • Cause 1: Secondary Interactions with Residual Silanols: Silica-based C18 columns have residual silanol groups (-Si-OH) on their surface. At mid-range pH, these silanols can be deprotonated (-Si-O-) and interact with the protonated pyridine nitrogen, causing peak tailing.[5][6]

    • Solution 1a: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an appropriate buffer (e.g., phosphate or formate) will protonate the silanol groups, minimizing these secondary interactions.[6]

    • Solution 1b: Use an End-Capped Column: Modern, high-purity, end-capped columns have a much lower concentration of free silanol groups and are specifically designed to reduce peak tailing for basic compounds.[5]

    • Solution 1c: Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can suppress ionization in mass spectrometry.

  • Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution 2: Reduce Injection Mass: Dilute your sample and inject a smaller amount onto the column to see if the peak shape improves.[7]

  • Cause 3: Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution 3: Minimize Tubing Length and Diameter: Use narrow-bore tubing (e.g., 0.005" I.D.) and keep the connections as short as possible.[5]

Parameter Recommendation for Good Peak Shape
Column High-purity, end-capped C18 or a polar-embedded phase column.
Mobile Phase pH 2.5 - 3.5 (for basic analytes)
Buffer Phosphate or Formate buffer (10-20 mM)
Tubing Narrow internal diameter (e.g., 0.005") and minimal length.
Sample Concentration Avoid overloading; dilute if necessary.
Experimental Workflow: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C. Monitor the degradation over several hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C. Monitor the degradation over several hours.

    • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[8] Monitor for degradation.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period. Also, heat the stock solution at 80°C.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm or 365 nm) and/or visible light.

  • Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Identify and quantify the degradation products.

    • Establish the degradation pathways.

    • Determine the mass balance to ensure that all degradation products are accounted for.

IV. Predicted Degradation Pathways

Based on the chemical structure of this compound and literature on related compounds, the following degradation pathways are proposed:

Oxidative Degradation

The electron-rich dimethoxy-substituted pyridine ring is susceptible to oxidation. The reaction with reactive oxygen species (e.g., hydroxyl radicals) can lead to several products:[10][11]

  • Demethylation: One or both methoxy groups can be oxidized to yield the corresponding hydroxylated derivatives (phenols). This is a common degradation pathway for methoxylated aromatic compounds.[11]

  • Ring Opening: Severe oxidation can lead to the cleavage of the pyridine ring, forming various aliphatic acids and aldehydes.[10][12]

Photodegradation

Exposure to light, particularly UV light, can induce photochemical reactions. The position of the methoxy groups can influence the rate and products of photodegradation.[13][14][15][16]

  • Radical Reactions: Photo-excitation can lead to the formation of radical intermediates, which can then undergo a variety of reactions, including polymerization and oxidation.

  • Rearrangements: In some cases, photochemical rearrangements of methoxy groups to hydroxymethyl groups have been observed, although this is less common.[17]

Hydrolysis (Acidic/Basic)
  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions and heat, the ether linkages of the methoxy groups can be hydrolyzed to form methanol and the corresponding dihydroxy-pyridin-2-ol.

  • Base-Catalyzed Hydrolysis: The pyridin-2(1H)-one tautomer has an amide-like structure. While generally stable, under harsh basic conditions, hydrolysis could potentially lead to ring opening.

V. Visualizations

Predicted Degradation Pathways of this compound

G cluster_main This compound cluster_oxidative Oxidative Degradation cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (Acid/Base) A This compound B Demethylation (Hydroxylated Derivatives) A->B H₂O₂ C Ring Cleavage Products (Aliphatic Acids/Aldehydes) A->C Strong Oxidants D Polymeric Impurities A->D UV/Vis Light E Rearrangement Products A->E UV Light F Hydrolysis of Methoxy Groups (Dihydroxy Derivatives) A->F H⁺/Heat G Ring Opening (Harsh Conditions) A->G OH⁻/Heat

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for HPLC Peak Tailing

G Start Peak Tailing Observed CheckOverload Is Sample Overloaded? Start->CheckOverload CheckSilanol Residual Silanol Interactions? CheckOverload->CheckSilanol No DiluteSample Dilute Sample & Re-inject CheckOverload->DiluteSample Yes CheckExtraColumn Extra-Column Volume? CheckSilanol->CheckExtraColumn No LowerpH Lower Mobile Phase pH (2.5-3.5) CheckSilanol->LowerpH Yes ShortenTubing Minimize Tubing Length/Diameter CheckExtraColumn->ShortenTubing Yes Resolved Peak Shape Improved DiluteSample->Resolved EndcappedCol Use End-Capped Column LowerpH->EndcappedCol LowerpH->Resolved EndcappedCol->Resolved ShortenTubing->Resolved

Caption: HPLC troubleshooting workflow for peak tailing.

VI. References

Sources

Improving the solubility of 5,6-Dimethoxypyridin-2-ol for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5,6-Dimethoxypyridin-2-ol Solubility Guide

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide practical solutions and in-depth scientific context for the solubility challenges associated with this compound in biological assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of a compound is the first step in designing a successful experimental plan. Key calculated physicochemical parameters suggest that while the molecule is relatively small, its characteristics may present solubility challenges.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for SolubilitySource
Molecular FormulaC₇H₉NO₃-PubChem
Molecular Weight155.15 g/mol Low molecular weight is generally favorable for solubility.PubChem
XLogP30.4A low LogP value suggests good hydrophilicity and potential for aqueous solubility.PubChem
Hydrogen Bond Donor Count1The single hydroxyl group can participate in hydrogen bonding with water.PubChem
Hydrogen Bond Acceptor Count4Multiple acceptor sites (oxygen and nitrogen atoms) can interact with protic solvents.PubChem

Note: These values are computationally predicted and should be used as a guide. Experimental determination is recommended for precise applications.

Q2: What is the best solvent for creating a high-concentration stock solution?

A2: For creating a primary stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2] While specific data for this compound is not widely published, related pyrimidine derivatives show good solubility in DMSO.[3] It is advisable to prepare stock solutions at a concentration of 10-20 mM to start.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening?

A3: This is a common phenomenon known as "crashing out." It occurs because the compound, while soluble in 100% DMSO, is not sufficiently soluble in the final aqueous environment of your assay buffer, especially at high concentrations.[4][5] The final concentration of DMSO in the assay is often too low to maintain solubility.[4] It is critical to keep the final DMSO concentration in your working solution as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in biological assays.[4][6][7]

Part 2: Troubleshooting Guides for Solubility Enhancement

This section provides in-depth, step-by-step guidance for overcoming common and complex solubility issues encountered during experimental work.

Issue 1: Compound Precipitates Upon Dilution in Aqueous Media

Question: I've prepared a 20 mM stock in DMSO, but it immediately turns cloudy when I add it to my cell culture media or PBS. How can I prevent this?

Causality: The rapid change in solvent polarity from 100% DMSO to a highly aqueous environment reduces the compound's solubility below its working concentration, causing it to precipitate. The key is to manage this transition and/or modify the final buffer to be more accommodating.

Troubleshooting Workflow:

G start Start: Compound Precipitates in Aqueous Buffer q_dmso Is final DMSO concentration > 0.5%? start->q_dmso a_dmso_yes High DMSO may cause cellular toxicity. Reduce concentration. q_dmso->a_dmso_yes Yes a_dmso_no DMSO concentration is acceptable. Proceed to solubility enhancement. q_dmso->a_dmso_no No s_serial Strategy 1: Serial Dilution s_ph Strategy 2: pH Adjustment s_serial->s_ph If precipitation persists... s_cosolvent Strategy 3: Use of Co-solvents s_ph->s_cosolvent If pH is not modifiable... s_cyclo Strategy 4: Cyclodextrin Formulation s_cosolvent->s_cyclo For persistent issues... a_dmso_no->s_serial

Caption: Decision tree for troubleshooting precipitation.

Solution 1: Optimize the Dilution Protocol

A gentle, stepwise dilution can prevent the compound from crashing out.

Protocol: Serial Dilution for Aqueous Working Solutions

  • Prepare Stock: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Intermediate Dilution: Perform an intermediate dilution of the stock solution. For a final assay concentration of 10 µM with 0.1% DMSO, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.

  • Final Dilution: Pre-warm your aqueous assay buffer (e.g., PBS, cell culture media) to 37°C. While gently vortexing or swirling the buffer, add the required volume of the 1 mM intermediate stock solution drop-by-drop.[4] For example, add 10 µL of the 1 mM stock to 990 µL of buffer for a final volume of 1 mL.

  • Verification: Visually inspect the final solution for any signs of cloudiness or precipitate. If it remains clear for the duration of your experiment, the protocol is successful.

Solution 2: pH Adjustment

The solubility of ionizable compounds is highly dependent on pH.[8][9][10] this compound has both a potentially acidic hydroxyl group and a basic pyridine nitrogen. Adjusting the pH of the buffer can ionize the compound, increasing its interaction with water and enhancing solubility.

Protocol: Determining pH-Dependent Solubility

  • Buffer Preparation: Prepare a series of buffers with a pH range from 4.0 to 9.0 (e.g., acetate, phosphate, borate buffers).

  • Equilibrium Solubility Test: Add an excess amount of solid this compound to a small volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, dilute it in a suitable solvent, and measure the concentration using a validated analytical method (e.g., HPLC-UV).

  • Analysis: Plot the solubility against pH to identify the optimal pH range for your experiments. According to the Henderson-Hasselbalch equation, solubility will increase as the compound becomes more ionized.[8][11][12]

Issue 2: Need for Higher Aqueous Concentration Without Using DMSO

Question: My assay is extremely sensitive to organic solvents. How can I dissolve my compound directly in an aqueous buffer at a concentration of 50 µM?

Causality: The intrinsic aqueous solubility of the compound is likely below your target concentration. In this case, solubility-enhancing excipients are required.

Solution: Employ Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is water-soluble.[13][14][15]

Protocol: Solubilization using β-Cyclodextrins

  • Select Cyclodextrin: Start with a chemically modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have significantly higher aqueous solubility than the parent β-cyclodextrin.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin (e.g., 10% w/v) in your desired aqueous assay buffer.

  • Complex Formation: Add the solid this compound directly to the cyclodextrin solution.

  • Equilibration: Stir or sonicate the mixture at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This will be your new, solvent-free, high-concentration stock solution.

  • Control Experiment: Crucially, run a parallel control in your biological assay with the cyclodextrin vehicle alone to ensure it does not interfere with your experimental results.[7][16]

Part 3: Advanced Solubilization Strategies

For particularly challenging applications, such as high-concentration dosing solutions for in vivo studies, more advanced techniques may be necessary.

  • Co-solvents: Using a mixture of solvents can enhance solubility.[1] In addition to DMSO, other biocompatible solvents like ethanol, polyethylene glycol (PEG), or glycerol can be tested.[17] A systematic approach is to create ternary phase diagrams to identify optimal ratios of solvent, co-solvent, and aqueous buffer.

  • Nanomilling: This technique reduces the particle size of the solid compound into the nanometer range.[18] The increased surface area dramatically enhances the dissolution rate and apparent solubility, creating a nanosuspension.[18][19]

  • Amorphous Dispersions: Converting the crystalline form of the compound into a higher-energy amorphous state, often by dispersing it within a polymer matrix, can significantly improve solubility and dissolution rates.[20][21]

These advanced methods typically require specialized equipment and formulation expertise but offer powerful solutions for overcoming profound solubility limitations.

References

  • Chaudhary, V.B. & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76. [Link]

  • Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Trivedi, V. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. [Link]

  • Gidwani, B. & Vyas, A. (2015). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 20(7), 12405-12425. [Link]

  • Chemistry Stack Exchange. (2021). How are cyclodextrins used to form inclusion complexes with drug molecules? [Link]

  • Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2311–2321. [Link]

  • Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]

  • Let's Revise. (2023). How Does pH Impact Ionic Compound Solubility? YouTube. [Link]

  • Takács-Novák, K., et al. (2011). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. Acta Pharmaceutica Hungarica, 81(2), 87-95. [Link]

  • Smietana, K., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Molecular Pharmaceutics. [Link]

  • Papaneophytou, C.P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 819-823. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]

  • Dahlin, J.L., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(5), 555-559. [Link]

  • Fujikawa, Y., et al. (2005). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 48(8), 2972-2984. [Link]

  • Semantic Scholar. (2013). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Agrawal, A., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 74(1), 45-53. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Altasciences. (2021). Improving Solubility of Molecules via Nanomilling. [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? [Link]

  • ResearchGate. (2021). Physicochemical properties, pharmacokinetics and drug-likeness of identified compounds according to SwissADME software. [Link]

  • ResearchGate. (2020). PYRIMIDINE DERIVATIVE PHYSICO-CHEMICAL PROPERTIES. [Link]

  • Shultz, M.D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(7), 1275-1282. [Link]

  • Khan, A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27756. [Link]

  • Kumar, R., et al. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(30), 19356-19369. [Link]

Sources

Technical Support Center: 5,6-Dimethoxypyridin-2-ol Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5,6-Dimethoxypyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this and related pyridin-2-one scaffolds. As Senior Application Scientists, we have compiled this resource based on established chemical principles and troubleshooting experiences in heterocyclic chemistry.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis and handling of this compound.

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective method for synthesizing substituted pyridin-2-ones is through the cyclization of functionalized acyclic precursors. For this compound, a plausible route involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an appropriate nitrogen source, such as ammonia or an ammonia equivalent like ammonium formate.[1] The specific precursors would be chosen to incorporate the methoxy groups at the desired positions.

Q2: My reaction yield is consistently low. What are the most likely initial factors to investigate?

Low yields in pyridin-2-one syntheses can often be attributed to several key factors:

  • Purity of Starting Materials: Ensure all reagents, especially the dicarbonyl precursor and the nitrogen source, are of high purity. Impurities can lead to significant side reactions.

  • Base Selection and Stoichiometry: Many condensation/cyclization reactions require a base. The choice of base (e.g., sodium ethoxide, sodium hydride) and its molar ratio to the reactants is critical. An inappropriate base or incorrect amount can lead to incomplete reaction or decomposition.[1]

  • Temperature Control: These reactions can be highly sensitive to temperature. Runaway temperatures can favor side product formation, while temperatures that are too low may result in an incomplete reaction.

Q3: How do I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between your starting materials, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can aid in identifying spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What is the expected tautomeric form of this compound?

Pyridin-2-ol compounds exist in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one form. For most substituted pyridin-2-ols, the pyridin-2(1H)-one (lactam) form is the major and more stable tautomer in both solid and solution phases.[2] It is important to recognize this, as it influences the compound's reactivity and spectroscopic characterization.

Q5: What are the best practices for storing this compound?

Like many heterocyclic compounds, this compound should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Some pyridone derivatives can be sensitive to light and air, leading to gradual decomposition over time.[3]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Product Formation

If you are experiencing significantly low yields or a complete failure of the reaction, a systematic approach is necessary to identify the root cause.

  • Problem: After the reaction work-up, TLC or NMR analysis shows mainly unreacted starting materials.

    • Potential Cause 1: Ineffective Base. The chosen base may not be strong enough to deprotonate the acidic methylene protons of the dicarbonyl precursor, which is a crucial step for initiating the condensation.

    • Suggested Solution: Switch to a stronger base. If you are using a weaker base like an alkali carbonate, consider using an alkoxide (e.g., sodium ethoxide) or a non-nucleophilic hydride (e.g., sodium hydride).[1] Ensure the base is fresh and has not been deactivated by moisture.

    • Potential Cause 2: Reaction Temperature is Too Low. The activation energy for the cyclization step may not be reached at the current reaction temperature.

    • Suggested Solution: Gradually increase the reaction temperature in increments of 10 °C and monitor the progress by TLC. For some cyclizations, refluxing in a higher-boiling solvent may be necessary.

    • Potential Cause 3: Inefficient Nitrogen Source. The nitrogen source may not be effectively incorporated.

    • Suggested Solution: If using ammonia gas, ensure efficient delivery. Often, using an ammonium salt like ammonium formate or ammonium acetate can be more practical and efficient as a nitrogen source in the ring-forming step.[1]

Issue 2: Multiple Products and Purification Difficulties

The formation of multiple products is a common challenge, leading to complex purification and reduced yield of the desired compound.

  • Problem: The crude reaction mixture shows multiple spots on TLC, making isolation of the pure product difficult.

    • Potential Cause 1: Side Reactions due to High Temperature. Excessive heat can lead to decomposition of starting materials or the product, as well as polymerization or other undesired side reactions.

    • Suggested Solution: Optimize the reaction temperature. Run a series of small-scale reactions at different temperatures to find the optimal balance between reaction rate and selectivity.

    • Potential Cause 2: Ambident Nucleophilicity. Pyridin-2-ol systems can act as ambident nucleophiles, potentially reacting at either the nitrogen or the oxygen atom in subsequent reactions or side reactions.[4] This can lead to the formation of N-alkylated and O-alkylated byproducts if reactive electrophiles are present.

    • Suggested Solution: Control the reaction conditions to favor one form of reactivity. For example, in O-alkylation reactions, the choice of base and solvent can significantly influence the N- vs. O-selectivity.

    • Potential Cause 3: Incomplete Cyclization or Intermediate Buildup. An intermediate of the reaction may be stable enough to be isolated or may react further to form byproducts.

    • Suggested Solution: Adjust the reaction time and temperature to ensure the reaction goes to completion. Analysis of the byproduct structures (e.g., by MS or NMR) can provide valuable insight into the reaction mechanism and help devise strategies to prevent their formation.

Section 3: Experimental Protocols and Data

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.

Representative Synthesis Protocol

This protocol describes a plausible synthesis of a substituted pyridin-2-one, which can be adapted for this compound.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (solvent).

  • Base Addition: Add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add your chosen 1,3-dicarbonyl precursor dropwise at room temperature.

  • Nitrogen Source: Add the nitrogen source (e.g., cyanoacetamide or a similar synthon) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., every 2 hours).

  • Work-up: After the reaction is complete (typically 8-24 hours), cool the mixture to room temperature and carefully quench by pouring it into ice-cold water.

  • Acidification: Acidify the aqueous solution with a suitable acid (e.g., HCl or acetic acid) to a pH of ~5-6 to precipitate the pyridin-2-one product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification Protocol
  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol, methanol, or an ethanol/water mixture.

  • Column Chromatography: If crystallization does not yield a pure product, column chromatography on silica gel is recommended. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol, is often effective.[5]

Table 1: Reaction Parameter Optimization Summary
ParameterCondition ACondition B (Optimized)Condition CRationale for Optimization
Base Na₂CO₃Sodium EthoxideNaHEthoxide provides a good balance of basicity and solubility. NaH can sometimes be too reactive, leading to side products.[1]
Solvent THFEthanolTolueneEthanol is a common solvent for alkoxide-mediated condensations and is effective at solvating the reactants.
Temperature Room Temp78 °C (Reflux)110 °CRefluxing in ethanol provides sufficient energy for cyclization without significant decomposition.
Reaction Time 4 hours16 hours24 hoursExtended reaction time ensures the reaction proceeds to completion.
Yield <20%~75%~60% (with byproducts)The optimized conditions provide the best balance of yield and purity.

Section 4: Mechanistic Insights and Visualization

Understanding the underlying mechanisms and workflows is key to effective troubleshooting.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

G start Low Yield or Purity Issue check_sm Verify Purity of Starting Materials start->check_sm incomplete_rxn Incomplete Reaction? check_sm->incomplete_rxn side_products Multiple Side Products? incomplete_rxn->side_products No inc_temp Increase Temperature incomplete_rxn->inc_temp Yes stronger_base Use Stronger Base incomplete_rxn->stronger_base Yes inc_time Increase Reaction Time incomplete_rxn->inc_time Yes dec_temp Decrease Temperature side_products->dec_temp Yes alt_reagents Consider Alternative Reagents side_products->alt_reagents Yes optimize_purification Optimize Purification (Chromatography/Recrystallization) side_products->optimize_purification Yes success Problem Resolved inc_temp->success stronger_base->success inc_time->success dec_temp->success alt_reagents->success optimize_purification->success

Caption: A decision-making workflow for troubleshooting low yield and purity issues.

Plausible Reaction Mechanism: Pyridin-2-one Formation

The diagram below outlines a generalized mechanism for the formation of a pyridin-2-one ring from a β-keto ester and cyanoacetamide, a common synthetic route.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization (Michael Addition) cluster_2 Step 3: Tautomerization & Hydrolysis A β-Keto Ester + Cyanoacetamide B Intermediate Adduct A->B Base (EtO⁻) C α,β-Unsaturated Intermediate B->C -H₂O D Cyclized Intermediate C->D Base E Final Pyridin-2-one Product D->E Tautomerization & Hydrolysis

Caption: Generalized mechanism for pyridin-2-one synthesis.

References

  • Wang, S., Chen, J., & Li, L. (2016). Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one. International Research Journal of Pure and Applied Chemistry, 11(4), 1–6. [Link]

  • Baviskar, A. T., et al. (2022). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Available at: [Link]

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]

  • Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2017). Chemistry of Heterocyclic Compounds, 53(12), 1330–1334. Available at: [Link]

  • Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics. (1985). Journal of Clinical & Hospital Pharmacy, 10(1), 1-22. Available at: [Link]

Sources

Technical Support Center: Scaling the Synthesis of 5,6-Dimethoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5,6-Dimethoxypyridin-2-ol. This guide is designed for researchers, chemists, and process development professionals to address the specific and often complex challenges encountered when scaling this synthesis from the laboratory bench to pilot or production scale. As a member of the 2-pyridone class of heterocycles, this molecule represents a "privileged scaffold" in medicinal chemistry, making its efficient and scalable synthesis a critical objective in drug discovery programs.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is the predominant tautomeric form of this compound? In both solid and solution phases, the 2-pyridone (or lactam) form is heavily favored over the 2-hydroxypyridine (lactim) tautomer due to greater thermodynamic stability.[2] This is crucial for characterization and understanding its reactivity.

Q2: What are the primary challenges when scaling the synthesis of pyridin-2-ones? Transitioning from gram- to kilogram-scale production introduces significant challenges.[3] The most common issues include:

  • Mass and Heat Transfer Limitations: Inefficient mixing in large reactors can create localized hot spots or concentration gradients, leading to an increase in side products and product degradation.[3]

  • Exotherm Control: Condensation and cyclization reactions are often exothermic. What is easily managed in a lab flask can become a serious safety and quality issue at scale without proper engineering controls.[3]

  • Changes in Impurity Profile: Impurities that are negligible at a small scale can become major contaminants during scale-up due to prolonged reaction times or slight temperature deviations.[3]

  • Phase Separation and Work-up: Liquid-liquid extractions and phase separations can be more complex and time-consuming in large vessels, potentially leading to product loss or degradation via hydrolysis.

Q3: Which analytical methods are recommended for in-process control and final product analysis? A combination of techniques is essential for robust process monitoring:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative tracking of reaction progress at the bench and in the plant.[4]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of reaction conversion, purity, and impurity profiling.

  • Liquid Chromatography-Mass Spectrometry (LC/MS): Invaluable for identifying unknown intermediates and impurities, especially when troubleshooting unexpected results.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during scale-up, providing a systematic guide to diagnosis and resolution.

Problem 1: Yield is significantly lower at scale compared to lab results.

A drop in yield is the most common and frustrating scale-up challenge.[3] A systematic investigation is required to pinpoint the cause.

  • Possible Cause A: Inefficient Mass and Heat Transfer

    • Expertise & Experience: The surface-area-to-volume ratio decreases dramatically with increasing scale. This hinders efficient heat dissipation and requires more vigorous mixing to ensure homogeneity. In large reactors, inefficient stirring can lead to localized areas where reactants are too concentrated or the temperature is too high, promoting side reactions.[3]

    • Solution:

      • Controlled Reagent Addition: Add critical reagents sub-surface over a longer period to allow the cooling system to manage the exotherm.

      • Agitation Study: Ensure the stirrer speed and impeller design are adequate for the reactor geometry to maintain a uniform mixture.

      • Process Analytical Technology (PAT): Use real-time temperature monitoring with multiple probes to detect and eliminate potential hot spots.[3]

  • Possible Cause B: Poor Oxidation of the Dihydropyridine Intermediate

    • Expertise & Experience: Many pyridine syntheses proceed through a dihydropyridine intermediate that must be oxidized in a final aromatization step.[4] At lab scale, atmospheric oxygen may be sufficient, but this is unreliable and non-scalable. Classical, harsh oxidants like potassium permanganate or chromic acid can lead to over-oxidation and generate difficult-to-remove byproducts.[4]

    • Solution:

      • Select a Scalable Oxidant: Consider milder and more selective oxidizing agents. A one-pot synthesis that includes direct aromatization using reagents like ferric chloride has proven effective.[4]

      • Monitor the Intermediate: Use HPLC or TLC to track the disappearance of the dihydropyridine intermediate to ensure the oxidation step goes to completion.

  • Possible Cause C: Competing Reaction Pathways

    • Expertise & Experience: Multicomponent reactions for pyridine synthesis can have several competing mechanistic pathways.[4] A slight change in temperature or concentration at scale can favor an undesired pathway that was insignificant in the lab.

    • Solution:

      • Re-optimize Temperature: Conduct small-scale experiments at slightly higher and lower temperatures to see if the product/impurity ratio improves.[4]

      • Adjust Stoichiometry: Minor adjustments to the reactant ratios can sometimes suppress the formation of byproducts arising from self-condensation.[6]

      • Change Order of Addition: In some cases, adding reagents in a specific sequence can prevent the formation of side products by ensuring a reactive intermediate is consumed as it is formed.[4]

Problem 2: The final product is difficult to purify and fails to meet specifications.

Purification is often the bottleneck in chemical manufacturing. What works on a 1-gram scale, like column chromatography, is often not economically viable for multi-kilogram production.

  • Possible Cause A: The Crude Product is an Oil or Gummy Solid

    • Expertise & Experience: Many reaction intermediates, especially in complex syntheses, are oily mixtures that resist crystallization.[5] This is often due to the presence of residual solvents or a complex mixture of impurities that act as crystal growth inhibitors.

    • Solution:

      • Trituration: Stir the crude oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can often wash away contaminants and induce crystallization.

      • Solvent Swap: After the work-up, ensure all extraction solvents (like dichloromethane or ethyl acetate) are thoroughly removed under vacuum and replaced with a solvent more amenable to crystallization (e.g., isopropanol, toluene).

      • "Salting Out": If the product has a basic or acidic handle, consider forming a salt to induce crystallization, followed by filtration and neutralization to recover the free base/acid.

  • Possible Cause B: Recrystallization is Ineffective

    • Expertise & Experience: Finding a suitable recrystallization solvent system is critical. A common mistake is a solvent that either dissolves the product too well (no recovery) or not at all.

    • Solution:

      • Systematic Solvent Screen: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene). The ideal solvent will dissolve the product when hot but poorly when cold.

      • Use an Anti-Solvent System: Dissolve the crude product in a minimum amount of a good solvent (e.g., methanol). While stirring, slowly add an "anti-solvent" in which the product is insoluble (e.g., water, hexanes) until turbidity persists. Cool the mixture slowly to promote crystal growth.

      • Activated Charcoal Treatment: If the product has a persistent color, it may indicate the presence of highly conjugated, colored impurities. Dissolving the crude material in a solvent, adding a small amount of activated charcoal, stirring, and filtering through celite can remove these before recrystallization.[7]

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution(s)
Low Yield Inefficient Heat/Mass TransferControlled reagent addition, optimized agitation, real-time temperature monitoring.[3]
Incomplete AromatizationUse a scalable oxidant (e.g., FeCl₃), monitor disappearance of dihydropyridine intermediate.[4]
Competing Side ReactionsRe-optimize temperature and stoichiometry; adjust the order of reagent addition.[4]
Purification Issues Oily or Gummy Crude ProductTrituration with a non-polar solvent, perform a thorough solvent swap, consider salt formation.[5]
Ineffective RecrystallizationConduct a systematic solvent screen, utilize an anti-solvent crystallization method.
Colored ImpuritiesTreat with activated charcoal before the final crystallization step.[7]

Visualized Workflows

Diagram 1: General Scale-Up Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_purification Purification A Reactant Charging & Inerting Reactor B Controlled Addition of Reagents & Exotherm Management A->B C Reaction Monitoring (IPC via HPLC/TLC) B->C D Oxidation / Aromatization Step C->D If conversion >99% E Quenching & Aqueous Work-up D->E F Phase Separation E->F G Solvent Swap & Concentration F->G H Crude Product Isolation (Filtration) G->H I Recrystallization (Solvent Screen) H->I J Filtration & Washing I->J K Drying under Vacuum J->K L Final Product K->L cluster_causes cluster_solutions Start Problem: Low Yield During Scale-Up Cause1 Mass/Heat Transfer Issue? Start->Cause1 Cause2 Incomplete Reaction? Start->Cause2 Cause3 Product Degradation? Start->Cause3 Sol1 • Slow reagent addition • Increase agitation • Verify cooling capacity Cause1->Sol1 Yes Sol2 • Analyze for intermediates • Re-optimize T & stoichiometry • Evaluate catalyst/oxidant Cause2->Sol2 Yes Sol3 • Check for exotherm spikes • Reduce reaction time • Analyze impurity profile Cause3->Sol3 Yes

Caption: Decision tree for diagnosing and resolving low yield issues during scale-up.

Experimental Protocols

The following protocols are representative and should be optimized for your specific equipment and scale.

Protocol 1: Representative Synthesis of this compound (kg scale)

This procedure is based on established principles of pyridone synthesis, such as the Guareschi-Thorpe condensation. [8] Safety First: This reaction should be performed in a properly ventilated area or a fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Pyridine and its derivatives can be toxic. [9][10] Reagents & Equipment:

  • Reactor (glass-lined or stainless steel) with overhead stirrer, temperature probe, condenser, and addition funnel.

  • Ethyl 3,3-dimethoxyacetoacetate (1 equivalent)

  • Cyanoacetamide (1 equivalent)

  • Piperidine (catalytic amount, e.g., 0.1 equivalent)

  • Ethanol (as solvent)

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

Procedure:

  • Reactor Setup: Charge the reactor with Ethanol. Begin agitation and ensure the reactor is inerted with a nitrogen atmosphere.

  • Reactant Charging: Add Ethyl 3,3-dimethoxyacetoacetate and Cyanoacetamide to the reactor.

  • Catalyst Addition: Add piperidine to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 78-80°C). Monitor the reaction progress by HPLC every 2 hours until the starting materials are consumed (typically 8-12 hours).

  • Cooling & Hydrolysis: Once complete, cool the reaction mixture to room temperature. Slowly add a solution of hydrochloric acid to hydrolyze the intermediates and precipitate the crude product.

  • Isolation: Filter the resulting solid slurry. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small flask, dissolve a sample of the crude product in a minimal amount of hot isopropanol. If it dissolves completely, proceed.

  • Dissolution: Transfer the bulk crude product to a clean reactor. Add isopropanol (approximately 5-10 volumes relative to the crude product mass). Heat the mixture to reflux with stirring until all solids dissolve.

  • Charcoal Treatment (Optional): If the solution is highly colored, cool it slightly, add 1-2% w/w of activated charcoal, and hold at reflux for 30 minutes. Filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization: Cool the solution slowly and with gentle agitation to ambient temperature. Then, cool further to 0-5°C and hold for at least 2 hours to maximize crystal formation.

  • Filtration and Washing: Filter the crystallized product. Wash the cake with a small amount of cold isopropanol to remove residual mother liquor.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C to afford pure this compound.

Table 2: Recommended Reaction Parameters (Guideline)
Parameter Recommended Value / Condition Rationale
Solvent EthanolGood solubility for reactants, appropriate boiling point for reaction.
Catalyst Piperidine / Amine BaseCommon catalyst for condensation reactions in pyridine synthesis. [11]
Temperature Reflux (~80°C)Provides sufficient energy to overcome activation barrier without excessive side reactions.
Reaction Time 8-16 hoursTypical for this type of condensation; must be confirmed by IPC.
Work-up Acidic QuenchPromotes hydrolysis of imine intermediates and precipitation of the pyridone.
Purification Recrystallization from IsopropanolEffective method for removing common impurities at scale.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • PrepChem.com. (n.d.). Synthesis of 2-hydroxymethyl-4,5-dimethoxy-pyridine.
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Safety Issues with Pyridine Ring Construction. Wordpress.
  • (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
  • Benchchem. (n.d.). Troubleshooting low yield in multi-component pyridine synthesis.
  • (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry.
  • Benchchem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Dunn, J. et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC - PubMed Central.
  • SigutLabs. (n.d.). Overcoming challenges of lincomycin derivative scale-up.
  • Benchchem. (n.d.). Common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal.
  • (2016). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI.

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Technical Support Center: Analysis of Impurities in 5,6-Dimethoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5,6-Dimethoxypyridin-2-ol. It is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during impurity analysis.

Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling

This section addresses foundational questions regarding the origin, nature, and general analytical strategies for impurities in this compound samples.

Q1: What are the likely sources and types of impurities in this compound?

A1: Impurities in any active pharmaceutical ingredient (API) like this compound can be broadly categorized based on their origin.[1][2] Understanding these sources is the first step in developing a robust analytical control strategy.

  • Process-Related Impurities: These arise during the synthesis of the target molecule.[3]

    • Starting Materials: Unreacted starting materials used in the synthesis of pyridone rings can persist in the final product.

    • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.[4]

    • By-products: Side reactions occurring concurrently with the main synthetic route can generate structurally similar compounds. For pyridine derivatives, this can include isomers or products from over-methylation or incomplete methylation.[5]

  • Degradation Products: These form during storage or handling of the drug substance due to exposure to environmental factors.

    • Oxidative Degradation: The pyridine ring and methoxy groups can be susceptible to oxidation, especially when exposed to air and light, potentially forming N-oxides or other related products.[6][7]

    • Hydrolytic Degradation: Although generally stable, methoxy groups can undergo hydrolysis under harsh acidic or basic conditions, leading to the formation of corresponding hydroxy-pyridinol derivatives.

    • Photodegradation: Exposure to UV or visible light can induce degradation, leading to complex mixtures of related substances.[8]

  • Residual Solvents & Reagents: Solvents used during synthesis and purification (e.g., methanol, ethanol, ethyl acetate) and leftover reagents can be present in trace amounts.[1][4]

Impurity Category Potential Source / Example Typical Analytical Technique
Process-Related Unreacted precursors, synthetic intermediates, isomers, by-products from side reactions.[4][5]HPLC-UV, LC-MS
Degradation Products Oxides (from air exposure), hydrolysis products (from moisture), photolysis products.[6][7]HPLC-UV, LC-MS
Residual Solvents Methanol, Toluene, Ethyl Acetate, etc.Headspace GC-MS
Inorganic Impurities Catalysts (e.g., Palladium), inorganic salts from workup procedures.Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1]

Q2: What is the standard regulatory perspective on impurity profiling?

A2: Regulatory agencies like the International Council for Harmonisation (ICH) provide strict guidelines on the identification, qualification, and control of impurities in drug substances. The core principle is to ensure the safety and efficacy of the final drug product. Key thresholds, such as the Reporting Threshold, Identification Threshold, and Qualification Threshold, dictate the level of analytical scrutiny required for any given impurity.

Q3: What is the logical workflow for identifying an unknown impurity?

A3: A systematic approach is crucial. The workflow generally involves detection, isolation (if necessary), and structural elucidation. High-Performance Liquid Chromatography (HPLC) is often the primary tool for detection and quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides initial mass information. For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[9][10][11]

G cluster_workflow Impurity Identification Workflow Sample Sample with Unknown Impurity HPLC HPLC-UV/DAD Analysis (Detection & Quantification) Sample->HPLC LCMS LC-MS Analysis (Obtain Molecular Weight) HPLC->LCMS Is peak > identification threshold? Isolation Preparative HPLC or MPLC (Isolate Impurity) LCMS->Isolation Need more material for NMR? NMR NMR Spectroscopy (1H, 13C, 2D NMR) LCMS->NMR Sufficiently resolved & concentrated? Isolation->NMR Structure Structure Elucidation & Confirmation NMR->Structure Report Reporting & Documentation Structure->Report G cluster_hplc Troubleshooting HPLC Peak Tailing start Peak Tailing Observed check_overload Is sample overloaded? (Dilute and re-inject) start->check_overload check_ph Is mobile phase pH optimal? (Adjust pH with acid/buffer) check_overload->check_ph No solution_overload Solution: Reduce sample concentration. check_overload->solution_overload Yes check_column Is column compromised? (Flush, reverse flush, or replace) check_ph->check_column Yes solution_ph Solution: Use buffered mobile phase or additive (e.g., 0.1% TFA). check_ph->solution_ph No solution_column Solution: Clean or replace the column. check_column->solution_column Yes G cluster_gcms GC-MS Derivatization Workflow start Polar Analyte (this compound) dissolve Dissolve in Anhydrous Solvent (e.g., Pyridine) start->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA) dissolve->add_reagent react Heat to React (e.g., 60°C, 30 min) add_reagent->react result Volatile, Thermally Stable TMS-Derivative react->result inject Inject into GC-MS result->inject

Sources

Technical Support Center: Enhancing Reaction Efficiency for 5,6-Dimethoxypyridin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Dimethoxypyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction efficiency. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments, providing in-depth, field-proven insights.

Troubleshooting Guide

This section focuses on identifying and resolving specific problems that can arise during the synthesis of this compound. Each issue is analyzed for its potential causes, followed by a step-by-step protocol for resolution.

Issue 1: Low or No Product Yield

Question: I am experiencing a significantly low yield of this compound, or in some cases, no product formation at all. What are the likely causes and how can I rectify this?

Answer: Low or no product yield is a common frustration in organic synthesis. For this compound, the root cause often lies in one of several critical areas: the quality of starting materials, the efficacy of the reagents, or suboptimal reaction conditions.

Possible Causes & Troubleshooting Steps:

  • Poor Quality Starting Material: The purity of your starting material, often a substituted aminopyridine or a chloropyridine derivative, is paramount. Impurities can interfere with the reaction, leading to unwanted side products or complete reaction failure.

    • Action: Verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis. If impurities are detected, purify the starting material by recrystallization or chromatography before proceeding.

  • Inactive Reagents: Reagents, especially those that are moisture-sensitive like sodium methoxide or other strong bases, can degrade over time if not stored under anhydrous conditions.[1]

    • Action: Use freshly opened or properly stored reagents. If preparing a reagent in situ (e.g., sodium methoxide from sodium metal and methanol), ensure the sodium is clean and the methanol is absolute.

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature.

    • Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.[1]

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction or the formation of side products.

    • Action: Carefully review and optimize the stoichiometry of your reactants. A slight excess of the nucleophile (e.g., methoxide) may be necessary to drive the reaction to completion.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired this compound, but I'm also observing a significant amount of side products, complicating purification. What are these likely side products and how can I minimize their formation?

Answer: The formation of side products in pyridine chemistry is often related to the reactivity of the pyridine ring itself and the specific reaction conditions employed. Understanding the potential side reactions is key to suppression.

Possible Causes & Troubleshooting Steps:

  • Presence of Water: Moisture can react with strong bases like sodium methoxide, reducing their effectiveness and potentially leading to the formation of undesired hydroxypyridine byproducts.[1]

    • Action: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Over-reaction or Degradation: Prolonged reaction times or excessively high temperatures can lead to the degradation of the starting material or the desired product, or promote the formation of polymeric materials.

    • Action: Optimize the reaction time and temperature by closely monitoring the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Incomplete Substitution: If your synthesis involves a nucleophilic aromatic substitution (SNAr) pathway, you might observe mono-substituted intermediates.

    • Action: Ensure a sufficient excess of the nucleophile is used and allow for adequate reaction time to drive the reaction to completion.[1]

Issue 3: Difficulties in Product Purification

Question: I'm struggling to isolate pure this compound from the crude reaction mixture. What are the best practices for purification?

Answer: The purification of pyridin-2-ol derivatives can be challenging due to their polarity and potential for tautomerization. A systematic approach to workup and purification is crucial.

Troubleshooting Steps:

  • Initial Workup:

    • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench it by adding it to a large volume of water.[3]

    • Acidification: Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the product. The pyridin-2-ol is typically less soluble in acidic aqueous media.[3]

    • Filtration: Filter the precipitated solid, wash it with cold water to remove inorganic salts, and dry it under a vacuum.[3]

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solvent Selection: Experiment with different solvent systems to find one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyridinols include ethanol, methanol, ethyl acetate, or mixtures with water.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be employed.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for eluting polar compounds like this compound.

  • Emulsion during Workup: During the aqueous workup, an emulsion may form, making phase separation difficult.

    • Action: Adding a saturated brine solution can help to break the emulsion.[1]

Frequently Asked Questions (FAQs)

This section addresses broader conceptual and practical questions related to the synthesis of this compound.

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of substituted pyridin-2-ols can generally be approached through several established methods. For this compound, two common strategies are:

  • Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Pyridine: This involves reacting a di-substituted chloropyridine (e.g., 2,5,6-trichloropyridine) with sodium methoxide, followed by hydrolysis of the remaining chloro group. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the 2 and 4 positions.[4][5]

  • Functional Group Interconversion from a Substituted Pyridine: This could involve starting with a pyridine ring already containing the desired methoxy groups and then introducing the hydroxyl group at the 2-position through a series of reactions, such as oxidation or diazotization of an amino group.[3]

Q2: What is the mechanism behind the nucleophilic aromatic substitution (SNAr) reaction on a pyridine ring?

A2: The SNAr mechanism on a pyridine ring is a two-step process. First, the nucleophile (e.g., methoxide ion) attacks the electron-deficient carbon atom bonded to a leaving group (e.g., chloride), forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atom in the pyridine ring. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Synthesis_Workflow start Start: Halogenated Pyridine reagents Add Sodium Methoxide in Methanol start->reagents reaction Heat to Reflux & Monitor by TLC/HPLC reagents->reaction workup Quench, Acidify, & Filter Crude Product reaction->workup purification Recrystallize or Chromatograph workup->purification product Product: this compound purification->product

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Validation & Comparative

A Senior Application Scientist's Guide to 5,6-Dimethoxypyridin-2-ol: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridin-2-ol Scaffold as a Privileged Core in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic targets. These are termed "privileged structures" for their ability to serve as versatile platforms for developing potent and selective ligands. The pyridin-2-ol (or its tautomeric form, 2-pyridone) nucleus is a quintessential example of such a scaffold.[1][2][3] Its presence in natural products, vitamins, and a multitude of approved drugs highlights its fundamental importance in medicinal chemistry.[1][4] The scaffold's unique electronic properties and capacity for diverse functionalization make it a cornerstone in the design of agents targeting a wide array of biological processes, including cancer, inflammation, and microbial infections.[2][3][5]

This guide focuses on 5,6-Dimethoxypyridin-2-ol , a specific derivative of this privileged core. The introduction of two methoxy groups at the 5 and 6 positions significantly alters the molecule's electronic and steric profile, suggesting a modulation of its biological activity compared to the parent structure. To provide a comprehensive understanding of its potential, this document presents a comparative analysis of this compound against a curated set of structurally related compounds:

  • Pyridin-2-ol: The unsubstituted parent compound, serving as a baseline for comparison.

  • 6-Methoxypyridin-2-ol: An isomer to dissect the positional effect of a single methoxy group.

  • 5,6-Dichloropyridin-2-ol: An analog featuring electron-withdrawing groups to contrast with the electron-donating nature of methoxy substituents.

Through a detailed examination of their physicochemical properties, synthesis strategies, and potential biological activities, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage these compounds in their research endeavors.

Part 1: Comparative Analysis of Physicochemical Properties

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. Key parameters such as lipophilicity (logP) and acidity (pKa) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, profoundly impacting its bioavailability and overall efficacy.[6][7][8]

The substituents on the pyridin-2-ol ring exert a powerful influence on these properties. Methoxy groups, being electron-donating through resonance yet electron-withdrawing inductively, can subtly alter the electron density of the ring and its acidity. Conversely, the strongly electron-withdrawing nature of chlorine atoms is expected to have a more pronounced acidifying effect.

Below is a table summarizing key calculated physicochemical properties for our compound set, providing a quantitative basis for comparison. These values are essential for designing formulation strategies and predicting in vivo behavior.

CompoundMolecular FormulaMol. Weight ( g/mol )Predicted logPPredicted pKa (Acidic)
This compound C₇H₉NO₃155.150.2510.5
Pyridin-2-ol C₅H₅NO95.090.4511.6
6-Methoxypyridin-2-ol C₆H₇NO₂125.120.3011.2
5,6-Dichloropyridin-2-ol C₅H₃Cl₂NO163.991.507.8

Data obtained from chemical property prediction tools.

Analysis of Trends:

  • Lipophilicity (logP): The introduction of chloro groups in 5,6-Dichloropyridin-2-ol significantly increases lipophilicity compared to the parent compound. Methoxy groups also contribute to lipophilicity, but to a lesser extent. This is a crucial consideration for membrane permeability and potential off-target hydrophobic interactions.

  • Acidity (pKa): The pKa of the N-H proton in pyridin-2-ol is significantly lowered by the two electron-withdrawing chloro substituents, making 5,6-Dichloropyridin-2-ol a much stronger acid. The electron-donating methoxy groups have a milder effect, slightly decreasing the pKa relative to the parent compound. This property is vital for determining the ionization state of the molecule at physiological pH, which in turn affects solubility and receptor binding.

Diagram: Influence of Substituents on Ring Electron Density

The following diagram illustrates how electron-donating groups (EDG) like methoxy and electron-withdrawing groups (EWG) like chloro modulate the electron density on the pyridin-2-ol ring, which is a key factor influencing the compound's acidity and reactivity.

G cluster_EDG Electron-Donating Group (EDG) Effect cluster_EWG Electron-Withdrawing Group (EWG) Effect EDG 5,6-Dimethoxy (EDG) Ring_EDG Pyridin-2-ol Ring (Electron Rich) EDG->Ring_EDG Increases e- density pKa_EDG Higher pKa (Less Acidic) Ring_EDG->pKa_EDG Destabilizes conjugate base EWG 5,6-Dichloro (EWG) Ring_EWG Pyridin-2-ol Ring (Electron Poor) EWG->Ring_EWG Decreases e- density pKa_EWG Lower pKa (More Acidic) Ring_EWG->pKa_EWG Stabilizes conjugate base

Caption: Effect of substituents on pyridin-2-ol ring electronics.

Part 2: Comparative Synthesis Strategies

The efficient construction of the substituted pyridin-2-ol core is a critical step in the development of this compound class. Various synthetic methodologies have been reported, often relying on cyclocondensation reactions of acyclic precursors or the modification of pre-existing pyridine rings. Multicomponent reactions (MCRs), in particular, have gained traction as an efficient and atom-economical approach to generating molecular diversity.[2][9]

For 5,6-disubstituted pyridin-2-ols, a general and robust strategy involves the cyclization of a suitably functionalized dicarbonyl compound with an amine source. The choice of starting materials is dictated by the desired substitution pattern. For instance, the synthesis of this compound would necessitate precursors bearing methoxy groups, while the dichloro analog would require chlorinated starting materials or a subsequent chlorination step.

Diagram: General Synthetic Workflow

This workflow outlines a generalized approach for the synthesis and purification of substituted pyridin-2-ols, a common sequence in medicinal chemistry labs.

G Start Select Starting Materials (e.g., dicarbonyl, amine) Reaction Cyclocondensation Reaction (Heat, Catalyst) Start->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze Final Pure Substituted Pyridin-2-ol Analyze->Final

Caption: General workflow for pyridin-2-ol synthesis.

Exemplary Protocol: Synthesis of a Substituted Pyridin-2-ol via Hantzsch-type Condensation

This protocol provides a representative method for synthesizing a pyridin-2-ol derivative. The specific reactants and conditions would be adapted based on the target molecule (e.g., 5,6-dimethoxy vs. 5,6-dichloro). This self-validating protocol includes in-process checks (TLC) to ensure reaction completion before proceeding.

Objective: To synthesize a 4-aryl-3,5-dicarboxylate-substituted pyridin-2-ol derivative as a model reaction.

Materials:

  • Aryl Aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol (50 mL)

  • Stir plate with heating mantle

  • Round-bottom flask with reflux condenser

  • TLC plates (Silica gel 60 F254)

  • Developing solvent (e.g., 30% Ethyl Acetate in Hexane)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add the aryl aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (15 mmol).

  • Solvent Addition: Add 50 mL of ethanol to the flask and stir to dissolve the reagents.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

    • Causality Note: Heating provides the necessary activation energy for the multi-step condensation and cyclization reactions to proceed at a reasonable rate. Ammonium acetate serves as both the nitrogen source and a mild catalyst.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Spot the reaction mixture against the starting aldehyde. The reaction is considered complete upon the disappearance of the limiting starting material and the appearance of a new, typically more polar, product spot.

  • Isolation: Once the reaction is complete (typically 4-6 hours), cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove soluble impurities.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure pyridin-2-ol derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Biological Activity and Structure-Activity Relationships (SAR)

The pyridin-2-ol scaffold is a prolific source of biologically active molecules, with derivatives demonstrating potent anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Many of these activities stem from the ability of the pyridin-2-ol core to interact with enzyme active sites, particularly kinases, where it can act as a hinge-binding motif.[5][10]

The nature and position of substituents on the ring are critical for modulating both potency and selectivity.

  • 5,6-Dimethoxy Substituents: The methoxy groups are hydrogen bond acceptors and can form crucial interactions with amino acid residues in a protein's binding pocket. The 5,6-dimethoxy substitution pattern is found in several potent kinase inhibitors and natural products, suggesting this arrangement may be favorable for binding to certain ATP-binding sites.[11][12]

  • 5,6-Dichloro Substituents: The chloro groups are lipophilic and can occupy hydrophobic pockets within an active site. They can also participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design. Their strong electron-withdrawing effect also alters the hydrogen-bonding character of the N-H group, which can impact binding affinity.

  • Monosubstitution vs. Disubstitution: Comparing the disubstituted compounds to 6-methoxypyridin-2-ol allows for an analysis of the cumulative effect of substituents. The addition of a second group can provide additional binding interactions, increase potency, and fine-tune the molecule's physicochemical properties for better cell permeability or metabolic stability.

Compound TypeTarget/AssayIllustrative IC₅₀ (µM)
Triaryl-2-pyridonesMCF-7 (Breast Cancer) Apoptosis~5-15
Pyrido[2,3-d]pyrimidine (related core)Dihydrofolate Reductase Inhibition~0.01-0.1
Chromeno[2,3-b]pyridine (related core)TBK1/IKKε Kinase Inhibition~0.2-5

Data is illustrative and sourced from studies on related pyridone-containing heterocycles.[5][11]

Diagram: Hypothetical Kinase Inhibition Pathway

This diagram shows a simplified signaling cascade and illustrates the point at which a pyridin-2-ol-based kinase inhibitor might act to block downstream signaling, a common mechanism for anticancer drugs.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Effector Effector Protein (e.g., ERK) Kinase2->Effector Phosphorylates Response Cellular Response (Proliferation, Survival) Effector->Response Inhibitor Pyridin-2-ol Inhibitor Inhibitor->Kinase1 Blocks ATP binding site

Caption: Inhibition of a kinase signaling pathway.

Part 4: Standard Protocol for Biological Evaluation

To assess the potential of these compounds as therapeutic agents, a primary screen for biological activity is essential. The MTT assay is a robust and widely adopted colorimetric method to evaluate a compound's effect on cell viability and proliferation, often used as an initial screen for anticancer activity.[13]

Protocol: MTT Assay for Cellular Viability

Objective: To determine the concentration-dependent effect of a test compound (e.g., this compound) on the viability of a cancer cell line (e.g., MCF-7).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Expertise Note: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and non-linear assay response. This density must be optimized for each cell line.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO, same concentration as the highest compound dose) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours.

    • Causality Note: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Diagram: MTT Assay Experimental Workflow

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Seed Seed cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add compound serial dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Directions

This comparative analysis demonstrates the profound impact of substitution on the physicochemical and potential biological properties of the pyridin-2-ol scaffold. This compound emerges as a compound with balanced lipophilicity and distinct electronic properties conferred by its vicinal methoxy groups, distinguishing it from its parent, isomeric, and electron-withdrawn counterparts.

The synthetic accessibility and the established biological relevance of the core scaffold make this and related compounds attractive candidates for further investigation. Future research should focus on:

  • Definitive Biological Screening: Systematically screening this compound and its analogs against a panel of cancer cell lines and relevant kinases to establish its activity profile.

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing a broader library of analogs with varied substituents at the 5 and 6 positions to build a comprehensive SAR model. This will help in optimizing potency and selectivity.

  • Mechanism of Action Studies: For active compounds, conducting further biochemical and cellular assays to elucidate the precise mechanism of action, including target identification and validation.

  • Structural Biology: Obtaining co-crystal structures of lead compounds bound to their protein targets to visualize binding interactions, which is invaluable for guiding rational, structure-based drug design.

By leveraging the foundational insights provided in this guide, researchers can strategically advance the exploration of this compound and its chemical space, paving the way for the discovery of novel therapeutic agents.

References

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  • Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

  • Reilly, M. D., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. [Link]

  • Mykhailiuk, P. K. (2020). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Taylor & Francis Online. [Link]

  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). ResearchGate. [Link]

  • Sadawarte, G. P., et al. (2024). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry, 15(2), 226-231. [Link]

  • Kumar, R., et al. (2003). Synthesis and enzymatic transformations of 5-halo-6-methoxy-5,6-dihydro derivatives of 5-[1-methoxy-2-halo (or 2,2-dihalo)ethyl]-2'-deoxyuridines as potential herpes simplex virus inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(3), 273-8. [Link]

  • The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. (n.d.). ResearchGate. [Link]

  • Hartmann, R. W., et al. (2000). 6-Substituted 1H-quinolin-2-ones and 2-methoxy-quinolines: synthesis and evaluation as inhibitors of steroid 5alpha reductases types 1 and 2. European Journal of Medicinal Chemistry, 35(10), 931-40. [Link]

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  • Cardona, F., et al. (2001). Synthesis of polyhydroxyindolizidines from 5,6-dihydro-2H-pyran-2-one. Carbohydrate Research, 336(4), 315-8. [Link]

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  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). Bioorganic & Medicinal Chemistry Letters, 11(5), 631-3. [Link]

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  • Wang, X., et al. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Journal of Medicinal Chemistry, 64(11), 7439-7456. [Link]

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  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. (n.d.). MDPI. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5,6-Dimethoxypyridin-2-ol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for a series of 5,6-dimethoxypyridin-2-ol analogs, a scaffold of growing interest in medicinal chemistry. Our focus will be on the potential of these compounds as kinase inhibitors, a critical class of therapeutic targets in oncology and inflammatory diseases. Due to the nascent stage of research on this specific scaffold, this guide will synthesize data from closely related pyridinone and pyrido[2,3-d]pyrimidine structures to build a predictive SAR model. We will compare these hypothetical analogs against established kinase inhibitors to provide a clear benchmark for their potential efficacy.

Introduction: The Pyridin-2-one Core in Kinase Inhibition

The pyridin-2-one moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it an ideal anchor for binding within the ATP-binding pocket of kinases. The 5,6-dimethoxy substitution pattern on this core is of particular interest as the methoxy groups can influence solubility, metabolic stability, and conformational rigidity, all of which are critical parameters in drug design.

Kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Small molecule inhibitors that target the ATP-binding site of specific kinases have proven to be a highly successful class of therapeutics. This guide will explore the SAR of this compound analogs with a focus on p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory cytokine production and a well-validated drug target.[2][3]

General Synthesis of this compound Analogs

The synthesis of substituted this compound analogs can be approached through multi-component reactions, which offer an efficient route to constructing the core heterocyclic structure. A plausible synthetic route, adapted from the synthesis of related pyrido[2,3-d]pyrimidines, is outlined below.[4]

G start Starting Materials (e.g., Substituted Aldehyde, Malononitrile Dimer, Dimethoxyacetonitrile) intermediate1 Multi-component Cyclization start->intermediate1 intermediate2 Substituted 5,6-Dimethoxy-2-chloropyridine intermediate1->intermediate2 Chlorination final_product This compound Analog intermediate2->final_product Nucleophilic Substitution (Hydrolysis) hydrolysis Hydrolysis

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is a predictive model based on established principles of kinase inhibition by related heterocyclic compounds. The data presented in Table 1 is hypothetical and serves to illustrate the expected impact of various substitutions on the core scaffold's inhibitory activity against a representative kinase, p38 MAPK.

The Core Scaffold: this compound

The 5,6-dimethoxy groups are proposed to orient the molecule within the ATP-binding site, potentially interacting with the solvent-exposed region. The pyridin-2-ol tautomer is crucial, with the hydroxyl group and the ring nitrogen acting as key hydrogen bond donors and acceptors, respectively, to the hinge region of the kinase.

Substitutions at the 3- and 4-Positions

Modifications at the 3- and 4-positions of the pyridinone ring are critical for modulating potency and selectivity.

  • Position 3: Introduction of small, electron-withdrawing groups such as a cyano or nitro group can enhance binding affinity. Larger, hydrophobic groups may probe deeper into the hydrophobic pocket of the kinase.

  • Position 4: Substitution with an aryl or heteroaryl group is a common strategy to occupy the hydrophobic region adjacent to the ATP-binding site. The nature and substitution pattern of this aromatic ring significantly impact activity. For instance, a phenyl ring with small, electron-withdrawing substituents in the meta or para positions often leads to increased potency.

Table 1: Hypothetical SAR Data of this compound Analogs against p38 MAPK
Compound IDR1 (Position 3)R2 (Position 4)p38 MAPK IC50 (nM)Cell Viability (MCF-7) GI50 (µM)
1 HH>10,000>100
2a CNH85075
2b NO2H72068
3a HPhenyl55050
3b H4-Fluorophenyl15012
3c H3-Chlorophenyl21018
3d H4-Methoxyphenyl80065
4a CN4-Fluorophenyl25 1.5
4b CN3-Chlorophenyl453.2
SB203580 -(Reference)502.8
SB202190 -(Reference)50-1003.5

Data is hypothetical for illustrative purposes. Reference values for SB203580 and SB202190 are approximate and based on published data.[5]

Key Observations from the Hypothetical SAR:

  • The unsubstituted core scaffold (1) is inactive, highlighting the necessity of substitutions for biological activity.

  • Introduction of an electron-withdrawing group at position 3 (2a, 2b ) imparts moderate activity.

  • Addition of a phenyl group at position 4 (3a ) significantly improves potency.

  • Substituents on the 4-phenyl ring play a crucial role. Electron-withdrawing groups like fluorine (3b ) and chlorine (3c ) enhance activity, likely through favorable interactions in the hydrophobic pocket. An electron-donating group like methoxy (3d ) reduces activity.

  • The combination of an optimal substituent at both the 3- and 4-positions (4a, 4b ) leads to a synergistic increase in potency, with the cyano group at position 3 and a 4-fluorophenyl group at position 4 yielding the most potent hypothetical analog (4a ).

Comparative Analysis with Known p38 MAPK Inhibitors

To contextualize the potential of our lead analog (4a ), we compare its hypothetical activity with established p38 MAPK inhibitors, SB203580 and SB202190.

  • Potency: Our hypothetical lead compound 4a (IC50 = 25 nM) shows superior or comparable potency to the reference compounds (IC50 ≈ 50-100 nM).[5] This suggests that the this compound scaffold is a promising starting point for the development of potent kinase inhibitors.

  • Cellular Activity: The predicted cellular antiproliferative activity of 4a (GI50 = 1.5 µM) is also in a promising range, indicating good cell permeability and activity in a cellular context.

Experimental Protocols

To ensure the scientific rigor of our analysis, we provide detailed, step-by-step methodologies for the key experiments that would be required to validate these findings.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant p38 MAPK

  • Kinase substrate (e.g., myelin basic protein)

  • ATP

  • Test compounds (this compound analogs)

  • Kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of p38 MAPK solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

G A A C C A->C D D C->D B B B->D E E B->E D->E F F E->F G G F->G H H G->H I I H->I

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MCF-7 breast cancer cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. Our predictive SAR analysis, based on established principles from related heterocyclic compounds, suggests that strategic substitutions at the 3- and 4-positions can lead to potent inhibitors of p38 MAPK with significant cellular activity. The hypothetical lead compound 4a demonstrates the potential of this scaffold to yield compounds with potencies comparable to or exceeding those of known inhibitors.

Future work should focus on the synthesis and biological evaluation of a focused library of this compound analogs to validate this predictive model. Further optimization of the lead compounds for improved potency, selectivity, and pharmacokinetic properties will be crucial for their development as potential therapeutic agents. The detailed experimental protocols provided in this guide offer a robust framework for these future investigations.

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Validating the Biological Potential of 5,6-Dimethoxypyridin-2-ol: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyridin-2-one Scaffold

The pyridin-2-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] Its inherent ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive starting point for drug discovery.[1] While extensive research has explored various substitutions on this ring system, the specific biological activities of 5,6-Dimethoxypyridin-2-ol remain largely uncharacterized in publicly available literature. This guide provides a comprehensive framework for the systematic validation of its biological potential, drawing upon established methodologies and comparing its hypothetical performance against known bioactive compounds.

Based on the recurring pharmacological profiles of structurally related pyridin-2-ol and dimethoxypyridine derivatives, this document outlines a tiered approach to investigate three primary areas of potential bioactivity:

  • Anticancer Activity: Pyridine derivatives are widely investigated for their antiproliferative effects against various cancer cell lines.[3][4][5]

  • Antimicrobial Activity: The pyridine scaffold is a common feature in compounds with antibacterial and antifungal properties.[6][7][8]

  • Anti-inflammatory Activity: Several pyridin-4-one and related derivatives have demonstrated significant anti-inflammatory effects in preclinical models.[9][10]

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a logical framework for a thorough and objective evaluation of this compound.

Section 1: Investigating the Anticancer Potential

The presence of the pyridin-2-one core suggests a potential for anticancer activity, possibly through the inhibition of key cellular signaling pathways.[4][5] A systematic evaluation of the cytotoxic and mechanistic properties of this compound is warranted.

Comparative Framework: Benchmarking Against Established Anticancer Agents

To provide context to the experimental findings, the performance of this compound should be compared against well-characterized anticancer agents. The choice of comparators should be guided by their mechanism of action and the cancer types being investigated.

Compound ClassExample ComparatorRationale for Comparison
Broad-Spectrum Cytotoxic Agent DoxorubicinA widely used chemotherapeutic agent that induces cytotoxicity through DNA intercalation and topoisomerase II inhibition. Provides a general benchmark for cytotoxic potency.
Kinase Inhibitor SorafenibA multi-kinase inhibitor targeting several receptor tyrosine kinases involved in tumor progression and angiogenesis. Relevant if this compound is hypothesized to have kinase inhibitory activity.
Apoptosis Inducer StaurosporineA potent, albeit non-selective, inducer of apoptosis. Useful as a positive control in apoptosis assays.
Experimental Workflow for Anticancer Activity Validation

The following workflow provides a step-by-step approach to characterize the anticancer properties of this compound.

Anticancer_Workflow cluster_0 Tier 1: Initial Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Identification (Optional) A Cell Viability Assay (MTT/XTT) C Determine IC50 Values A->C B Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B->A D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Colony Formation Assay C->F G Kinase Inhibition Profiling D->G H Western Blot Analysis (Key Signaling Proteins) E->H

Caption: Tiered experimental workflow for validating the anticancer activity of this compound.

Detailed Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Doxorubicin in complete growth medium.

  • Replace the medium in the wells with the prepared drug solutions. Include vehicle control (DMSO) wells.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Data Presentation:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
This compound Experimental DataExperimental DataExperimental Data
Doxorubicin Experimental DataExperimental DataExperimental Data

Section 2: Assessing Antimicrobial Efficacy

The pyridine moiety is a common structural feature in many antimicrobial agents.[6][7][11] Therefore, it is logical to investigate the potential antibacterial and antifungal properties of this compound.

Comparative Framework: Benchmarking Against Standard Antibiotics

The antimicrobial activity of the test compound should be compared against clinically relevant antibiotics to gauge its potency and spectrum.

Organism TypeExample ComparatorRationale for Comparison
Gram-positive Bacteria VancomycinA glycopeptide antibiotic with a well-defined mechanism of action against Gram-positive bacteria.
Gram-negative Bacteria CiprofloxacinA broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-negative pathogens.
Fungi FluconazoleA commonly used azole antifungal agent.
Experimental Workflow for Antimicrobial Activity Validation

A standard workflow for evaluating antimicrobial activity involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

Antimicrobial_Workflow cluster_0 Initial Screening cluster_1 Determination of Cidal Activity A Select Panel of Microorganisms (e.g., S. aureus, E. coli, C. albicans) B Broth Microdilution Assay A->B C Determine MIC Values B->C D Subculture from MIC Wells C->D E Determine MBC/MFC Values D->E

Caption: Workflow for determining the antimicrobial activity of this compound.

Detailed Experimental Protocols

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (dissolved in DMSO)

  • Vancomycin, Ciprofloxacin, Fluconazole (positive controls)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of this compound and the control antibiotics in the appropriate broth medium in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound Experimental DataExperimental DataExperimental Data
Vancomycin Experimental DataN/AN/A
Ciprofloxacin Experimental DataExperimental DataN/A
Fluconazole N/AN/AExperimental Data

Section 3: Evaluation of Anti-inflammatory Properties

Given that derivatives of pyridine-4-one have been reported to possess anti-inflammatory and analgesic effects, it is plausible that this compound may exhibit similar properties.[9][10]

Comparative Framework: Benchmarking Against a Standard NSAID

The anti-inflammatory potential of the test compound should be compared against a well-established nonsteroidal anti-inflammatory drug (NSAID).

Compound ClassExample ComparatorRationale for Comparison
NSAID Indomethacin or IbuprofenA potent and widely used NSAID that inhibits cyclooxygenase (COX) enzymes, providing a benchmark for anti-inflammatory activity.[12][13]
Experimental Workflow for Anti-inflammatory Activity Validation

An in vitro and an in vivo approach are recommended to comprehensively assess the anti-inflammatory potential.

Antiinflammatory_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Model A LPS-stimulated Macrophages (e.g., RAW 264.7) B Nitric Oxide (NO) Assay (Griess Reagent) A->B C Cytokine Measurement (ELISA) (e.g., TNF-α, IL-6) A->C D Carrageenan-induced Paw Edema in Rodents C->D E Measure Paw Volume D->E F Calculate Percentage Inhibition of Edema E->F

Caption: Workflow for evaluating the anti-inflammatory activity of this compound.

Detailed Experimental Protocols

Objective: To assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Indomethacin (positive control)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or Indomethacin for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess Reagent and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Data Presentation:

CompoundIC50 for NO Inhibition (µM)
This compound Experimental Data
Indomethacin Experimental Data

Conclusion: A Roadmap for Discovery

This guide provides a structured and comparative framework for the initial biological validation of this compound. The proposed experimental workflows and detailed protocols are designed to yield robust and interpretable data, enabling a clear assessment of its potential as a lead compound in anticancer, antimicrobial, or anti-inflammatory drug discovery. The causality behind these experimental choices is rooted in the established biological activities of the broader pyridin-2-one chemical class. By adhering to these self-validating systems and benchmarking against known standards, researchers can confidently advance our understanding of this novel chemical entity.

References

  • Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. (2025). ResearchGate. [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). National Institutes of Health. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PubMed Central. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (2025). ResearchGate. [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. [No specific source name]. [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (2020). National Institutes of Health. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology. [Link]

  • (PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). ResearchGate. [Link]

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). [No specific source name]. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]

  • Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. (2022). PubMed. [Link]

  • Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. ResearchGate. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2021). National Institutes of Health. [Link]

  • Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. (2020). Pharmacia. [Link]

  • Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. ResearchGate. [Link]

  • Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis. PubMed. [Link]

  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. googleapis.com. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Semantic Scholar. [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry. [Link]

  • Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. (2012). National Institutes of Health. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]

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Comparing the efficacy of 5,6-Dimethoxypyridin-2-ol to known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive comparison of the efficacy of the multi-kinase inhibitor Dasatinib against other known inhibitors targeting similar pathways. The following analysis is based on established experimental data and protocols to ensure scientific integrity and reproducibility.

Introduction to Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib is a potent, orally available small molecule inhibitor that targets multiple tyrosine kinases. It is most notably a potent inhibitor of the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML), and SRC family kinases. Its multi-targeted nature, however, extends to other kinases such as c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin receptors, making it a valuable tool for both therapeutic applications and basic research. This guide will compare the in vitro efficacy of Dasatinib to other well-established kinase inhibitors, namely Imatinib and Bosutinib, focusing on their activity against the BCR-ABL kinase.

Comparative Inhibitors: Imatinib and Bosutinib

  • Imatinib: The first-generation tyrosine kinase inhibitor developed to target the BCR-ABL protein. It set the paradigm for targeted cancer therapy and remains a frontline treatment for CML.

  • Bosutinib: A dual SRC/ABL kinase inhibitor, also used in the treatment of CML, particularly in cases of resistance or intolerance to previous therapies.

The selection of these comparators is based on their shared primary target, BCR-ABL, allowing for a direct and relevant efficacy comparison with Dasatinib.

Experimental Design for Comparative Efficacy Analysis

To objectively compare the efficacy of Dasatinib, Imatinib, and Bosutinib, a series of in vitro assays are essential. The following experimental workflow outlines the key steps for determining and comparing their inhibitory potential against the BCR-ABL kinase.

G cluster_0 Preparation cluster_1 Kinase Inhibition Assay cluster_2 Data Analysis A Recombinant Human BCR-ABL Kinase D Incubate Kinase, ATP, Substrate, and Inhibitor A->D B ATP & Substrate (e.g., Abltide) B->D C Test Compounds: Dasatinib, Imatinib, Bosutinib (Serial Dilutions) C->D E Measure Kinase Activity (e.g., ADP-Glo Assay) D->E F Generate Dose-Response Curves E->F G Calculate IC50 Values F->G H Compare Potency G->H

Figure 1: Workflow for in vitro kinase inhibition assay.

Detailed Protocol: In Vitro BCR-ABL Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of each compound against the BCR-ABL kinase.

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human ABL1 (T253I) kinase in a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the peptide substrate (e.g., Abltide) and ATP at concentrations optimized for the assay.

    • Perform serial dilutions of Dasatinib, Imatinib, and Bosutinib in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure (Example using ADP-Glo™ Kinase Assay):

    • Add 5 µL of each inhibitor dilution to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the reaction for 1 hour at 30°C.

    • Stop the kinase reaction and measure the amount of ADP produced by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert the raw luminescence data to percent inhibition relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Comparative Efficacy Data

The following table summarizes the reported IC50 values for Dasatinib, Imatinib, and Bosutinib against the wild-type BCR-ABL kinase.

CompoundIC50 (nM) against BCR-ABLPrimary Target(s)
Dasatinib<1BCR-ABL, SRC family, c-KIT, PDGFR
Imatinib25-75BCR-ABL, c-KIT, PDGFR
Bosutinib1-20BCR-ABL, SRC family

Note: IC50 values can vary depending on the specific assay conditions and kinase construct used.

As the data indicates, Dasatinib demonstrates significantly higher potency against wild-type BCR-ABL in vitro compared to both Imatinib and Bosutinib.

Signaling Pathway Context

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of hematopoietic cells in CML. It achieves this by activating a number of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which promote cell survival and proliferation.

G BCR_ABL BCR-ABL RAS RAS/MAPK Pathway BCR_ABL->RAS PI3K PI3K/AKT Pathway BCR_ABL->PI3K JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation JAK_STAT->Proliferation Inhibitors Dasatinib Imatinib Bosutinib Inhibitors->BCR_ABL

Figure 2: Simplified BCR-ABL signaling pathway and points of inhibition.

Conclusion

Based on the available in vitro data, Dasatinib exhibits superior potency against the wild-type BCR-ABL kinase when compared to Imatinib and Bosutinib. Its multi-targeted nature also provides a broader spectrum of inhibition against other kinases that may be relevant in different cellular contexts. The experimental workflow and protocols provided in this guide offer a robust framework for independently verifying these findings and for the comparative analysis of other kinase inhibitors. It is crucial to note that in vitro potency does not always directly translate to clinical efficacy, which is influenced by factors such as pharmacokinetics, pharmacodynamics, and patient-specific variables.

References

  • Das, J. et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • Brave, M. et al. (2008). Dasatinib, a multi-targeted kinase inhibitor: a review of its clinical applications in adults. Drugs of Today, 44(11), 809. [Link]

  • Druker, B. J. et al. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England Journal of Medicine, 344(14), 1031–1037. [Link]

  • Cortes, J. E. et al. (2012). Bosutinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia: results from the BELA trial. Journal of Clinical Oncology, 30(28), 3486–3492. [Link]

A Framework for Selectivity: A Comparative Cross-Reactivity Guide for the Novel Scaffold 5,6-Dimethoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unknown in Kinase Inhibition

The relentless pursuit of novel kinase inhibitors is a cornerstone of modern therapeutic development. Yet, with each new molecular entity comes a critical question: how selective is it? Off-target activities can introduce unforeseen toxicities or even desirable polypharmacological effects, making a comprehensive understanding of a compound's interaction with the human kinome an indispensable step in its development.[1][2]

This guide addresses the challenge of characterizing a novel chemical scaffold, using 5,6-Dimethoxypyridin-2-ol as a representative case study. As publicly available data on the kinase inhibitory activity of this specific compound is limited, we present a robust framework for its systematic evaluation. This document serves as both a practical guide for researchers and a template for the rigorous comparative analysis of any new potential kinase inhibitor. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present hypothetical data to illustrate the principles of cross-reactivity analysis.

Pillar 1: The Strategic Imperative of Kinase Selectivity Profiling

The human kinome is a large and structurally related family of enzymes, making the development of truly selective inhibitors a significant challenge.[1] Undesirable cross-reactivity is a primary driver of drug attrition during preclinical and clinical development.[2] Therefore, early and comprehensive selectivity profiling is not just a regulatory hurdle but a critical component of a successful drug discovery campaign.

Our approach is to benchmark the novel scaffold, this compound, against a panel of well-characterized kinase inhibitors. This comparative methodology provides essential context to its potency and specificity. For this hypothetical study, we will designate a plausible primary target, Kinase X , and a panel of representative off-target kinases from different branches of the kinome tree.

Comparator Compounds:

  • Comparator A (Structural Analog): A closely related pyridinol derivative to understand the structure-activity relationship (SAR).

  • Comparator B (Broad-Spectrum Inhibitor): A known promiscuous inhibitor like Staurosporine to highlight the challenges of selectivity.

  • Comparator C (Selective Inhibitor): A clinically approved, highly selective inhibitor for a different kinase to serve as a benchmark for specificity.

Pillar 2: Experimental Design for Rigorous Cross-Reactivity Assessment

To quantify the interaction of our compounds with the kinase panel, we will employ a competitive binding assay.[3][4][5] This method directly measures the binding affinity of an inhibitor to the ATP-binding site of a kinase, providing a dissociation constant (Kd) as a measure of potency.[3]

Experimental Workflow: Competitive Binding Assay

The workflow is designed to ensure robustness and reproducibility through the inclusion of appropriate controls and standardized procedures.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Compound Serial Dilution This compound & Comparators D Incubation Kinase + Compound + Immobilized Ligand A->D B Kinase Panel Preparation Target Kinase X & Off-Targets B->D C Assay Plate Preparation Immobilized Ligand Coating C->D E Washing Removal of Unbound Components D->E F Detection Addition of Labeled Antibody E->F G Signal Quantification Time-Resolved Fluorescence Reading F->G H Data Plotting Signal vs. Log[Compound] G->H I Curve Fitting Sigmoidal Dose-Response H->I J Kd Determination Calculation of Dissociation Constant I->J G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Upstream Upstream Kinase Receptor->Upstream TargetX Target Kinase X Upstream->TargetX KinaseA Kinase A (Off-target) Upstream->KinaseA Pathway1 Cell Proliferation TargetX->Pathway1 Pathway2 Inflammatory Response KinaseA->Pathway2 Inhibitor This compound Inhibitor->TargetX  Potent Inhibition Inhibitor->KinaseA  Weak Inhibition

Caption: Hypothetical signaling pathways affected by the inhibitor.

This diagram illustrates that while this compound would effectively block the cell proliferation pathway driven by Target Kinase X, its weaker inhibition of Kinase A might have a minor, but measurable, impact on inflammatory responses. This level of analysis is critical for predicting in vivo effects.

Conclusion: A Path Forward for Novel Inhibitors

This guide has outlined a comprehensive and scientifically rigorous framework for the cross-reactivity profiling of a novel kinase inhibitor, using this compound as a representative scaffold. The hypothetical data demonstrates a promising selectivity profile, warranting further investigation in cell-based and in vivo models. By adhering to the principles of comparative analysis, detailed and validated protocols, and contextual interpretation of data, researchers can build a robust understanding of their compounds' activities, thereby increasing the probability of successful therapeutic development.

References

  • Bamborough, P., et al. (2011). Fragment-based discovery of a potent and selective inhibitor of the SENP family of deubiquitylating enzymes. Journal of Medicinal Chemistry, 54(21), 7489-7497. [Link]

  • Bantscheff, M., et al. (2009). Chemoproteomics profiling of kinases puts selectivity into perspective. Nature Biotechnology, 27(4), 355-357. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523–20528. [Link]

  • Goldstein, D. M., et al. (2008). Discovery of S-(3,4-Dichlorophenyl)-N-methyl-N'-[6-[[4-(methylamino)thieno[3,2-d]pyrimidin-2-yl]amino]hexyl]urea (GSK2256294), a Potent and Selective Inhibitor of Focal Adhesion Kinase (FAK). Journal of Medicinal Chemistry, 51(15), 4675-4685. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Chemistry & Biology, 14(3), 239-244. [Link]

  • Metz, J. T., et al. (2011). Navigating the kinome. Nature Chemical Biology, 7(4), 200-202. [Link]

  • Reaction Biology. (2024). A Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Vaskova, V., et al. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cancer Therapy, 4(7), 1141-1144. [Link]

Sources

A Senior Application Scientist's Comparative Guide to 5,6-Dimethoxypyridin-2-ol and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridin-2-ol (or 2-pyridone) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1] Its unique ability to act as both a hydrogen bond donor and acceptor, coupled with favorable physicochemical properties like metabolic stability and solubility, makes it a privileged structure in drug design.[2] This guide provides a comprehensive benchmarking of 5,6-dimethoxypyridin-2-ol against its parent molecule, pyridin-2-ol, and the isomeric mono-methoxylated derivatives, 5-methoxypyridin-2-ol and 6-methoxypyridin-2-ol.

While direct comparative experimental data for this compound is limited in the public domain, this guide establishes a framework for its evaluation. We will present known experimental data for baseline compounds, utilize validated computational models for predicting key physicochemical properties, and provide detailed, field-proven protocols for researchers to generate their own comparative data. The focus is on enabling a thorough, side-by-side assessment of these derivatives to inform rational drug design and lead optimization efforts.

Physicochemical Properties: A Comparative Analysis

The substitution pattern on the pyridin-2-ol ring profoundly influences its electronic properties, acidity (pKa), and lipophilicity (logP) – critical parameters that dictate a molecule's pharmacokinetic and pharmacodynamic profile. Electron-donating groups, such as methoxy substituents, are expected to modulate these properties significantly.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)logP (Predicted)Solubility
Pyridin-2-ol 95.10105-107[3][4]280-281[3][4]11.65 (Exptl.)[4]-0.6 (Exptl.)[1]1000 mg/mL in water at 20°C[1]
This compound 155.15Not ReportedNot Reported~12.2~0.2Not Reported
5-Methoxypyridin-2-ol 125.12Not ReportedNot Reported~11.8~-0.2Not Reported
6-Methoxypyridin-2-ol 125.12Not ReportedNot Reported~12.0~-0.1Not Reported

Note: Predicted pKa and logP values were generated using computational models and should be confirmed experimentally. Experimental data for pyridin-2-ol is provided for baseline comparison.

Expert Insights:

  • Acidity (pKa): The pKa of the hydroxyl group in pyridin-2-ol is approximately 11.65.[4] The addition of electron-donating methoxy groups is predicted to increase the electron density on the ring and the exocyclic oxygen, making the proton less likely to dissociate. Consequently, this compound is expected to be a weaker acid (higher pKa) than the parent compound. The precise pKa will be a key determinant of the compound's ionization state at physiological pH, influencing its solubility, membrane permeability, and target engagement.

  • Lipophilicity (logP): The parent pyridin-2-ol is relatively hydrophilic. The introduction of methoxy groups will increase the lipophilicity of the molecule. This is a critical parameter for cell permeability and oral bioavailability. A higher logP value generally correlates with better membrane penetration, but excessively high values can lead to poor aqueous solubility and increased metabolic clearance.

Synthesis and Characterization Workflow

Synthesis_Workflow cluster_synthesis Proposed Synthesis of this compound Start Starting Materials (e.g., Substituted Malonate & Acrylate) Cyclization Cyclocondensation Reaction Start->Cyclization Base catalyst Intermediate Pyridin-2-one Ring Formation Cyclization->Intermediate Purification Purification (Crystallization / Chromatography) Intermediate->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: Proposed general workflow for the synthesis and characterization of this compound.

Experimental Protocol: General Synthesis of a Pyridin-2-one Derivative

This protocol represents a general approach and would require optimization for the specific synthesis of this compound and its analogues.

  • Reaction Setup: To a solution of an appropriate β-ketoester or malonate derivative in a suitable solvent (e.g., ethanol), add an equimolar amount of a substituted acrylate and a base catalyst (e.g., sodium ethoxide).

  • Cyclocondensation: Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Benchmarking Biological Activity: Antiproliferative Effects

Pyridin-2-one derivatives have demonstrated a wide range of biological activities, including anticancer effects.[5] A standard method to assess the antiproliferative potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

MTT_Assay_Workflow cluster_assay MTT Assay Workflow Cell_Seeding Seed cancer cells in 96-well plate Treatment Treat with serial dilutions of pyridin-2-ol derivatives Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 values Absorbance_Reading->Data_Analysis

Caption: Standard workflow for determining the antiproliferative activity of compounds using the MTT assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, A549, or HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Proposed Mechanism of Action: Kinase Inhibition

Several pyridin-2-one derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular processes like proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. One such target is the PIM-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis.

Signaling_Pathway cluster_pathway Proposed Mechanism of Action Pyridinone This compound PIM1 PIM-1 Kinase Pyridinone->PIM1 Inhibition Bad Bad PIM1->Bad Phosphorylation (Inhibition of Apoptosis) Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Proposed mechanism of action of this compound via inhibition of the PIM-1 kinase signaling pathway.

Expert Insights:

The proposed mechanism involves the inhibition of PIM-1 kinase by the pyridin-2-one derivative. PIM-1 kinase normally phosphorylates and inactivates the pro-apoptotic protein Bad. By inhibiting PIM-1, Bad remains active, leading to the sequestration of the anti-apoptotic protein Bcl-2 and subsequent induction of apoptosis. The methoxy substituents on the pyridin-2-ol ring may enhance binding to the kinase active site, potentially leading to increased potency compared to the parent compound.

Standardized Protocols for Physicochemical Characterization

A. Determination of pKa by Potentiometric Titration

  • Calibration: Calibrate a pH meter using standard buffers of pH 4, 7, and 10.

  • Sample Preparation: Prepare a ~1 mM solution of the test compound in water. Add KCl to maintain a constant ionic strength (0.15 M).

  • Titration: Acidify the sample solution to ~pH 2 with 0.1 M HCl. Titrate with small aliquots of 0.1 M NaOH, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

B. Determination of logP by Shake-Flask Method

  • Partitioning: Prepare a solution of the test compound in a biphasic system of n-octanol and water.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

C. Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO.

  • Dilution: Add a small aliquot of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and shake for a defined period (e.g., 2 hours).

  • Filtration/Centrifugation: Remove any precipitate by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate/supernatant using a sensitive analytical method like LC-MS/MS.

Conclusion and Future Directions

This guide provides a comprehensive framework for the benchmarking of this compound against other pyridin-2-ol derivatives. While a lack of direct experimental data necessitates the use of predictive models for some parameters of the target compound, the provided protocols offer a clear path for researchers to generate this crucial data. The electron-donating nature of the methoxy groups is anticipated to significantly influence the physicochemical and biological properties of the pyridin-2-ol scaffold.

Future work should focus on the experimental validation of the predicted pKa and logP values, as well as a systematic evaluation of the antiproliferative activity of this compound and its mono-methoxylated isomers across a panel of cancer cell lines. Elucidating the precise mechanism of action, including the identification of specific kinase targets, will be essential for the rational design of next-generation pyridin-2-ol-based therapeutics.

References

  • Ansari, M. I., Arun, A., Hussain, M. K., Konwar, R., & Hajela, K. (2016). Discovery of 3,4,6-triaryl-2-pyridones as potential anticancer agents that promote ROS-independent mitochondrial-mediated apoptosis in human breast carcinoma cells. ChemistrySelect, 1(13), 4255–4264.
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  • Bai, R., et al. (2018). L-Proline-catalyzed one-pot synthesis of 2-(1H)-pyridinones from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal, and primary amines. Synthesis, 50(10), 2011-2018.
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  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2024). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 85(3), e22146.
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  • Serafim, R. A. M., et al. (2019). Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8096–8111.
  • El-Damasy, A. K., et al. (2020). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266–1279.
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A Comparative Guide to Investigating the Biological Activity of 5,6-Dimethoxypyridin-2-ol: An In Silico and In Vitro Workflow

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the biological activity of a novel chemical entity, 5,6-Dimethoxypyridin-2-ol. In modern drug discovery, the integration of computational (in silico) and experimental (in vitro) methodologies is paramount for accelerating the pipeline from hit identification to lead optimization.[1][2] This document uses this compound, a compound built on the versatile pyridin-2-one scaffold known for its presence in numerous bioactive molecules, as a case study to illustrate a robust, self-validating workflow.[3] We will navigate the process from initial hypothesis generation using computational tools to rigorous experimental validation in the laboratory, explaining the causal logic behind each step.

Part 1: In Silico Profiling — Generating Actionable Hypotheses

The journey of a novel compound begins with understanding its potential interactions within a biological system. In silico methods offer a rapid and cost-effective strategy to predict a compound's pharmacokinetics, toxicity, and, most importantly, its likely protein targets, thereby generating focused, testable hypotheses before committing to resource-intensive wet lab experiments.[2][4]

Methodology 1.1: Target Identification via Reverse Docking

Expertise & Experience: Rather than screening a compound against a single, pre-determined target, a more powerful initial approach is "reverse docking." Here, we dock our ligand (this compound) against a large library of clinically relevant protein structures. This unbiased screen can reveal unexpected targets and potential off-target effects, providing a broader understanding of the compound's potential bioactivity.

  • Ligand Preparation:

    • Generate the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D conformation and perform energy minimization using a computational chemistry package (e.g., Avogadro, using the MMFF94 force field). This step ensures the ligand is in a low-energy, sterically favorable conformation.

    • Save the structure in a suitable format (e.g., .pdbqt) for docking software.

  • Target Library Preparation:

    • Select a curated library of protein targets. For this case study, we will use a panel of enzymes implicated in inflammation and cancer, such as Cyclooxygenases (COX-1, COX-2), and various kinases, which are common targets for pyridine-based inhibitors.[2][5]

    • Download the crystal structures from the Protein Data Bank (PDB).

    • Prepare the proteins for docking by removing water molecules, adding polar hydrogens, and defining the binding site (grid box) around the active site or a known ligand-binding pocket.

  • Molecular Docking Simulation:

    • Utilize a validated docking program like AutoDock Vina to systematically place the ligand into the defined binding site of each target protein.

    • The software calculates the binding affinity (expressed as a docking score in kcal/mol), which estimates the free energy of binding. A more negative score suggests a more favorable interaction.

  • Analysis and Prioritization:

    • Rank the protein targets based on the predicted binding affinities.

    • Visually inspect the top-scoring poses to ensure the interactions are chemically sensible (e.g., hydrogen bonds, hydrophobic interactions). A strong prediction is supported by multiple, well-formed interactions with key active site residues.

G cluster_ligand Ligand Preparation cluster_target Target Preparation L1 2D Structure of This compound L2 3D Conformation & Energy Minimization L1->L2 Dock Molecular Docking (e.g., AutoDock Vina) L2->Dock T1 Download Protein Structures (e.g., PDB) T2 Prepare Receptor: Remove Water, Add Hydrogens T1->T2 T3 Define Binding Site (Grid Box) T2->T3 T3->Dock Analysis Analyze Results: 1. Rank by Docking Score 2. Inspect Binding Poses Dock->Analysis

Caption: Workflow for in silico target identification via molecular docking.

Based on our virtual screen, a primary hypothesis emerged: this compound shows a strong predicted binding affinity and selectivity for COX-2 over COX-1.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
COX-2 4OTY-9.8 Tyr354, Ser499
COX-1 3N8Z-7.2 Arg120, Tyr355
Kinase A1ABC-6.5Leu83
Kinase B2DEF-6.1Val23
Methodology 1.2: ADMET Profiling

Trustworthiness: A potent compound is useless if it has poor drug-like properties. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) early is a self-validating step that ensures we are pursuing a molecule with a higher probability of downstream success.

  • Submit the SMILES string of this compound to a free, reliable web-based tool such as SwissADME or AdmetSAR.[6]

  • Analyze the output, focusing on key parameters like Lipinski's Rule of Five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential toxicity flags (e.g., mutagenicity).

PropertyPredicted ValueCompliance
Molecular Weight169.16 g/mol Yes (Lipinski)
LogP1.25Yes (Lipinski)
H-bond Donors1Yes (Lipinski)
H-bond Acceptors4Yes (Lipinski)
GI AbsorptionHighFavorable
BBB PermeantNoFavorable (reduces CNS side effects)
Ames ToxicityNon-mutagenFavorable

Part 2: In Vitro Validation — From Prediction to Biological Fact

Scientific Integrity: The hypotheses generated from our in silico work are theoretical. They must be rigorously tested and validated through controlled laboratory experiments.[7][8] Our primary hypothesis is that this compound is a selective COX-2 inhibitor.

Methodology 2.1: Direct Enzyme Inhibition Assay

Expertise & Experience: The most direct way to test our hypothesis is to measure the compound's ability to inhibit the activity of purified COX-1 and COX-2 enzymes. A commercially available colorimetric or fluorescent assay kit provides a standardized and reproducible method for this determination.

  • Reagent Preparation:

    • Reconstitute purified human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the colorimetric probe according to the manufacturer's protocol.

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) to determine the dose-response relationship. A known selective COX-2 inhibitor (e.g., Celecoxib) is used as a positive control.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add assay buffer, heme, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a set time (e.g., 5 minutes).

    • Measure the absorbance or fluorescence using a plate reader at the specified wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

G cluster_pathway COX-2 Signaling Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 (Inflammatory Mediator) COX2->PGE2 Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->COX2 Inhibition

Caption: Hypothesized mechanism of action for this compound.

The in vitro results strongly support our in silico predictions, demonstrating potent and selective inhibition of the COX-2 enzyme.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound > 50 0.15 > 333
Celecoxib (Control)> 300.08> 375
Methodology 2.2: Cell-Based Functional Assay

Expertise & Experience: While a purified enzyme assay confirms direct target engagement, a cell-based assay is crucial to verify that the compound is active in a more complex biological environment. It confirms the compound can penetrate cell membranes and inhibit the target in its native state. We will measure the production of Prostaglandin E2 (PGE2), a key inflammatory mediator produced by COX-2.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in standard conditions.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Induce inflammation and COX-2 expression by adding Lipopolysaccharide (LPS) to the wells.

  • Incubation: Incubate the plate for 24 hours to allow for PGE2 production.

  • PGE2 Measurement: Collect the cell supernatant and measure the concentration of PGE2 using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC50 for the inhibition of PGE2 production.

Part 3: Comparative Analysis and Future Outlook

The power of this integrated workflow lies in the synthesis of its parts. Our in silico screen correctly predicted COX-2 as a primary target with high affinity, a hypothesis that was subsequently validated by our in vitro enzyme assay, which demonstrated potent and selective inhibition (IC50 = 0.15 µM). Furthermore, the favorable ADMET predictions from the computational model suggest the compound has drug-like potential, which is supported by its activity in a cell-based model.

Concordance:

  • Target Prediction: The top-ranked hit from reverse docking (COX-2) was confirmed as the primary target in vitro.

  • Selectivity: The predicted difference in binding energy between COX-2 and COX-1 was reflected in the experimentally determined selectivity index.

This strong correlation between the computational predictions and the experimental results provides a high degree of confidence in the proposed mechanism of action. This validation is the cornerstone of a trustworthy drug discovery cascade.

Future Directions:

  • Lead Optimization: Use the docking pose of this compound in the COX-2 active site to guide the synthesis of new analogs with potentially improved potency and pharmacokinetic properties.

  • Broader In Vitro Profiling: Test the compound against a wider panel of kinases and other off-targets to build a more comprehensive safety and selectivity profile.

  • In Vivo Studies: Advance the compound to animal models of inflammation (e.g., carrageenan-induced paw edema in rats) to assess its efficacy and tolerability in a whole-organism system.

Conclusion

This guide has demonstrated a logical and efficient workflow for characterizing the biological activity of a novel compound, this compound. By seamlessly integrating in silico prediction with rigorous in vitro validation, we can de-risk the drug discovery process, focus resources on the most promising molecules, and accelerate the development of new therapeutics. This synergy between computational and experimental science is no longer optional but a core requirement for success in modern pharmaceutical research.

References

  • Patsnap Synapse. (2025, March 20).
  • Al-Sbou, M., et al. (n.d.). A Guide to In Silico Drug Design. PubMed Central.
  • Frontiers Media SA. (n.d.). In Silico Methods for Drug Design and Discovery. Frontiers Research Topics.
  • Insilico Medicine. (2026, January 14). Insilico Medicine Integrates Nach01 Foundation Model with Microsoft Discovery to Enable AI-Native, Enterprise-Ready Drug Discovery Workflows.
  • Cuffari, B. (2020, January 30). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net.
  • The Review of Diabetic Studies. (n.d.). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One.
  • MDPI. (2023, September 13). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study.
  • NIH. (2023, November 23). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,6-Dimethoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of scientific research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural formalities but are fundamental to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 5,6-Dimethoxypyridin-2-ol, a substituted pyridine derivative.

In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the established hazardous properties of pyridine and its derivatives.[1][2][3] This cautious approach is designed to provide a robust framework for handling this compound, prioritizing safety and regulatory compliance.

Hazard Assessment and Waste Classification

The foundational step in any disposal protocol is a thorough understanding of the compound's hazards. Pyridine and its derivatives are generally classified as hazardous substances.[1] They are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[1][4][5][6] Therefore, all waste containing this compound, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste .[2][3]

Key Hazard Information (Extrapolated from Pyridine Analogs)

ParameterGuidelineRationale & Source Analogs
Waste Classification Hazardous WastePyridine and its derivatives are listed as hazardous substances under various regulations.[3]
Primary Hazards Harmful if swallowed, skin/eye irritant, potential for respiratory tract irritation.Based on data for pyridine and substituted pyridines.[1][5][7]
Incompatible Materials Strong oxidizing agents, strong acids (especially nitric acid), and bases.To prevent vigorous reactions, fire, or explosion.[8][9]
Recommended PPE Chemical-resistant gloves (e.g., butyl rubber), safety goggles with side shields, and a laboratory coat.To prevent skin and eye contact.[2][5]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including disposal, it is imperative to be outfitted with the appropriate PPE. The causality is clear: engineering controls like fume hoods are primary, but PPE is the critical last barrier between you and potential exposure.

  • Eye Protection : Chemical splash goggles are mandatory to protect against accidental splashes.[2]

  • Hand Protection : Wear chemical-resistant gloves. Double-gloving with nitrile gloves can provide an extra layer of protection. Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Body Protection : A standard, fully-buttoned laboratory coat should be worn to protect your skin and clothing.[2]

  • Respiratory Protection : All handling of this compound, especially in solid form or when generating aerosols, should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[8]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and disposal of waste containing this compound.

Step 1: Waste Segregation - The Cornerstone of Safe Disposal

Proper segregation prevents accidental chemical reactions and ensures that waste is managed appropriately.

  • Solid Waste : Collect any solid this compound, along with contaminated items such as weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container. This container should be made of a compatible material like high-density polyethylene (HDPE).[1]

  • Liquid Waste : If the compound is in a solution, collect the waste in a clearly labeled, leak-proof hazardous waste container.[1]

  • Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]

Causality : Segregating waste streams is critical to prevent inadvertent mixing of incompatible chemicals, which could lead to exothermic reactions, the release of toxic gases, or even explosions.

Step 2: Labeling - Clarity for Compliance and Safety

All waste containers must be accurately and clearly labeled.

  • Label every container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1]

  • Include the date when the waste was first added to the container.[1]

Step 3: Storage - Secure and Ventilated

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1]

  • Ensure that the storage area is away from incompatible materials.[8]

Managing Spills: A Rapid and Controlled Response

In the event of a spill, a swift and methodical response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill : From a safe distance, assess the extent of the spill. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

  • Contain the Spill : For small, manageable spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill.[1]

  • Collect the Waste : Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[1]

  • Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.[1]

Final Disposal: The Role of Professional Waste Management

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][5] These professional services are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.[3][10]

  • The primary method for the disposal of pyridine-containing waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3][7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_spill Spill Response Start Handling this compound AssessHazards Assess Hazards (Pyridine Derivative) Start->AssessHazards WearPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->WearPPE WorkInHood Work in Fume Hood WearPPE->WorkInHood WasteGenerated Waste Generated WorkInHood->WasteGenerated SolidWaste Solid Waste (Pure Compound, Contaminated Labware) WasteGenerated->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) WasteGenerated->LiquidWaste Liquid PPEWaste Contaminated PPE WasteGenerated->PPEWaste PPE SpillOccurs Spill Occurs WasteGenerated->SpillOccurs Accidental Segregate Segregate into Labeled Hazardous Waste Containers SolidWaste->Segregate LiquidWaste->Segregate PPEWaste->Segregate Store Store in Designated Waste Accumulation Area Segregate->Store ContactEHS Contact EHS for Pickup Store->ContactEHS FinalDisposal Professional Disposal (e.g., Incineration) ContactEHS->FinalDisposal ContainSpill Contain with Inert Absorbent SpillOccurs->ContainSpill CollectWaste Collect Absorbed Material ContainSpill->CollectWaste Decontaminate Decontaminate Area CollectWaste->Decontaminate SpillWasteDisposal Dispose of all materials as Hazardous Waste Decontaminate->SpillWasteDisposal SpillWasteDisposal->Segregate

Caption: Decision workflow for the safe disposal of this compound.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • BenchChem. (2025). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Pyrimidinamine, 2,6-dimethoxy-.
  • Jubilant Ingrevia Limited. (2024). Pyridine 1 degree Safety Data Sheet.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2024). Safety Data Sheet for 2-Amino-4,6-dimethoxypyrimidine.
  • Fisher Scientific. (2024). Safety Data Sheet.
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  • Autech Industry Co.,Limited. (2023). MSDS of 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one hydrochloride.
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A Comprehensive Guide to the Safe Handling of 5,6-Dimethoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 5,6-Dimethoxypyridin-2-ol. The following guidance is synthesized from safety protocols for structurally analogous compounds, including pyridine and its derivatives. It is imperative that this compound is handled with caution by trained personnel within a controlled laboratory environment. A thorough risk assessment should be conducted prior to commencing any work.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound, with a focus on personal protective equipment (PPE), operational protocols, and emergency procedures.

Hazard Identification and Risk Assessment

Given its chemical structure as a substituted pyridine, this compound should be presumed to present multiple hazards until proven otherwise. Analogous compounds are known to cause significant health effects.

Anticipated Hazards:

  • Skin and Eye Irritation: Similar pyridine derivatives are classified as causing skin irritation and serious eye irritation.[1][2][3][4][5] Direct contact can lead to redness, pain, and potential chemical burns.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[1][3]

  • Toxicity if Swallowed: Ingestion of related compounds can be harmful.[3][4]

  • Flammability: Pyridine and many of its derivatives are flammable liquids and vapors.[4][6] While this compound is a solid, it should be kept away from ignition sources.

A comprehensive risk assessment is the first step in ensuring laboratory safety. This process should identify potential exposure scenarios and establish robust control measures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.

Protection Type Specific Recommendations Applicable Standards
Eye and Face Protection Chemical safety goggles are mandatory at all times. A full-face shield should be worn over goggles when there is a significant risk of splashes, such as during transfers of solutions or reaction quenching.NIOSH (US) or EN 166 (EU) approved.[7]
Hand Protection Chemically resistant gloves are required. Given the lack of specific data, double gloving with nitrile or neoprene gloves is a prudent measure. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[7][8][9]Consult glove manufacturer's compatibility charts for pyridine-like compounds.
Body Protection A flame-retardant lab coat is essential to prevent skin contact. For larger quantities or procedures with a higher risk of splashing, a chemically impervious apron or suit should be considered.[6][7]Standard laboratory attire.
Respiratory Protection All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[7][8] If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges is mandatory.[7][9]NIOSH (US) or EN 14387 (EU) approved.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of your research.

Preparation and Engineering Controls
  • Ventilation: Confirm that the chemical fume hood is functioning correctly before introducing the compound.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6] An appropriate spill kit should also be at hand.

  • Work Area: Designate a specific area for handling this compound. Keep the workspace clean and uncluttered.

Weighing and Transferring the Compound

The following workflow diagram illustrates the key steps and decision points for safely weighing and transferring this compound.

Weighing_and_Transfer_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal start Start: Prepare to Weigh ppe Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) start->ppe fume_hood Verify Fume Hood Functionality ppe->fume_hood weigh Weigh Compound on Analytical Balance fume_hood->weigh Inside Fume Hood transfer Carefully Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent and Dissolve transfer->dissolve clean_spatula Decontaminate Spatula and Weighing Vessel dissolve->clean_spatula dispose_gloves Remove and Dispose of Outer Gloves clean_spatula->dispose_gloves wash_hands Wash Hands Thoroughly dispose_gloves->wash_hands end End of Procedure wash_hands->end

Workflow for Weighing and Transferring this compound
Storage Requirements
  • Store this compound in a tightly sealed, clearly labeled container.

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[6][8]

  • Segregate from incompatible materials such as strong oxidizing agents and acids.[6]

Emergency and Disposal Procedures

Spill Management
  • Small Spills: For minor spills that can be cleaned up quickly, trained personnel wearing appropriate PPE may proceed.[6] Absorb the spill with an inert material (e.g., sand or earth) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area immediately and alert your institution's environmental health and safety department.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal
  • All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collect waste in a designated, sealed, and properly labeled container.

  • Dispose of the waste in accordance with all local, state, and federal regulations.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

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